molecular formula C5H10O B1216264 Isopentenol

Isopentenol

Cat. No.: B1216264
M. Wt: 86.13 g/mol
InChI Key: QVDTXNVYSHVCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopentenol is a fundamental five-carbon alcohol that serves as a critical building block in scientific research, particularly in synthetic biology and metabolic engineering. Its primary research value lies as a precursor in the non-mevalonate, synthetic this compound Utilization Pathway (IUP), a streamlined, orthogonal system for generating the universal terpenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) . This two-step pathway, involving a choline kinase and an isopentenyl phosphate kinase, efficiently channels this compound into the central metabolism for terpenoid production, bypassing the more complex and highly regulated native pathways . Researchers leverage this compound and the IUP to significantly enhance the production of a diverse range of high-value terpenoids in engineered microbial hosts such as Escherichia coli , Saccharomyces cerevisiae , and Chlamydomonas reinhardtii . Key applications include the boosted synthesis of compounds like the diterpene miltiradiene, a promising pharmaceutical precursor , and the monoterpenoid linalool . Furthermore, isopentenols (isoprenol and prenol) are themselves investigated as advanced biofuels due to their favorable properties, such as higher energy density and better combustion characteristics compared to ethanol . This product is labeled "For Research Use Only" (RUO). It is not intended for use in diagnostic procedures, clinical applications, or for any personal use. RUO products are not subject to the regulatory approvals required for in vitro diagnostic (IVD) medical devices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

3-methylbut-1-en-1-ol

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h3-6H,1-2H3

InChI Key

QVDTXNVYSHVCGW-UHFFFAOYSA-N

SMILES

CC(C)C=CO

Canonical SMILES

CC(C)C=CO

Synonyms

isopentenol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isopentenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentenols, a group of C5 alcohols, are gaining significant attention in various scientific and industrial fields, including biofuel development, fragrance synthesis, and as precursors in the pharmaceutical and agricultural industries. Their versatile chemical nature, stemming from the presence of both a hydroxyl group and a carbon-carbon double bond, makes them valuable building blocks for a wide array of organic molecules. This technical guide provides a comprehensive overview of the key chemical properties of the two primary isomers of isopentenol: 3-methyl-3-buten-1-ol (isoprenol) and 3-methyl-2-buten-1-ol (prenol). The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in work involving these important compounds.

Physicochemical Properties

The distinct placement of the double bond in isoprenol and prenol results in subtle but significant differences in their physical and chemical characteristics. A summary of their key physicochemical properties is presented in the table below for easy comparison.

Property3-methyl-3-buten-1-ol (Isoprenol)3-methyl-2-buten-1-ol (Prenol)
CAS Number 763-32-6556-82-1
Molecular Formula C₅H₁₀OC₅H₁₀O
Molecular Weight 86.13 g/mol 86.13 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 130-132 °C140 °C
Density 0.853 g/mL at 25 °C0.848 g/mL at 25 °C
Flash Point 42 °C (closed cup)[1]Not specified
Solubility in Water SolubleMiscible
Refractive Index (n20/D) 1.4331.443
Vapor Pressure 20 mmHg at 25 °C1.4 mmHg at 20 °C

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for determining key chemical properties of this compound isomers.

Determination of Boiling Point using the Thiele Tube Method

This method is a common and accurate technique for determining the boiling point of a small quantity of liquid.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or microburner

  • Clamp and stand

Procedure:

  • Fill the Thiele tube with heating oil to a level just above the side arm.

  • Add approximately 0.5 mL of the this compound sample into the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the oil.[2]

  • Gently heat the side arm of the Thiele tube with a small flame, causing the oil to circulate and heat the sample uniformly.[2]

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[2] Record this temperature.

Determination of Solubility in Water

This protocol provides a qualitative and semi-quantitative assessment of the solubility of this compound in water.

Apparatus:

  • Test tubes

  • Pipettes or burettes

  • Vortex mixer

Procedure:

  • To a clean, dry test tube, add a measured volume (e.g., 1 mL) of deionized water.

  • Using a calibrated pipette, add a small, known volume (e.g., 0.1 mL) of the this compound isomer to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

  • Allow the mixture to stand and observe for any phase separation. If the solution is clear and homogenous, the alcohol is soluble at that concentration.

  • Continue adding the this compound isomer in small, known increments, vortexing after each addition, until the solution becomes cloudy or a second phase appears, indicating that the saturation point has been reached.

  • The solubility can be expressed qualitatively (e.g., miscible, soluble, slightly soluble) or semi-quantitatively based on the volume of alcohol dissolved in the given volume of water.

Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of the hydroxyl group in this compound.

Apparatus:

  • pH meter with a combination glass electrode (calibrated)

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Inert solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility)

  • Nitrogen gas supply (optional, to prevent CO₂ absorption)

Procedure:

  • Prepare a dilute solution of the this compound isomer in the chosen solvent system.

  • Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

  • If necessary, purge the solution with nitrogen gas to remove dissolved carbon dioxide.

  • Immerse the calibrated pH electrode in the solution and begin stirring.

  • Record the initial pH of the solution.

  • Begin adding the standardized strong base solution from the burette in small, precise increments (e.g., 0.1 mL).

  • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Continue the titration until the pH has risen significantly, well past the expected equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the alcohol has been neutralized. This can be determined from the inflection point of the titration curve.

This compound Utilization Pathway (IUP)

In the field of metabolic engineering, the this compound Utilization Pathway (IUP) is a synthetic biological pathway designed for the efficient production of isoprenoids.[3] Unlike native pathways that start from central metabolites like acetyl-CoA or glyceraldehyde-3-phosphate, the IUP utilizes externally supplied this compound isomers (isoprenol or prenol) as direct precursors.[3] This decoupling from central metabolism offers several advantages, including potentially higher flux and reduced metabolic burden on the host organism.[3]

The core of the IUP consists of a two-step phosphorylation of this compound.[3]

IUP cluster_input Exogenous Substrates cluster_pathway This compound Utilization Pathway (IUP) cluster_output Isoprenoid Precursors Isoprenol Isoprenol (3-methyl-3-buten-1-ol) IP Isopentenyl Monophosphate (IP) Isoprenol->IP Choline Kinase (CK) + ATP Prenol Prenol (3-methyl-2-buten-1-ol) DMAP Dimethylallyl Monophosphate (DMAP) Prenol->DMAP Choline Kinase (CK) + ATP IPP Isopentenyl Diphosphate (IPP) IP->IPP Isopentenyl Phosphate Kinase (IPK) + ATP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAP->DMAPP Isopentenyl Phosphate Kinase (IPK) + ATP IPP->DMAPP IDI Isoprenoids Downstream Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The this compound Utilization Pathway (IUP).

Conclusion

The chemical properties of this compound isomers, isoprenol and prenol, are fundamental to their application in diverse areas of research and development. This guide has provided a detailed summary of their physicochemical properties, standardized experimental protocols for their determination, and an overview of the synthetic this compound Utilization Pathway. It is anticipated that this comprehensive resource will be of significant value to scientists and professionals working with these versatile C5 alcohols, facilitating further innovation and discovery.

References

Isopentenols: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Isomers, Synthesis, and Biological Significance of Isopentenol

Isopentenols, a group of isomeric five-carbon alcohols, are gaining significant attention across various scientific disciplines, including drug development, biotechnology, and materials science. Their versatile chemical structures serve as crucial building blocks for a vast array of natural products and synthetic compounds. This technical guide provides a comprehensive overview of the key isomers of this compound, their chemical properties, synthesis protocols, and their roles in significant biological pathways.

Core Isomers and Their Properties

The term "this compound" most commonly refers to two primary isomers: 3-methyl-2-buten-1-ol (also known as prenol) and 3-methyl-3-buten-1-ol (also known as isoprenol). A saturated analogue, 3-methyl-1-butanol (isopentanol), is also frequently discussed in this context. The molecular formula for the unsaturated isopentenols is C5H10O, while for isopentanol it is C5H12O.[1][2][3] A summary of their key chemical identifiers and properties is presented in Table 1.

Property3-methyl-2-buten-1-ol (Prenol)3-methyl-3-buten-1-ol (Isoprenol)3-methyl-1-butanol (Isopentanol)
CAS Number 556-82-1[2]763-32-6[3]123-51-3[1]
Molecular Formula C5H10O[2]C5H10O[3]C5H12O[1]
Molecular Weight 86.13 g/mol [2]86.13 g/mol [3]88.15 g/mol [1]
Appearance Clear, colorless liquidClear, colorless to light yellow liquid[4]Clear, colorless liquid[1]
Boiling Point 140 °C[5]130-132 °C[6]131.1 °C[1]
Density 0.848 g/mL at 25 °C[5]0.853 g/mL at 25 °C[5]0.8104 g/cm³ at 20 °C[1]
Solubility in Water 170 g/L at 20 °C[7]90 g/L[4]28 g/L (Slightly soluble)[1]

Experimental Protocols: Synthesis of this compound Isomers

The synthesis of this compound isomers can be achieved through various chemical methods. Below are detailed experimental protocols for the synthesis of 3-methyl-3-buten-1-ol.

Synthesis of 3-methyl-3-buten-1-ol via Prins Reaction

The industrial production of 3-methyl-3-buten-1-ol (isoprenol) is primarily achieved through the Prins reaction, which involves the condensation of isobutylene and formaldehyde.[6]

Materials:

  • Isobutylene (2-methylpropene)

  • Formaldehyde (or paraformaldehyde)

  • High-pressure reactor

  • Acid catalyst (optional, as the reaction can proceed under supercritical conditions without a catalyst)[8]

Procedure:

  • Charge the high-pressure reactor with formaldehyde and isobutylene. The molar ratio of isobutylene to formaldehyde is a critical parameter and is often in excess.[9]

  • The reaction can be carried out under supercritical conditions of temperature and pressure, which enhances the reactivity and allows for a catalyst-free process.[8]

  • Alternatively, the reaction can be catalyzed by an acid.

  • Heat the reactor to the desired temperature (e.g., 170-200 °C) and pressure.[9]

  • Maintain the reaction for a specified duration (e.g., 4 hours) to allow for the formation of 3-methyl-3-buten-1-ol.[9]

  • After the reaction, cool the reactor and carefully collect the product mixture.

  • Purify the 3-methyl-3-buten-1-ol from the reaction mixture using distillation.

A two-step method can also be employed, involving an initial condensation and esterification reaction followed by hydrolysis to yield the final product.[1][9]

Biological Significance and Signaling Pathways

Isopentenols, particularly prenol and isoprenol, are pivotal intermediates in the biosynthesis of isoprenoids, a large and diverse class of naturally occurring organic compounds. These pathways are fundamental to the production of a vast array of molecules essential for life, including hormones, vitamins, and components of cell membranes.

The Isoprenoid Alcohol (IPA) Pathway

A synthetic metabolic route, termed the isoprenoid alcohol (IPA) pathway, has been developed to overcome some limitations of native isoprenoid biosynthesis pathways.[10] This pathway centers on the synthesis and subsequent phosphorylation of isopentenols.[10]

The diagram below illustrates a simplified workflow of the IPA pathway.

IPA_Pathway Central Carbon Metabolites Central Carbon Metabolites Isopentenols Isopentenols (Prenol/Isoprenol) Central Carbon Metabolites->Isopentenols Upper IPA Pathway IPP_DMAPP Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) Isopentenols->IPP_DMAPP Phosphorylation (Lower IPA Pathway) Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids Isoprenoid Synthesis

Caption: The Isoprenoid Alcohol (IPA) Pathway.

The Mevalonate (MVA) Pathway

The mevalonate (MVA) pathway is a key metabolic pathway that produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoid biosynthesis.[11] In some engineered microbial systems, this pathway has been utilized for the production of isoprenol.[12]

The following diagram outlines the core steps of the MVA pathway leading to this compound precursors.

MVA_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Mevalonate_P Mevalonate-5-Phosphate Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-Pyrophosphate Mevalonate_P->Mevalonate_PP IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP

Caption: The Mevalonate (MVA) Pathway for Isoprenoid Precursors.

Applications in Drug Development and Research

The unique chemical structures of isopentenols make them valuable starting materials and intermediates in the synthesis of a wide range of pharmaceuticals and other high-value chemicals.

  • Pharmaceutical Intermediates: 3-methyl-3-buten-1-ol is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[13]

  • Agrochemicals: Isomers of this compound are used in the production of synthetic pyrethroids, a class of insecticides.[13][14]

  • Flavors and Fragrances: These compounds are precursors to citral, which is a key component in many flavors and fragrances, as well as in the synthesis of vitamins A and E.[6][13]

  • Biofuels: Isopentenols are considered promising next-generation biofuels due to their higher energy density compared to ethanol.[15]

The continued exploration of isopentenols and their derivatives holds significant promise for the development of novel therapeutics, sustainable chemicals, and advanced materials. This guide serves as a foundational resource for professionals engaged in these innovative fields.

References

Isopentenol safety data sheet and handling precautions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for common isopentenol isomers, primarily 3-methyl-2-buten-1-ol (Prenol) and 3-methyl-3-buten-1-ol (Isoprenol). The information is compiled to assist laboratory and development professionals in maintaining a safe work environment.

Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data for the two primary this compound isomers. This data is essential for risk assessment and the design of safe experimental procedures.

Property3-Methyl-2-buten-1-ol (Prenol)3-Methyl-3-buten-1-ol (Isoprenol)
CAS Number 556-82-1[1][2]763-32-6[3]
Molecular Formula C₅H₁₀O[4]C₅H₁₀O
Molecular Weight 86.13 g/mol 86.13 g/mol
Appearance Clear, colorless to pale yellow liquid[1]Colorless liquid[5]
Boiling Point 140 °C130-132 °C[5]
Flash Point 43 °C (109.4 °F) - closed cup[1]42 °C (107.6 °F) - closed cup[5]
Density 0.848 g/mL at 25 °C0.853 g/mL at 25 °C
Vapor Pressure 1.4 mmHg at 20 °C3 hPa at 20 °C[6]

Hazard Identification and GHS Classification

Both isomers are classified as flammable liquids and pose several health hazards.

  • 3-Methyl-2-buten-1-ol (Prenol):

    • Flammable liquid and vapor (H226).[2]

    • Harmful if swallowed (H302).[2]

    • Causes skin irritation (H315) and serious eye damage/irritation (H319).[2]

    • May cause respiratory irritation (H335).[2]

  • 3-Methyl-3-buten-1-ol (Isoprenol):

    • Flammable liquid and vapor (H226).[3]

    • May cause an allergic skin reaction (H317).[3]

    • Causes serious eye damage (H318).[3][7]

    • Suspected of causing cancer (H350).[3]

Handling Precautions and Engineering Controls

Strict adherence to safety protocols is mandatory when working with isopentenols.

  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[5][8]

  • Ignition Sources: As flammable liquids, isopentenols must be kept away from heat, sparks, open flames, and other ignition sources.[1][2] Use spark-proof tools and explosion-proof equipment.[1][8] Grounding and bonding of containers is required during material transfer to prevent static discharge.[1][3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

    • Hand Protection: Wear suitable chemical-resistant gloves.[1]

    • Skin and Body Protection: A lab coat or fire-resistant impervious clothing should be worn.[3]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory area.[8] Contaminated clothing should be removed and washed before reuse.[1]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical aid.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

  • Spills: Evacuate the area and remove all ignition sources.[9] Absorb the spill with an inert material (e.g., sand or diatomaceous earth) and place it in a suitable, sealed container for disposal.[5] Ensure the area is well-ventilated during cleanup.[5]

Workflow for Safe Handling and Emergency Response

The following diagram illustrates a logical workflow for handling isopentenols safely in a research environment, from initial planning to emergency response.

G cluster_prep Preparation Phase cluster_handling Execution Phase cluster_response Post-Handling / Emergency Start Start: Review Experiment RiskAssess Risk Assessment (Consult SDS for this compound) Start->RiskAssess PPE Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssess->PPE Handle Chemical Handling (Use in Chemical Fume Hood) PPE->Handle Decision Spill or Exposure Occurs? Handle->Decision SpillProto Activate Emergency Protocol (Evacuate, Alert, Contain/Clean) Decision->SpillProto  Yes   Store Proper Storage (Cool, Ventilated, Flammables Cabinet) Decision->Store  No   End End of Process SpillProto->End Store->End

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Acute Oral Toxicity Assessment (Representative)

Toxicological data, such as LD₅₀ values, are determined using standardized experimental protocols. The following provides a detailed methodology based on the OECD Guideline 423: Acute Toxic Class Method .[10][11][12][13] This method is designed to classify a substance's toxicity with a minimal number of animals.

  • Principle: A stepwise procedure is used with a small number of animals per step.[11] Depending on the mortality or morbidity of the animals, a decision is made to either stop testing, dose another group at a lower or higher fixed dose level, or dose additional animals at the same level. The method allows for classification of the substance into one of a series of toxicity classes defined by fixed LD₅₀ cut-off values.[10]

  • Animal Selection:

    • Healthy, young adult rodents (typically rats, with non-pregnant females preferred) are used.[10]

    • Animals are randomly selected and acclimatized to laboratory conditions for at least five days prior to dosing.[10]

    • The weight variation of animals should not exceed ± 20% of the mean weight.[10]

  • Dose Preparation and Administration:

    • The test substance is typically administered in a constant volume over a range of doses. The maximum volume for rodents should not exceed 1 mL/100g of body weight for aqueous solutions.[10]

    • The substance is administered orally via gavage in a single dose.

    • Animals are fasted prior to dosing (e.g., food, but not water, is withheld overnight).

  • Procedure:

    • The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

    • Initially, a group of three animals is dosed at the selected starting level.

    • Sighting Study (Optional): A single animal may be dosed to help determine the appropriate starting dose.

  • Observation:

    • Animals are observed individually for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Body weight is recorded weekly, and all animals are subjected to a gross necropsy at the end of the observation period.

  • Data Interpretation: The number of animals that die or show signs of severe toxicity within each group is used to classify the substance according to the Globally Harmonized System (GHS).[10] For instance, an assessment of moniliformin in Sprague-Dawley rats using this guideline allowed for its classification into GHS category 2.[14]

References

The Biological Role of Isopentenol in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isopentenols, including isoprenol (3-methyl-3-buten-1-ol) and prenol (3-methyl-2-buten-1-ol), are five-carbon branched-chain alcohols with significant potential as next-generation biofuels and platform chemicals. While not major natural products of most wild-type microorganisms, their biosynthesis and metabolic impact are of substantial interest in the fields of synthetic biology and metabolic engineering. This technical guide provides an in-depth analysis of the biological role of isopentenol in microbial metabolism, focusing on engineered production pathways, the physiological effects of this compound on microbial hosts, and the experimental methodologies used to investigate these aspects. This document is intended for researchers, scientists, and drug development professionals engaged in microbial metabolic engineering and biofuel development.

Introduction

Isoprenoids, a vast and diverse class of natural products, are all derived from the fundamental five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] Isopentenols are the alcohol forms of these precursors and are gaining attention as superior biofuels compared to ethanol due to their higher energy density and better combustion properties.[2][3] The microbial production of isopentenols offers a sustainable alternative to their chemical synthesis from petroleum-based feedstocks.[4]

Understanding the interplay between this compound and microbial metabolism is critical for developing robust and efficient microbial cell factories. This includes elucidating the most effective biosynthetic routes, mitigating the inherent toxicity of this compound to the host organism, and comprehending any potential regulatory or signaling roles it may play. This guide will explore these facets in detail, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

This compound Biosynthesis in Engineered Microbes

Microorganisms do not naturally produce significant quantities of isopentenols. Therefore, their production relies on the introduction and optimization of heterologous biosynthetic pathways. There are three primary pathways leveraged for this compound production in microbes: the native methylerythritol 4-phosphate (MEP) pathway, the heterologous mevalonate (MVA) pathway, and the synthetic this compound Utilization Pathway (IUP).

The Mevalonate (MVA) Pathway

The MVA pathway, typically found in eukaryotes and archaea, is a common choice for engineering isoprenoid production in bacteria like Escherichia coli.[4] This pathway starts from acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP, which can then be dephosphorylated to this compound.[5] A variation of this pathway, the "IPP-bypass" MVA pathway, has been developed to avoid the accumulation of IPP, which can be toxic to bacterial cells.[5][6]

The Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway is the native route for IPP and DMAPP biosynthesis in most bacteria, including E. coli.[1][6] This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate.[6] While it is the endogenous pathway, it is often tightly regulated, and metabolic engineering efforts typically focus on overexpressing key rate-limiting enzymes such as DXS and IspG to increase the flux towards isoprenoid precursors.[3]

The this compound Utilization Pathway (IUP)

A more recent and novel approach is the this compound Utilization Pathway (IUP), a synthetic two-step pathway that converts exogenously supplied isopentenols (isoprenol and prenol) into IPP and DMAPP.[7][8] This pathway offers the advantage of decoupling isoprenoid production from central carbon metabolism, potentially reducing the metabolic burden on the host.[9] The IUP has been successfully implemented in both E. coli and Saccharomyces cerevisiae.[9][10]

Quantitative Data on this compound Production

The following tables summarize the quantitative data on this compound production in various engineered microbial hosts, showcasing the progress in optimizing production titers, yields, and productivities.

Table 1: this compound Production in Engineered Escherichia coli

Strain Engineering StrategyPathwayTiter (g/L)Yield (% of theoretical)Productivity (g/L/h)Reference
Overexpression of B. subtilis nudF and yhfR, and E. coli IspG and DxsMEP0.0619--[3]
Correlation-based pathway analysis and optimizationMVA1.546-[11]
CRISPRi-mediated downregulation of competing pathways (batch)IPP-bypass MVA1.82 ± 0.19--[2][12]
CRISPRi-mediated downregulation of competing pathways (fed-batch)IPP-bypass MVA12.4 ± 1.3--[2][12]
CRISPRi screening and combinatorial repression (fed-batch)MVA8.5185 (in stationary phase)-[13]

Table 2: this compound Production in Engineered Saccharomyces cerevisiae

Strain Engineering StrategyPathwayTiter (mg/L)Reference
Engineered MVA pathwayMVA36.02 ± 0.92[14][15]
IPP-bypass pathway constructionIPP-bypass MVA~72[14]
Deletion of a promiscuous endogenous kinaseIPP-bypass MVA130.52 ± 8.01[14][15]
Overexpression of a promiscuous alkaline phosphataseIPP-bypass MVA383.1 ± 31.62[14][15]

Table 3: this compound Production in Other Engineered Microbes

Host OrganismStrain Engineering StrategyPathwayTiter (g/L)Reference
Corynebacterium glutamicumMedia optimization, NADH-dependent HmgR, host chassis modificationMVA1.25[16]
Pseudomonas putidaMVA pathway optimizationMVA0.104[12]

Signaling Pathways and Logical Relationships

While this compound is primarily studied as a metabolic end-product in engineered microbes, it also exerts biological effects on the host cells, primarily related to toxicity and stress responses. There is currently limited evidence to suggest that this compound acts as a specific signaling molecule in the classical sense. Instead, its effects appear to be more general, triggering broad stress responses.

This compound-Induced Stress and Cellular Response

High concentrations of this compound are toxic to microbial hosts, leading to reduced growth rates and viability.[10] In Saccharomyces cerevisiae, this compound has been shown to inhibit energy metabolism, specifically affecting the TCA cycle and the cellular respiratory chain, which results in an inadequate supply of ATP.[11] This is a critical consideration when implementing ATP-dependent pathways like the IUP.

Microbes have evolved various mechanisms to tolerate solvents like this compound. These can include:

  • Alterations in cell membrane composition: Changes in the fatty acid profile to increase membrane rigidity and reduce solvent permeability.

  • Efflux pumps: Active transport of the toxic compound out of the cell. The MdlB ABC transporter in E. coli has been shown to improve this compound tolerance and production.[17]

  • Activation of general stress responses: Upregulation of chaperones (heat shock proteins) and enzymes involved in mitigating oxidative stress.[17]

Catabolism of this compound

Some microbes, such as Pseudomonas putida, possess native pathways for the catabolism of this compound.[18] This is a crucial consideration when engineering this organism for this compound production, as the native degradation pathway can significantly reduce product titers. Deletion of the genes involved in this compound catabolism is a necessary step for successful production in such hosts.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound's biological role in microbial metabolism.

This compound Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of this compound in microbial cultures.

Methodology:

  • Sample Preparation:

    • Centrifuge a known volume of the microbial culture to pellet the cells.

    • Collect the supernatant for this compound analysis.

    • Perform a liquid-liquid extraction of the supernatant with an organic solvent such as ethyl acetate or n-hexane. An internal standard (e.g., isobutanol) should be added prior to extraction for accurate quantification.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Parameters:

      • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at 40-60 °C, hold for a few minutes, then ramp up to 250-300 °C. The specific program will depend on the separation of other volatile metabolites.[19]

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 30-300.

      • Data Analysis: this compound is identified by its characteristic retention time and mass spectrum. Quantification is performed by comparing the peak area of this compound to that of the internal standard against a standard curve.

CRISPR Interference (CRISPRi) for Metabolic Pathway Engineering

Objective: To downregulate the expression of specific genes to redirect metabolic flux towards this compound production.

Methodology:

  • gRNA Design and Plasmid Construction:

    • Design single guide RNAs (sgRNAs) targeting the promoter or coding region of the gene(s) to be downregulated.

    • Clone the sgRNA expression cassettes into a suitable plasmid, often under the control of an inducible promoter. This plasmid will also express a catalytically inactive Cas9 (dCas9) protein.[1][6]

  • Transformation and Strain Engineering:

    • Transform the CRISPRi plasmid into the microbial host strain that already contains the this compound production pathway.

  • Cultivation and Induction:

    • Cultivate the engineered strain under conditions suitable for this compound production.

    • Induce the expression of the dCas9 and sgRNAs at the appropriate time in the fermentation process.

  • Analysis:

    • Quantify this compound production as described in section 5.1.

    • Use RT-qPCR to confirm the downregulation of the target gene(s).

Adaptive Laboratory Evolution (ALE) for Improved this compound Tolerance

Objective: To enhance the tolerance of a microbial strain to this compound through evolutionary engineering.

Methodology:

  • Chemostat or Serial Batch Culture Setup:

    • Establish a continuous culture (chemostat) or a series of batch cultures of the microbial strain.[20]

    • The growth medium should contain a sub-lethal concentration of this compound.

  • Gradual Increase in this compound Concentration:

    • Over a prolonged period (weeks to months), gradually increase the concentration of this compound in the growth medium.[20] This imposes a selective pressure on the microbial population, favoring the survival and growth of mutants with increased tolerance.

  • Isolation and Characterization of Evolved Strains:

    • Periodically isolate single colonies from the evolving population.

    • Characterize the growth and this compound tolerance of the isolated strains in comparison to the parental strain.

  • Genomic and Transcriptomic Analysis:

    • Perform whole-genome sequencing and transcriptomic analysis of the evolved strains to identify the genetic mutations and gene expression changes responsible for the enhanced tolerance.

Visualizations

Metabolic Pathways for this compound Production

Isopentenol_Metabolic_Pathways cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol 4-Phosphate (MEP) Pathway cluster_IUP This compound Utilization Pathway (IUP) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA atoB, HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MVAP Mevalonate-P Mevalonate->MVAP MK MVAPP Mevalonate-PP MVAP->MVAPP PMK IPP_MVA IPP MVAPP->IPP_MVA PMD Isopentenol_MVA This compound IPP_MVA->Isopentenol_MVA Phosphatase Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMB-PP MEcPP->HMBPP IspG IPP_DMAPP_MEP IPP + DMAPP HMBPP->IPP_DMAPP_MEP IspH Isopentenol_MEP This compound IPP_DMAPP_MEP->Isopentenol_MEP Phosphatase Isopentenols_in Isopentenols (external) IP_DMAP IP + DMAP Isopentenols_in->IP_DMAP Choline Kinase IPP_DMAPP_IUP IPP + DMAPP IP_DMAP->IPP_DMAPP_IUP IPK Terpenoids Terpenoids IPP_DMAPP_IUP->Terpenoids

Caption: Overview of the MVA, MEP, and IUP pathways for this compound production.

Experimental Workflow for CRISPRi-mediated Strain Improvement

CRISPRi_Workflow Target_Selection 1. Target Gene Selection (e.g., competing pathways) gRNA_Design 2. gRNA Design Target_Selection->gRNA_Design Plasmid_Construction 3. CRISPRi Plasmid Construction (dCas9 + gRNA) gRNA_Design->Plasmid_Construction Transformation 4. Transformation into Production Host Plasmid_Construction->Transformation Cultivation 5. Cultivation and Induction Transformation->Cultivation Analysis 6. This compound Quantification (GC-MS) Cultivation->Analysis Validation 7. Target Gene Expression Analysis (RT-qPCR) Analysis->Validation Optimized_Strain Optimized Strain Validation->Optimized_Strain

Caption: Workflow for improving this compound production using CRISPRi.

This compound Tolerance and Catabolism

Isopentenol_Tolerance_Catabolism cluster_cell Microbial Cell Isopentenol_in This compound (intracellular) Stress_Response General Stress Response (Heat shock proteins, etc.) Isopentenol_in->Stress_Response Membrane_Modification Membrane Modification (Increased rigidity) Isopentenol_in->Membrane_Modification Energy_Metabolism_Inhibition Inhibition of Energy Metabolism Isopentenol_in->Energy_Metabolism_Inhibition Catabolism Catabolism (in some microbes) Isopentenol_in->Catabolism Efflux_Pump Efflux Pump Isopentenol_in->Efflux_Pump Central_Metabolites Central Metabolites Catabolism->Central_Metabolites Isopentenol_ext This compound (extracellular) Isopentenol_ext->Isopentenol_in Efflux_Pump->Isopentenol_ext

Caption: Cellular responses to this compound, including tolerance and catabolism.

Conclusion

This compound holds significant promise as a renewable biofuel and chemical feedstock. Its microbial production is a rapidly advancing field, with metabolic engineering strategies leading to substantial improvements in production titers. The biological role of this compound in microbial metabolism is multifaceted. While it is primarily an engineered product, its inherent toxicity necessitates a deep understanding of microbial stress responses and tolerance mechanisms. The development of novel synthetic pathways like the IUP offers exciting avenues for uncoupling production from central metabolism, potentially leading to more efficient and robust microbial cell factories. Future research will likely focus on further optimizing production pathways, enhancing host tolerance through synthetic biology and evolutionary engineering, and exploring the potential for co-utilization of isopentenols with other renewable feedstocks. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to build upon in the pursuit of sustainable this compound production.

References

Isopentenol as a Precursor for Isoprenoid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenoids represent one of the most diverse classes of natural products, with wide-ranging applications in pharmaceuticals, agriculture, and biotechnology.[1][2] Traditionally, the biosynthesis of isoprenoids relies on two ancient and complex metabolic routes: the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[3][4][5] These pathways, while fundamental to natural biology, present inherent limitations for metabolic engineering due to their length, complex regulation, and dependence on central carbon metabolism.[1][6] This guide details a novel, synthetic two-step enzymatic pathway, the Isopentenol Utilization Pathway (IUP), which circumvents these limitations by using externally supplied isopentenols (isoprenol or prenol) as direct precursors for the universal isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][6] The IUP offers a simplified and powerful alternative, decoupling isoprenoid production from cellular growth and enabling high-flux synthesis of valuable isoprenoid compounds.[1][7]

The this compound Utilization Pathway (IUP): A Paradigm Shift in Isoprenoid Synthesis

The IUP is a synthetic metabolic pathway designed to overcome the inherent complexities of the native MVA and MEP pathways.[1] It provides a direct, two-step route to the core C5 isoprenoid precursors, IPP and DMAPP, from this compound isomers.[1][2][6] This pathway is radically different from naturally occurring routes as it is significantly shorter, utilizes an external substrate instead of a glucose-derived catabolite, and requires only a single cofactor, ATP.[2][6]

The pathway proceeds as follows:

  • First Phosphorylation: An this compound isomer (isoprenol or prenol) is phosphorylated by a promiscuous kinase, such as a choline kinase (CK), to form the corresponding monophosphate intermediate, isopentenyl monophosphate (IP) or dimethylallyl monophosphate (DMAP).[1][6][8]

  • Second Phosphorylation: The monophosphate intermediate is then phosphorylated again by an isopentenyl phosphate kinase (IPK) to yield the final diphosphate product, IPP or DMAPP.[1][6][8]

To ensure a balanced ratio of the two C5 precursors for downstream synthesis, an isopentenyl diphosphate isomerase (IDI) is often included to catalyze the interconversion of IPP and DMAPP.[1][6] The resulting IPP and DMAPP serve as the universal building blocks for the entire family of isoprenoids, including monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20).[1]

Core Advantages of the IUP
  • Decoupling from Central Metabolism: By using an external feedstock, the IUP decouples the production of isoprenoids from the host organism's central carbon metabolism, which is a significant advantage over the MVA and MEP pathways that compete for resources essential for cell growth.[1][7][9]

  • Simplicity and Efficiency: The two-step nature of the IUP greatly simplifies metabolic engineering efforts compared to the multi-step MVA (seven reactions) and MEP (seven reactions) pathways.[1][10]

  • High Flux Potential: The IUP has been shown to sustain a very high metabolic flux, in some cases exceeding the capacity of downstream isoprenoid synthesis pathways and proving competitive with the highest fluxes reported from engineered native pathways.[1][6]

Visualizing the this compound Utilization Pathway

The following diagrams illustrate the core concepts of the IUP and its relation to traditional isoprenoid biosynthesis.

Isopentenol_Utilization_Pathway cluster_IUP This compound Utilization Pathway (IUP) cluster_Downstream Downstream Isoprenoid Synthesis This compound This compound (Isoprenol or Prenol) IP_DMAP Isopentenyl Monophosphate (IP) or Dimethylallyl Monophosphate (DMAP) This compound->IP_DMAP ATP -> ADP IPP_DMAPP IPP / DMAPP IP_DMAP->IPP_DMAPP ATP -> ADP Isoprenoids Isoprenoids (e.g., Monoterpenes, Diterpenes) IPP_DMAPP->Isoprenoids Terpene Synthases Enz1 Promiscuous Kinase (e.g., Choline Kinase) Enz2 Isopentenyl Phosphate Kinase (IPK)

Caption: The two-step this compound Utilization Pathway (IUP).

Pathway_Comparison cluster_IUP IUP (2 Steps) cluster_MVA MVA Pathway (7 Steps) cluster_MEP MEP Pathway (7 Steps) This compound This compound IUP_Inter IP / DMAP This compound->IUP_Inter IPP_DMAPP IPP / DMAPP IUP_Inter->IPP_DMAPP Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids AcetylCoA Acetyl-CoA MVA_path ... AcetylCoA->MVA_path MVA_path->IPP_DMAPP Pyruvate Pyruvate + G3P MEP_path ... Pyruvate->MEP_path MEP_path->IPP_DMAPP

Caption: Comparison of isoprenoid precursor biosynthesis pathways.

Quantitative Data: Isoprenoid Production via the IUP

The IUP has been successfully implemented in various host organisms to produce a range of isoprenoid compounds. The tables below summarize key production data.

Table 1: Isoprenoid Production in Escherichia coli using the IUP

Isoprenoid ProductSubstrate (this compound)TiterTime (h)Reference
Lycopene2 g/L~300 mg/L24[7][9]
β-Carotene2 g/L248 mg/L24[7][9]
R-(-)-Linalool2 g/L364 mg/L24[7][9]
Geranate2 g/L764 mg/L24[11][12]
TaxadieneNot specified220 mg/L9[13]

Table 2: Isoprenoid Production in Chlamydomonas reinhardtii using the IUP

Isoprenoid ProductSubstrate (Isoprenol)TiterTime (d)Reference
IPP10 mM8.6-fold increase vs WT7[10]
Limonene10 mM117 µg/L7[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study and implementation of the this compound Utilization Pathway.

Quantification of Isopentenols and Isoprenoids by GC-MS

This protocol is adapted for the analysis of volatile and semi-volatile isoprenoids like this compound, limonene, and linalool.[14][15][16]

1. Sample Preparation (Extraction):

  • To 1.0 mL of microbial culture, add an equal volume of an organic solvent (e.g., ethyl acetate or dodecane) containing an internal standard (e.g., caryophyllene).[14]
  • Vortex vigorously for 5 minutes to ensure thorough extraction of the analytes into the organic phase.
  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to separate the phases.
  • Carefully transfer the upper organic layer to a new vial for analysis.

2. GC-MS Analysis:

  • Instrument: Agilent 6890N GC with a 6973MS detector or equivalent.[14]
  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar column.[14]
  • Injection: 1 µL of the extract is injected in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 3 minutes.
  • Ramp: Increase at 60°C/min to 300°C.
  • Hold: Hold at 300°C for 2 minutes.[14]
  • Mass Spectrometer: Operate in Selective Ion Monitoring (SIM) mode for target compounds to increase sensitivity and specificity.[14] For example, monitor ions m/z 53, 67, and 68 for isoprene derivatives.[14]
  • Quantification: Generate a standard curve using authentic standards of the target isoprenoids and the internal standard. Calculate concentrations in the samples based on this curve.

Quantification of Isoprenoid Phosphates by HPLC-MS/MS

This protocol is suitable for the analysis of non-volatile, phosphorylated intermediates of the IUP (IP, DMAP, IPP, DMAPP, GPP, etc.).[6][10][17]

1. Sample Preparation (Metabolite Quenching and Extraction):

  • Rapidly harvest cells from culture (e.g., 5 mL) by vacuum filtration onto a 0.2 µm nylon filter.[6]
  • Immediately wash the cells with 10 mL of water to remove extracellular media components.[6]
  • Submerge the filter in 1 mL of an ice-cold extraction solvent (e.g., 80% acetonitrile) to quench metabolic activity and lyse the cells.[6]
  • Vortex and incubate on ice for 10 minutes.
  • Centrifuge at 4°C to pellet cell debris. Transfer the supernatant to a new tube for analysis.

2. HPLC-MS/MS Analysis:

  • Instrument: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
  • Column: A C18 reversed-phase column suitable for polar analytes.[17]
  • Mobile Phase: Use a gradient elution with solvents such as an aqueous solution of an ion-pairing agent (e.g., tributylamine) and an organic modifier (e.g., methanol or acetonitrile).
  • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode. For each analyte, define a specific precursor ion -> product ion transition for highly selective quantification.
  • Quantification: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in extraction efficiency and instrument response.[17]

In Vitro Kinase Activity Assay

This protocol describes a coupled enzyme assay to determine the kinetic parameters of isopentenyl phosphate kinase (IPK).[18][19]

1. Reaction Principle: The production of ADP during the IPK-catalyzed phosphorylation of a monophosphate substrate is coupled to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH consumption is monitored spectrophotometrically at 340 nm.

2. Reaction Mixture (per well of a 96-well plate):

  • 100 mM Tris-HCl buffer, pH 7.5
  • 10 mM MgCl₂
  • 1 mM Phosphoenolpyruvate (PEP)
  • 0.2 mM NADH
  • 5 U/mL Pyruvate Kinase (PK)
  • 5 U/mL Lactate Dehydrogenase (LDH)
  • 5 mM ATP
  • Variable concentrations of the monophosphate substrate (e.g., IP or DMAP).
  • Purified IPK enzyme (initiate the reaction by adding the enzyme).

3. Procedure:

  • Assemble the reaction mixture (without the IPK enzyme) in a microplate well.
  • Incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
  • Initiate the reaction by adding the purified IPK enzyme.
  • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
  • Calculate the initial reaction velocity from the linear portion of the curve.
  • Repeat for a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and kcat.[18]

Workflow for Isoprenoid Quantification and Flux Analysis

Experimental_Workflow Culture 1. Microbial Culture (e.g., E. coli expressing IUP) + this compound Feedstock Sampling 2. Sampling & Quenching (Rapid filtration, cold solvent) Culture->Sampling Extraction 3. Extraction Sampling->Extraction Volatiles Volatile Isoprenoids (e.g., Limonene, this compound) Extraction->Volatiles NonVolatiles Phosphorylated Intermediates (IPP, DMAPP, GPP) Extraction->NonVolatiles SolventExt 4a. Organic Solvent Extraction (e.g., Ethyl Acetate) Volatiles->SolventExt PolarExt 4b. Polar Solvent Extraction (e.g., Acetonitrile/Water) NonVolatiles->PolarExt GCMS 5a. GC-MS Analysis SolventExt->GCMS LCMSMS 5b. LC-MS/MS Analysis PolarExt->LCMSMS Data 6. Data Analysis (Quantification, Flux Calculation) GCMS->Data LCMSMS->Data

Caption: Workflow for quantification and metabolic flux analysis.

13C-Metabolic Flux Analysis

To definitively demonstrate that the IUP is decoupled from central carbon metabolism, a labeling experiment can be performed.[1][6][20]

1. Experimental Design:

  • Grow the engineered strain in a medium containing fully labeled U-¹³C glucose until the cells reach the desired growth phase.[6]
  • At this point, all intracellular metabolites derived from glucose will be fully labeled with ¹³C.
  • Add unlabeled (¹²C) this compound to the culture.[6]
  • Collect samples over a time course (e.g., 1, 5, 10, 30, 60 minutes).[6]

2. Analysis:

  • Extract intracellular metabolites as described in Protocol 5.2.
  • Analyze the extracts using LC-MS/MS to determine the isotopic labeling patterns of the IUP intermediates (IP, IPP) and downstream isoprenoids.
  • Expected Result: A rapid increase in the concentration of fully unlabeled (¹²C) IP and IPP will be observed immediately after the addition of unlabeled this compound, while the pool of labeled IPP derived from the native MEP pathway remains unchanged or decreases.[1] This result confirms that the IUP is actively converting the external this compound into isoprenoid precursors independently of the central metabolic pathways.[1]

Conclusion and Future Outlook

The this compound Utilization Pathway represents a significant advancement in the field of metabolic engineering for isoprenoid production. Its simplicity, efficiency, and ability to operate independently of central metabolism make it a highly attractive platform for the high-yield production of valuable chemicals.[1][6][13] Future research will likely focus on optimizing the kinetics of the pathway enzymes, discovering novel promiscuous kinases with improved activity towards isopentenols, and adapting the IUP to a wider range of industrial microorganisms. This pathway lays a solid foundation for producing a vast array of isoprenoids from cost-effective feedstocks, with significant implications for the pharmaceutical, nutraceutical, and biofuel industries.[7][9]

References

An In-depth Technical Guide to the Isopentenol Utilization Pathway (IUP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The production of isoprenoids, a vast class of natural products with significant applications in pharmaceuticals, fragrances, and biofuels, has traditionally relied on engineering complex, highly regulated native metabolic pathways such as the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1][2] The Isopentenol Utilization Pathway (IUP) represents a paradigm shift in metabolic engineering, offering a synthetic, streamlined route to the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3][4] This pathway circumvents the intricate regulation of native routes by utilizing exogenous this compound isomers, isoprenol and prenol, as feedstock.[3][4][5] The IUP is remarkably concise, consisting of just two primary enzymatic steps, which simplifies genetic engineering and decouples the production of valuable isoprenoids from central carbon metabolism.[1][3] This guide provides a comprehensive technical overview of the IUP's core principles, key enzymatic components, quantitative production data, and detailed experimental protocols for its implementation.

The Core Mechanism of the this compound Utilization Pathway

The IUP is an artificial metabolic pathway designed to produce the C5 isoprenoid precursors, IPP and DMAPP, from their corresponding C5 alcohols, isoprenol (3-methyl-3-buten-1-ol) and prenol (3-methyl-2-buten-1-ol).[3][5] The pathway's core consists of two sequential phosphorylation steps, catalyzed by a promiscuous kinase and an isopentenyl phosphate kinase, respectively.[1][3][4]

The key advantages of the IUP include:

  • Simplicity: It requires only two core enzymatic steps, compared to the six or seven steps of the MVA and MEP pathways, respectively.[1]

  • Decoupling from Central Metabolism: By using external feedstock, it bypasses the complex regulatory networks that often limit flux in native pathways.[3][6]

  • Flexibility: The ratio of IPP to DMAPP can be controlled by adjusting the relative concentrations of isoprenol and prenol supplied in the culture medium, allowing for the targeted production of specific downstream isoprenoids.[5]

Enzymatic Steps of the IUP
  • First Phosphorylation: A promiscuous kinase catalyzes the phosphorylation of this compound isomers. Isoprenol is converted to isopentenyl monophosphate (IP), and prenol is converted to dimethylallyl monophosphate (DMAP).[4] The most commonly used enzyme for this step is the choline kinase from Saccharomyces cerevisiae (ScCK), which has been shown to have promiscuous activity on these substrates.[3][5]

  • Second Phosphorylation: An isopentenyl phosphate kinase (IPK) catalyzes the second phosphorylation, converting IP to IPP and DMAP to DMAPP.[4] The IPK from Arabidopsis thaliana (AtIPK) is frequently selected due to its high catalytic efficiency.[3]

  • Isomerization: To ensure the appropriate ratio of IPP and DMAPP for the synthesis of downstream isoprenoids, an isopentenyl diphosphate isomerase (IDI) is typically included in the pathway to catalyze the interconversion of IPP and DMAPP.[3][5]

Visualizing the this compound Utilization Pathway

The following diagrams illustrate the core IUP and a typical experimental workflow for its implementation in a microbial chassis.

IUP_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Synthesis Isoprenol Isoprenol IP Isopentenyl Monophosphate (IP) Isoprenol->IP ATP -> ADP Prenol Prenol DMAP Dimethylallyl Monophosphate (DMAP) Prenol->DMAP ATP -> ADP IPP Isopentenyl Diphosphate (IPP) IP->IPP ATP -> ADP ScCK ScCK DMAPP Dimethylallyl Diphosphate (DMAPP) DMAP->DMAPP ATP -> ADP IPP->DMAPP AtIPK AtIPK Isoprenoids Isoprenoids (e.g., Linalool, Limonene, Lycopene) IPP->Isoprenoids IDI IDI DMAPP->Isoprenoids

Core enzymatic steps of the this compound Utilization Pathway (IUP).

Experimental_Workflow start Plasmid Construction (IUP Genes + Downstream Synthase) transform Transformation into Host (e.g., E. coli) start->transform culture Cultivation and Induction transform->culture extraction Product Extraction (e.g., Organic Overlay) culture->extraction analysis Analysis (e.g., GC-MS) extraction->analysis end Data Interpretation analysis->end

A generalized experimental workflow for isoprenoid production using the IUP.

Quantitative Data on IUP Performance

The IUP has been successfully implemented in various microbial hosts to produce a range of isoprenoid compounds. The following tables summarize key quantitative data from published studies.

Table 1: Linalool Production in E. coli
Strain/ConditionSubstrate(s)Linalool Titer (mg/L)Nerolidol in Product Mix (%)Reference
Engineered E. coli with optimized bLinS variant and MVA pathwayN/A360~35[5]
Engineered E. coli with optimized bLinS variant and IUP25 mM Isoprenol~25Low[5]
Optimized IUP with single-plasmid system25 mM Prenol~25Low[5]
Optimized IUP (adjusted substrate, plasmid, inducer, strain) Isoprenol and Prenol 167 17 [5]
Table 2: Lycopene, β-Carotene, and R-(-)-Linalool Production in E. coli
ProductThis compound Substrate (g/L)Titer (mg/L) in 24hReference
Lycopene2~300[6]
β-Carotene2248[6]
R-(-)-Linalool2364[6]
Table 3: Geranate Production in E. coli
Strain/ConditionThis compound Substrate (g/L)Geranate Titer (mg/L) in 24hReference
Optimized Geraniol-producing strain with IUP and dehydrogenases 2 (mixture of isoprenol and prenol) 764 [7]
Table 4: Limonene Production in Chlamydomonas reinhardtii
Strain/ConditionIPP Increase vs. Wild TypeLimonene Increase vs. Single MsLS StrainHighest Limonene Titer (µg/L)Reference
Transgenic algae with IUP, IDI, and MsLS 8.6-fold 23-fold 117 [1]
Table 5: Kinetic Parameters of S. cerevisiae Choline Kinase (ScCK)
SubstrateKM (µM)kcat (s-1)Reference
Isoprenol4,53914.7[3]
Prenol1,1131.1[3]

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments involved in the implementation and analysis of the IUP. These are based on methodologies reported in the cited literature.[5][8][9]

Plasmid Construction and Strain Engineering
  • Gene Synthesis and Codon Optimization: The genes encoding the core IUP enzymes (e.g., S. cerevisiae choline kinase, A. thaliana isopentenyl phosphate kinase, and an E. coli IDI) and the downstream isoprenoid synthase are codon-optimized for the expression host (e.g., E. coli).[5] These genes are then synthesized commercially.

  • Plasmid Assembly: The synthesized genes are cloned into suitable expression vectors (e.g., pET21b, pACYC) under the control of inducible promoters (e.g., T7).[5][8] Gibson assembly or similar cloning methods are commonly used for seamless integration of the gene fragments.[3]

  • Host Transformation: The resulting plasmids are transformed into the desired host strain (e.g., E. coli BL21(DE3) or DH5α) using standard chemical transformation or electroporation protocols.[8] Transformants are selected on appropriate antibiotic-containing agar plates.

Shake-Flask Cultivation for Isoprenoid Production
  • Pre-culture Preparation: A single colony of the engineered strain is inoculated into a starter culture of Luria-Bertani (LB) or a defined minimal medium (e.g., M9) supplemented with the appropriate antibiotics. The culture is grown overnight at 37°C with shaking.

  • Production Culture: The overnight pre-culture is used to inoculate a larger volume of fresh medium in a shake flask to a starting optical density at 600 nm (OD600) of approximately 0.05-0.1.

  • Induction and Substrate Feeding: The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. At this point, protein expression is induced by adding the appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG). Simultaneously, the this compound substrate (isoprenol, prenol, or a mixture) is added to the desired final concentration (e.g., 10-25 mM).[1][5]

  • Two-Phase Cultivation: For volatile isoprenoids, a second organic phase (e.g., 5-10% v/v dodecane or nonane) is added to the culture to capture the product and reduce its toxicity to the cells.[1][5]

  • Incubation: The induced cultures are incubated for 24-72 hours at a reduced temperature (e.g., 30°C) with continued shaking.

Product Extraction and Analysis
  • Sample Preparation: A sample of the organic phase is taken directly from the two-phase culture. For intracellular products, cells are harvested by centrifugation, lysed (e.g., by sonication or chemical methods), and the product is extracted with a suitable organic solvent (e.g., acetone, ethyl acetate).[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted samples are analyzed by GC-MS to identify and quantify the isoprenoid products.

    • GC Column: A suitable capillary column is used (e.g., CP-FFAP CB).[8]

    • Temperature Program: A temperature gradient is programmed to separate the compounds of interest. For example, an initial temperature of 50°C held for 1 minute, ramped to 100°C at 5°C/min, and then to 150°C at 25°C/min.[8]

    • Detection: A flame ionization detector (FID) or a mass spectrometer is used for detection and quantification.[8]

  • Quantification: Product titers are determined by comparing the peak areas of the samples to a standard curve generated from known concentrations of the pure isoprenoid compound. An internal standard (e.g., caryophyllene) may be used for improved accuracy.[3]

Conclusion and Future Outlook

The this compound Utilization Pathway provides a powerful and efficient alternative to traditional metabolic engineering strategies for isoprenoid production. Its simplicity, modularity, and independence from central metabolism make it an attractive platform for the high-titer production of a wide array of valuable chemicals.[3] Future research will likely focus on further optimizing the pathway by discovering and engineering more efficient enzymes, exploring novel and more robust microbial chassis, and developing cost-effective methods for the biological production of this compound feedstocks. The continued development of the IUP holds significant promise for the sustainable and economically viable production of isoprenoid-based pharmaceuticals, agrochemicals, and advanced biofuels.

References

A Technical Guide to the Key Enzymes of the Isopentenol Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core enzymes involved in the synthetic metabolic pathway for isopentenol production. Isopentenols, such as isoprenol and prenol, are next-generation biofuels and valuable platform chemicals. Their biosynthesis in engineered microorganisms is a key area of research in synthetic biology and metabolic engineering. This document details the enzymatic conversion of native isoprenoid precursors into isopentenols, focusing on the critical phosphatase and pyrophosphatase enzymes that constitute the terminal step of this pathway.

Introduction to the this compound Metabolic Pathway

The microbial production of isopentenols is typically achieved by engineering host organisms, such as Escherichia coli or Bacillus subtilis, to divert intermediates from their native isoprenoid biosynthesis pathways. The two primary native pathways for the synthesis of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

Once a high flux towards IPP and DMAPP is established, the final step in the this compound metabolic pathway is the dephosphorylation of these precursors to their corresponding alcohols: isoprenol (from IPP) and prenol (from DMAPP). This crucial conversion is catalyzed by promiscuous phosphatases or pyrophosphatases that are introduced into the host organism.

Core Enzymes in this compound Production

The key enzymes responsible for the conversion of IPP and DMAPP to this compound are members of the Nudix (Nucleoside diphosphate linked to some other moiety X) hydrolase superfamily and other related phosphatases. The most well-characterized of these are NudB, NudF, and YhfR.

  • NudB: The E. coli native ADP-ribose pyrophosphatase, EcNudB, has been shown to possess promiscuous activity towards prenyl pyrophosphates. It exhibits a strong preference for DMAPP, leading to a higher production of prenol.[1]

  • NudF: The ADP-ribose pyrophosphatase from Bacillus subtilis (BsNudF) also catalyzes the dephosphorylation of both IPP and DMAPP.[2] Unlike EcNudB, BsNudF displays a more balanced substrate preference, resulting in the production of both isoprenol and prenol.[1]

  • YhfR: Also discovered in Bacillus subtilis, the protein product of the yhfR gene has been identified as another enzyme capable of converting prenyl pyrophosphates to isopentenols.[2]

Quantitative Data on Key Enzymes

While extensive research has been conducted on engineering metabolic pathways utilizing these enzymes, specific kinetic parameters for the dephosphorylation of IPP and DMAPP are not consistently reported in the literature. However, qualitative analyses have provided insights into their substrate preferences.

EnzymeOrganism of OriginSubstrate(s)Relative Substrate PreferenceInteraction Energy (kcal/mol) (Computational)
NudB Escherichia coliIPP, DMAPP, GPP, FPPStrong affinity for DMAPPNot available
NudF Bacillus subtilisIPP, DMAPPInteracts with both IPP and DMAPPIPP: -115.388, DMAPP: -41.402[2]
YhfR Bacillus subtilisIPP, DMAPPNot specifiedNot available

Note: The interaction energies are based on computational docking studies and indicate a preferential binding of BsNudF to IPP over DMAPP in silico.[2]

Visualization of the this compound Metabolic Pathway

The following diagram illustrates the final enzymatic step in the de novo synthesis of isopentenols from the central isoprenoid precursors, IPP and DMAPP.

Isopentenol_Pathway cluster_precursors Isoprenoid Precursors cluster_products Isopentenols IPP Isopentenyl Pyrophosphate (IPP) Isoprenol Isoprenol IPP->Isoprenol NudB, NudF, YhfR DMAPP Dimethylallyl Pyrophosphate (DMAPP) Prenol Prenol DMAPP->Prenol NudB, NudF, YhfR

Caption: Enzymatic conversion of IPP and DMAPP to isopentenols.

Experimental Protocols

This section provides detailed methodologies for the characterization of a candidate pyrophosphatase (e.g., NudF from B. subtilis) for this compound production and for the quantification of the resulting products.

Protocol for NudF Expression, Purification, and In Vitro Activity Assay

This protocol outlines the steps for producing and purifying recombinant BsNudF and subsequently assaying its activity on IPP and DMAPP.

5.1.1 Experimental Workflow Diagram

NudF_Workflow cluster_cloning Cloning and Expression cluster_purification Purification cluster_assay Enzyme Assay A1 Codon-optimize and synthesize BsNudF gene A2 Clone into pET expression vector (e.g., pET-28a(+)) A1->A2 A3 Transform into E. coli BL21(DE3) A2->A3 A4 Induce protein expression with IPTG A3->A4 B1 Cell lysis by sonication A4->B1 B2 Centrifugation to collect cell-free extract B1->B2 B3 IMAC purification (Ni-NTA affinity chromatography) B2->B3 B4 SDS-PAGE analysis to confirm purity B3->B4 C2 Add purified NudF and substrate (IPP or DMAPP) B4->C2 C1 Prepare reaction buffer (e.g., Tris-HCl, MgCl2) C1->C2 C3 Incubate at optimal temperature (e.g., 37°C) C2->C3 C4 Quantify released inorganic phosphate (Pi) C3->C4

Caption: Workflow for NudF characterization.

5.1.2 Materials

  • B. subtilis genomic DNA or synthetic nudF gene

  • pET-28a(+) expression vector

  • E. coli DH5α (for cloning) and BL21(DE3) (for expression)

  • LB medium and agar plates with appropriate antibiotics (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA agarose resin

  • Reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂)

  • IPP and DMAPP substrates

  • Malachite Green Phosphate Assay Kit

5.1.3 Procedure

  • Gene Cloning and Expression:

    • Amplify the nudF gene from B. subtilis genomic DNA or use a codon-optimized synthetic gene.

    • Clone the nudF gene into the pET-28a(+) vector to generate a construct with an N-terminal His-tag.

    • Transform the recombinant plasmid into E. coli BL21(DE3) cells.

    • Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend in lysis buffer.

    • Lyse the cells by sonication on ice and centrifuge to remove cell debris.

    • Apply the supernatant to a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged NudF protein with elution buffer.

    • Confirm the purity and size of the purified protein using SDS-PAGE.

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing reaction buffer, a known concentration of purified NudF, and varying concentrations of either IPP or DMAPP.

    • Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

    • Determine kinetic parameters (Kₘ and Vₘₐₓ) by plotting the initial reaction rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol for this compound Quantification by GC-MS

This protocol provides a method for extracting and quantifying isopentenols from a microbial culture.

5.2.1 Materials

  • Microbial culture broth

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5MS)

  • Isoprenol and prenol standards

5.2.2 Procedure

  • Sample Preparation:

    • Take a 1 mL sample of the microbial culture.

    • Add 500 µL of ethyl acetate to the culture sample in a microcentrifuge tube.

    • Vortex vigorously for 2 minutes to extract the isopentenols into the organic phase.

    • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the phases.

    • Carefully transfer the upper ethyl acetate layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried ethyl acetate extract to a GC vial for analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the sample into the GC-MS.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium

      • Oven Program: Start at 60°C for 3 minutes, then ramp at 60°C/min to 300°C and hold for 2 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

    • Quantification:

      • Generate a standard curve by running known concentrations of isoprenol and prenol standards.

      • Identify and quantify the isopentenols in the samples by comparing their retention times and mass spectra to the standards and integrating the peak areas.

Conclusion

The enzymatic conversion of IPP and DMAPP to isopentenols by promiscuous pyrophosphatases like NudB and NudF is a cornerstone of engineered biofuel production. While the qualitative substrate preferences of these enzymes are established, further quantitative kinetic characterization will be crucial for the rational design and optimization of microbial cell factories. The protocols and diagrams provided in this guide offer a comprehensive framework for researchers to express, characterize, and utilize these key enzymes in the pursuit of efficient and sustainable this compound biosynthesis.

References

Engineering Microbes for Isopentenol Biosynthesis from Glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopentenols, including isoprenol (3-methyl-3-buten-1-ol) and prenol (3-methyl-2-buten-1-ol), are five-carbon branched-chain alcohols with significant potential as next-generation biofuels and as valuable platform chemicals for the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. Their higher energy density and lower hygroscopicity compared to ethanol make them attractive gasoline substitutes. Microbial production of isopentenols from renewable feedstocks like glucose offers a sustainable alternative to petroleum-based chemical synthesis. This technical guide provides an in-depth overview of the metabolic pathways, genetic engineering strategies, experimental protocols, and analytical methods for the production of isopentenols in engineered microbes, primarily focusing on Escherichia coli and Saccharomyces cerevisiae.

Metabolic Pathways for Isopentenol Biosynthesis

All isoprenoids, including isopentenols, are derived from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Microorganisms utilize two primary natural pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. Additionally, synthetic pathways have been developed to enhance this compound production.

The Mevalonate (MVA) Pathway

The MVA pathway, native to eukaryotes (including S. cerevisiae), archaea, and some bacteria, starts from acetyl-CoA. A heterologous MVA pathway is commonly introduced into E. coli for isoprenoid production. The pathway proceeds through the key intermediate mevalonate.

MVA_Pathway Glucose Glucose AcetylCoA AcetylCoA Glucose->AcetylCoA Glycolysis AcetoacetylCoA AcetoacetylCoA AcetylCoA->AcetoacetylCoA atoB HMGCoA HMGCoA AcetoacetylCoA->HMGCoA hmgS Mevalonate Mevalonate HMGCoA->Mevalonate hmgR Mevalonate_P Mevalonate_P Mevalonate->Mevalonate_P MK Mevalonate_PP Mevalonate_PP Mevalonate_P->Mevalonate_PP PMK IPP IPP Mevalonate_PP->IPP PMD DMAPP DMAPP IPP->DMAPP Idi This compound This compound IPP->this compound Phosphatase (e.g., NudB) DMAPP->this compound Phosphatase (e.g., NudB)

Figure 1: The Mevalonate (MVA) pathway for this compound production.

The Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway is native to most bacteria, including E. coli, algae, and plant plastids. It utilizes pyruvate and glyceraldehyde 3-phosphate (G3P), intermediates of glycolysis, as starting materials. This pathway is generally considered more efficient in terms of ATP consumption compared to the MVA pathway.

MEP_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis G3P G3P Glucose->G3P Glycolysis DXP DXP Pyruvate->DXP dxs G3P->DXP MEP MEP DXP->MEP dxr CDP_ME CDP_ME MEP->CDP_ME ispD CDP_MEP CDP_MEP CDP_ME->CDP_MEP ispE ME_cPP ME_cPP CDP_MEP->ME_cPP ispF HMBPP HMBPP ME_cPP->HMBPP ispG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP ispH This compound This compound IPP_DMAPP->this compound Phosphatase (e.g., NudF, yhfR)

Figure 2: The Methylerythritol 4-Phosphate (MEP) pathway.[1][2]

Synthetic this compound Biosynthesis Pathways

To bypass native regulatory mechanisms and potentially toxic intermediates, several synthetic pathways have been engineered.

This modified MVA pathway avoids the accumulation of IPP, which can be toxic to cells, by directly converting mevalonate phosphate (MVAP) to isopentenyl monophosphate (IP), which is then dephosphorylated to isoprenol.[3][4] This has been shown to improve isoprenol titers in both E. coli and S. cerevisiae.[3][4]

IPP_Bypass_Pathway Mevalonate Mevalonate MVAP Mevalonate-P Mevalonate->MVAP MK IP Isopentenyl-P MVAP->IP PMD (modified) Isoprenol Isoprenol IP->Isoprenol Endogenous Phosphatase

Figure 3: The IPP-Bypass pathway for isoprenol production.

A novel synthetic route, the this compound Utilization Pathway (IUP), has been developed to produce IPP and DMAPP from externally supplied isopentenols (isoprenol and prenol). This pathway is particularly useful for screening downstream isoprenoid-producing enzymes and can also be engineered to function in reverse to produce isopentenols.

Genetic Engineering Strategies for Enhanced this compound Production

Achieving high titers, yields, and productivities of this compound requires extensive metabolic engineering of the microbial host. Key strategies are outlined below.

Overexpression of Pathway Genes

A primary strategy is to overexpress the genes encoding the enzymes of the chosen biosynthetic pathway. This is typically achieved by cloning the genes into high-copy-number plasmids under the control of strong, inducible promoters.

Alleviating Metabolic Bottlenecks

Metabolic flux analysis has identified several rate-limiting steps in both the MVA and MEP pathways. For instance, in the MEP pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and HMBPP synthase (IspG) are often bottlenecks.[5] Overexpression of the corresponding genes (dxs and ispG) has been shown to significantly increase this compound production.[5]

Enhancing Precursor and Cofactor Supply

The production of isopentenols is dependent on the availability of precursors from central carbon metabolism (acetyl-CoA, pyruvate, G3P) and cofactors (NADPH and ATP). Engineering strategies to enhance their supply include:

  • Redirecting Carbon Flux: Knocking out competing pathways can channel more carbon towards the this compound synthesis pathway.

  • Optimizing Glycolysis: Tuning the glycolysis pathway by activating the pentose phosphate pathway (PPP) and the Entner-Doudoroff (ED) pathway can increase the supply of precursors and NADPH.[1]

Downregulation of Competing Pathways using CRISPRi

CRISPR interference (CRISPRi) has emerged as a powerful tool for the targeted downregulation of gene expression. This technology can be used to repress genes in competing metabolic pathways, thereby redirecting metabolic flux towards this compound production. Multiplexed CRISPRi allows for the simultaneous downregulation of multiple genes, enabling a systematic optimization of the metabolic network.

Enzyme Engineering and Selection

The final step in this compound biosynthesis is the dephosphorylation of IPP and DMAPP. Identifying and overexpressing efficient phosphatases is crucial. For example, NudF and YhfR from Bacillus subtilis have been successfully expressed in E. coli for this purpose.[5]

Quantitative Data on this compound Production

The following tables summarize representative quantitative data for this compound production in engineered E. coli and S. cerevisiae from glucose.

Table 1: this compound Production in Engineered E. coli

Strain Engineering StrategyHost StrainPathwayTiter (mg/L)Yield (g/g glucose)Productivity (mg/L/h)Fermentation ScaleReference
Overexpression of nudF and yhfR from B. subtilis, overexpression of ispG and dxs, activation of PPP and ED pathwaysE. coli W3110MEP61.90.00311.295 L Batch[1][5]
Multiplexed CRISPRi with IPP-bypass pathwayE. coliMVA (IPP-bypass)12,400Not ReportedNot Reported2 L Fed-batch[3]

Table 2: Isoprenol Production in Engineered S. cerevisiae

Strain Engineering StrategyHost StrainPathwayTiter (mg/L)Yield (g/g glucose)Productivity (mg/L/h)Fermentation ScaleReference
MVA pathway engineeringS. cerevisiaeMVA36.02Not ReportedNot ReportedShake Flask[3][4]
IPP-bypass pathway, deletion of a promiscuous kinase, and overexpression of a phosphataseS. cerevisiaeMVA (IPP-bypass)383.1Not ReportedNot ReportedShake Flask[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the production and analysis of this compound.

Construction of this compound-Producing Strains

A general workflow for constructing an this compound-producing E. coli strain is presented below.

Strain_Construction_Workflow Gene_Selection Gene Selection (e.g., dxs, ispG, nudF) Primer_Design Primer Design & Synthesis Gene_Selection->Primer_Design PCR_Amplification PCR Amplification of Genes Primer_Design->PCR_Amplification Ligation Ligation (e.g., Gibson Assembly, T4 Ligase) PCR_Amplification->Ligation Vector_Selection Vector Selection (e.g., pACYCDuet) Vector_Linearization Vector Linearization (Restriction Digest) Vector_Selection->Vector_Linearization Vector_Linearization->Ligation Transformation Transformation into E. coli Ligation->Transformation Colony_Screening Colony PCR & Sequencing Transformation->Colony_Screening Protein_Expression Protein Expression Analysis (SDS-PAGE) Colony_Screening->Protein_Expression Fermentation_Test Small-Scale Fermentation & GC-MS Analysis Protein_Expression->Fermentation_Test

Figure 4: General workflow for the construction of an this compound-producing microbial strain.

  • Gene Amplification: Amplify the genes of interest (e.g., dxs, ispG, nudF) from the source organism's genomic DNA or a synthetic template using PCR with high-fidelity DNA polymerase. Design primers with appropriate overhangs for the chosen cloning method.

  • Vector Preparation: Digest the expression vector (e.g., pACYCDuet-1) with the corresponding restriction enzymes. Purify the linearized vector by gel electrophoresis.

  • Ligation: Ligate the amplified gene fragments into the linearized vector using a method such as Gibson Assembly or traditional T4 DNA ligase.

  • Transformation: Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α). Plate on selective media (e.g., LB agar with appropriate antibiotics).

  • Verification: Screen colonies by colony PCR to identify positive clones. Isolate plasmid DNA from positive clones and verify the sequence by Sanger sequencing.

  • Expression Host Transformation: Transform the verified plasmid into the desired E. coli expression host (e.g., BL21(DE3)).

Fermentation for this compound Production
  • Inoculum Preparation: Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium with the appropriate antibiotics and grow overnight at 37°C with shaking at 250 rpm.

  • Main Culture: Inoculate 50 mL of M9 minimal medium supplemented with 2% glucose, 0.5% yeast extract, and the appropriate antibiotics in a 250 mL baffled flask with 1 mL of the overnight culture.

  • Induction: Grow the culture at 37°C with shaking at 250 rpm. When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Cultivation: Continue cultivation at a lower temperature (e.g., 30°C) for 24-72 hours.

  • Sampling: Collect samples periodically for OD600 measurement and this compound quantification.

For higher cell densities and product titers, a fed-batch fermentation strategy is recommended.

  • Bioreactor Setup: Prepare a 2 L bioreactor with 1 L of defined fermentation medium. Calibrate pH and dissolved oxygen (DO) probes.

  • Inoculation: Inoculate the bioreactor with an overnight culture to an initial OD600 of approximately 0.1.

  • Batch Phase: Maintain the temperature at 37°C and pH at 7.0. Control the DO at 30% by adjusting the agitation speed and airflow rate.

  • Fed-Batch Phase: After the initial glucose is depleted (indicated by a sharp increase in DO), initiate a feeding strategy with a concentrated glucose and nutrient solution. An exponential feeding strategy can be employed to maintain a constant specific growth rate.

  • Induction: Induce protein expression with IPTG when the OD600 reaches a desired level (e.g., 20-40).

  • Production Phase: Reduce the temperature to 30°C and continue the fed-batch cultivation for an additional 48-96 hours.

  • In-situ Product Removal: To mitigate product toxicity and evaporation, an organic overlay (e.g., dodecane or oleyl alcohol) can be added to the bioreactor to extract this compound from the culture broth.[3]

Quantification of this compound

Isopentenols are volatile compounds and are typically quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Liquid-Liquid Extraction: To 1 mL of culture broth, add an equal volume of an organic solvent (e.g., ethyl acetate or dodecane) containing an internal standard (e.g., 1-butanol or isoamyl alcohol).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough extraction. Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the phases.

  • Sample Collection: Carefully transfer the organic phase to a new vial for GC-MS analysis.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the organic extract is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 25°C/min, hold for 2 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 30-300.

  • Quantification: Create a standard curve using authentic this compound standards. Identify and quantify this compound based on its retention time and mass spectrum.

Challenges and Future Perspectives

Despite significant progress, several challenges remain in the microbial production of isopentenols. These include:

  • Product Toxicity: Isopentenols can be toxic to microbial cells at high concentrations, limiting the achievable titers.

  • Metabolic Burden: The expression of heterologous pathways can impose a significant metabolic burden on the host, affecting cell growth and productivity.

  • Cost-Effective Feedstocks: While glucose is a common substrate, the ability to utilize lignocellulosic biomass and other low-cost feedstocks is crucial for economic viability.

Future research will likely focus on:

  • Host Engineering: Developing more robust and tolerant microbial chassis through genome-scale engineering and adaptive laboratory evolution.

  • Pathway Optimization: Fine-tuning metabolic pathways using synthetic biology tools and dynamic regulatory circuits.

  • Process Intensification: Developing advanced fermentation and product recovery techniques to improve titers and reduce costs.

By addressing these challenges, the microbial production of isopentenols has the potential to become a commercially viable and sustainable technology for the production of advanced biofuels and valuable chemicals.

References

The Natural Occurrence of Isopentenol in Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentenols, including isoprenol (3-methyl-3-buten-1-ol) and prenol (3-methyl-2-buten-1-ol), are hemiterpenoid alcohols that serve as fundamental precursors in the biosynthesis of a vast array of isoprenoids, a large and diverse class of natural products. Isoprenoids play critical roles in various biological processes, from forming structural components of cell membranes to acting as hormones, pigments, and defensive compounds. While the biotechnological production of isopentenols through metabolic engineering of microorganisms has been extensively studied, their natural occurrence, concentration, and physiological roles in a wide range of organisms are less well-documented. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of isopentenol, its biosynthetic pathways, and the methodologies for its detection and quantification.

Biosynthesis of this compound Precursors

The universal precursors to all isoprenoids, including isopentenols, are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Organisms utilize two primary pathways for the synthesis of IPP and DMAPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[1][2][3][4] Isopentenols are subsequently formed through the dephosphorylation of IPP and DMAPP.

The Mevalonate (MVA) Pathway

The MVA pathway is the primary route for isoprenoid precursor biosynthesis in eukaryotes, archaea, and the cytoplasm of plants.[4] The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP, which can then be isomerized to DMAPP.

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate kinase IPP IPP Mevalonate-5-PP->IPP Mevalonate-5-PP decarboxylase DMAPP DMAPP IPP->DMAPP IPP isomerase Isoprenol Isoprenol IPP->Isoprenol Phosphatase Prenol Prenol DMAPP->Prenol Phosphatase

Diagram 1: The Mevalonate (MVA) pathway for the biosynthesis of this compound precursors.
The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, operates in most bacteria, algae, and in the plastids of plants.[3][4] It begins with pyruvate and glyceraldehyde 3-phosphate and is a more recent discovery compared to the MVA pathway.

MEP_Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXP MEP MEP DXP->MEP DXR CDP-ME CDP-ME MEP->CDP-ME IspD CDP-ME2P CDP-ME2P CDP-ME->CDP-ME2P IspE MEcPP MEcPP CDP-ME2P->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP IPP HMBPP->IPP IspH DMAPP DMAPP HMBPP->DMAPP IspH Isoprenol Isoprenol IPP->Isoprenol Phosphatase Prenol Prenol DMAPP->Prenol Phosphatase

Diagram 2: The Methylerythritol Phosphate (MEP) pathway for this compound precursor biosynthesis.

Natural Occurrence and Quantitative Data

The natural occurrence of free isopentenols in organisms is not as widely documented as their phosphorylated precursors or downstream isoprenoid products. However, evidence of their presence is emerging from studies on microorganisms, plants, and insects. Quantitative data remains sparse and is often context-dependent, such as in response to specific stimuli or in genetically modified organisms.

Table 1: Documented Natural Occurrence of Isopentenols

Organism TypeSpeciesCompound(s)ConcentrationContextReference(s)
Bacteria Bacillus subtilisThis compoundNot QuantifiedNatural product
Fungi Aspergillus fumigatus (erg9 downregulated mutant)IsoprenolElevated levelsGenetically modified[5]
Plants Brown Rice (Oryza sativa)Prenol, IsoprenolNot QuantifiedVolatile biomarker of insect infestation
Insects Various moth species on brown riceIsopentenolsNot QuantifiedEmission from infested material

Experimental Protocols

The detection and quantification of volatile and semi-volatile compounds like isopentenols from complex biological matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method employed. Sample preparation is a critical step to ensure accurate and reproducible results.

General Workflow for this compound Analysis

Workflow cluster_extraction Extraction Methods Sample_Collection Biological Sample Collection (e.g., Plant Tissue, Insect, Microbial Culture) Extraction Extraction of Volatiles Sample_Collection->Extraction Analysis GC-MS Analysis Extraction->Analysis Introduction of Analytes Data_Processing Data Processing and Quantification Analysis->Data_Processing Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate, Hexane) SPME Headspace Solid-Phase Microextraction (SPME) Distillation Steam Distillation

Diagram 3: General workflow for the analysis of isopentenols from biological samples.
Protocol: Extraction and Quantification of this compound from Microbial Culture

This protocol is adapted from methodologies used for the analysis of this compound in engineered E. coli cultures.

1. Sample Preparation:

  • Collect a known volume of microbial culture broth.

  • Centrifuge to separate the supernatant and cell pellet if desired, or use the whole broth.

2. Extraction:

  • To 1 mL of culture broth, add a known volume of an organic solvent such as ethyl acetate (e.g., 500 µL) containing an internal standard (e.g., 1-butanol or another suitable compound at a known concentration).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of isopentenols into the organic phase.

  • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the aqueous and organic layers.

3. GC-MS Analysis:

  • Carefully transfer the upper organic layer to a GC vial.

  • Inject 1 µL of the extract into a GC-MS system.

  • GC Conditions (Example):

    • Column: HP-5MS (or equivalent)

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 2 minutes.

    • Carrier Gas: Helium

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 30-300

4. Quantification:

  • Identify the peaks corresponding to isoprenol and prenol based on their retention times and mass spectra compared to authentic standards.

  • Quantify the concentration of isopentenols by comparing their peak areas to the peak area of the internal standard and using a calibration curve generated with known concentrations of this compound standards.

Considerations for Different Sample Matrices
  • Plant Tissues: For the analysis of volatiles from plant tissues, headspace solid-phase microextraction (SPME) is a common and solvent-free technique.[6] The plant material is placed in a sealed vial, and a coated fiber is exposed to the headspace above the sample to adsorb the volatile compounds. The fiber is then directly inserted into the GC injector for analysis. Alternatively, solvent extraction of homogenized plant tissue can be performed.

  • Insect Samples: Extraction of semiochemicals from insects can be achieved by solvent extraction of whole bodies or specific glands.[7] Headspace analysis of volatiles released by living insects is also a valuable non-invasive method.

  • Animal Tissues: The analysis of volatile and semi-volatile compounds from animal tissues typically involves homogenization followed by solvent extraction or headspace analysis.[8]

Role in Signaling Pathways

While many isoprenoids are well-known signaling molecules (e.g., plant hormones like gibberellins, abscisic acid, and cytokinins), the direct role of this compound as a signaling molecule is not yet well-established.[2] However, isoprene, a closely related C5 isoprenoid, has been shown to act as a signaling molecule in plants, affecting gene expression related to stress responses.[9] It is plausible that isopentenols may also have signaling functions, but further research is needed to elucidate any specific pathways.

Hypothetical Signaling Cascade

A hypothetical signaling pathway for this compound would likely involve its perception by a receptor, followed by a downstream signal transduction cascade, ultimately leading to a cellular response.

Signaling_Pathway This compound This compound Receptor Receptor (Membrane-bound or Intracellular) This compound->Receptor Binding Second_Messenger Second Messenger (e.g., Ca2+, ROS) Receptor->Second_Messenger Activation Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation/Deactivation Kinase_Cascade->Transcription_Factor Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Stress Tolerance, Growth Regulation) Gene_Expression->Cellular_Response

Diagram 4: A hypothetical signaling pathway for this compound.

Conclusion and Future Perspectives

The study of the natural occurrence of this compound is an emerging field with significant potential. While current knowledge is limited, the available evidence suggests that isopentenols are naturally produced by a variety of organisms and may play important ecological and physiological roles. Future research should focus on:

  • Comprehensive Screening: Undertaking broad-scale screening for the presence and concentration of isopentenols in a wider range of organisms from different kingdoms.

  • Development of Standardized Protocols: Establishing and validating robust and standardized protocols for the extraction and quantification of isopentenols from diverse and complex biological matrices.

  • Elucidation of Biological Functions: Investigating the physiological and ecological roles of naturally occurring isopentenols, including their potential as signaling molecules, semiochemicals, or defense compounds.

A deeper understanding of the natural world's "this compound-ome" will not only provide fundamental biological insights but may also open new avenues for applications in agriculture, medicine, and biotechnology.

References

Isopentenol isomers and their respective properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopentenol Isomers: Properties, Synthesis, and Applications

For: Researchers, Scientists, and Drug Development Professionals

Introduction to this compound Isomers

Isopentenols are C5 acyclic terpenoid alcohols that serve as fundamental precursors in the biosynthesis of isoprenoids, the largest and most diverse class of natural products.[1] Isoprenoids have wide-ranging applications in pharmaceuticals, nutraceuticals, biofuels, and fragrances.[2] The two primary structural isomers of this compound are 3-methyl-2-buten-1-ol (Prenol) and 3-methyl-3-buten-1-ol (Isoprenol) .[3] While both share the molecular formula C₅H₁₀O, the position of the carbon-carbon double bond grants them distinct chemical and physical properties, influencing their reactivity and biological utility.

In recent years, this compound isomers have gained significant attention as substrates for novel, synthetic biological pathways engineered in microorganisms.[2] These pathways offer a more efficient and direct route to valuable isoprenoid compounds, bypassing the complex regulation and cofactor requirements of native biosynthetic routes like the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways.[2][4] This guide provides a comprehensive overview of the properties of prenol and isoprenol, the revolutionary this compound Utilization Pathway (IUP), detailed experimental protocols for their use and analysis, and their relevance in biotechnology and drug development.

Physicochemical Properties of this compound Isomers

The distinct placement of the double bond in prenol (an allylic alcohol) versus isoprenol (a homoallylic alcohol) results in different physical and chemical characteristics.[5][6][7] These properties are crucial for handling, reaction conditions, and separation techniques. A summary of their key physicochemical data is presented below.

PropertyPrenol (3-methyl-2-buten-1-ol) Isoprenol (3-methyl-3-buten-1-ol)
Molecular Formula C₅H₁₀OC₅H₁₀O
Molecular Weight 86.13 g/mol 86.13 g/mol
CAS Number 556-82-1763-32-6
Appearance Clear colorless liquidClear colorless liquid
Boiling Point ~140-142 °C at 760 mmHg[3][8]~130-132 °C at 760 mmHg[9]
Density ~0.848 g/mL at 25 °C[8]~0.853 g/mL at 25 °C[9]
Refractive Index (n20/D) ~1.443~1.433[9]
Solubility in Water 17 g/100 mL at 20 °C[3]17 g/L (1.7 g/100 mL) at 20 °C[5]
Vapor Pressure 1.4 mmHg at 20 °C20 mmHg[5]
Flash Point 43.3 °C (110 °F)[3][10]42 °C (107.6 °F)[9]
Chemical Structure Prenol StructureIsoprenol Structure

The this compound Utilization Pathway (IUP): A Synthetic Biology Advancement

The this compound Utilization Pathway (IUP) is a synthetic metabolic route designed to convert exogenous isopentenols directly into the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2] This pathway is remarkably efficient, consisting of just two enzymatic steps, and decouples the production of high-value isoprenoids from the host organism's central carbon metabolism.[2][4]

The core of the IUP involves:

  • First Phosphorylation : A promiscuous kinase, such as a choline kinase (CK), catalyzes the transfer of a phosphate group from ATP to the hydroxyl group of an this compound isomer. Prenol is converted to dimethylallyl monophosphate (DMAP), and isoprenol is converted to isopentenyl monophosphate (IP).[2]

  • Second Phosphorylation : An isopentenyl phosphate kinase (IPK) catalyzes the second phosphorylation, converting DMAP and IP into their respective diphosphate forms, DMAPP and IPP.[2]

These two precursors can then be used by downstream isoprenoid synthesis enzymes (e.g., terpene synthases) to produce a vast array of compounds, including monoterpenes, sesquiterpenes, and diterpenes.[11][12]

IUP_Pathway cluster_intracellular Intracellular Prenol Prenol node_DMAP Dimethylallyl Monophosphate (DMAP) Prenol->node_DMAP ATP -> ADP node_CK Promiscuous Kinase (e.g., Choline Kinase) Prenol->node_CK Isoprenol Isoprenol node_IP Isopentenyl Monophosphate (IP) Isoprenol->node_IP ATP -> ADP Isoprenol->node_CK node_IPP Isopentenyl Diphosphate (IPP) node_IP->node_IPP ATP -> ADP node_DMAPP Dimethylallyl Diphosphate (DMAPP) node_DMAP->node_DMAPP ATP -> ADP node_Synthase Terpene Synthases, etc. node_IPP->node_Synthase node_DMAPP->node_Synthase node_isoprenoids Isoprenoid Products (e.g., Terpenes, Carotenoids) node_IPK Isopentenyl Phosphate Kinase (IPK)

Caption: The this compound Utilization Pathway (IUP).

Experimental Protocols & Workflows

Successful implementation of the IUP for isoprenoid production requires robust experimental and analytical methodologies. Below are generalized protocols for key stages of the process.

General Workflow for Isoprenoid Production via IUP

The overall process involves transforming a microbial host with the necessary enzymes, cultivating the engineered strain with isopentenols, and analyzing the product.

IUP_Workflow start Start: Select Microbial Host (e.g., E. coli, S. cerevisiae) plasmid Plasmid Construction: - Clone genes for Kinase (CK) & IPK - Clone gene for downstream Terpene Synthase start->plasmid 1. Genetic Engineering transform Host Transformation & Strain Verification plasmid->transform culture Cultivation: - Grow cells in appropriate medium - Induce gene expression transform->culture 2. Fermentation feed Feed this compound Isomers (Prenol and/or Isoprenol) culture->feed ferment Fermentation & Product Accumulation (e.g., 24-72 hours) feed->ferment extract Product Extraction: - Cell lysis or solvent overlay - Phase separation ferment->extract 3. Downstream Processing analyze Product Analysis: - GC-MS or LC-MS for identification and quantification extract->analyze end End: Quantified Isoprenoid Titer analyze->end 4. Quantification

Caption: Generalized experimental workflow for IUP-based production.

Protocol: In Vitro Choline Kinase (CK) Activity Assay

This protocol is adapted from commercially available coupled spectrophotometric assay kits and is used to determine the activity of the first kinase in the IUP.[13] The assay measures ADP production, which is proportional to kinase activity.

Materials:

  • Purified Choline Kinase (or cell lysate containing the enzyme)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 12 mM MgCl₂)

  • Substrate: Prenol or Isoprenol (e.g., 5-10 mM final concentration)

  • ATP (10 mM final concentration)

  • Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP) (0.5 mM)

  • NADH (0.25 mM)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, ATP, PEP, NADH, PK, and LDH.

  • Sample Preparation: Add 2-5 µg of purified enzyme or cell lysate to the wells of a 96-well plate. Include a negative control with no enzyme.

  • Initiate Reaction: Add the this compound substrate (prenol or isoprenol) to the wells, and immediately add the reaction mixture to bring the total volume to 200 µL.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The decrease in A340 is due to the oxidation of NADH to NAD+, which is coupled to the production of ADP by the choline kinase.

  • Calculate Activity: Determine the rate of reaction (ΔA340/min) from the linear portion of the curve. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the amount of ADP produced per minute. One unit of activity is defined as 1 µmole of ADP generated per minute.[14]

Protocol: LC-MS/MS Analysis of IPP and DMAPP

This protocol provides a method for the sensitive and absolute quantification of the direct products of the IUP, IPP and DMAPP, from cell extracts. It is adapted from established methods for analyzing these challenging polar intermediates.[15][16][17]

Materials:

  • Engineered cell culture post-fermentation

  • Extraction Solvent: Acetonitrile/Methanol/Water mixture

  • Solid-Phase Extraction (SPE) cartridges (Anion Exchange, e.g., Chromabond HR-XA)

  • LC-MS/MS system with a suitable column (e.g., β-cyclodextrin column)

  • Mobile Phase: Ammonium acetate in water/acetonitrile

  • IPP and DMAPP analytical standards

Methodology:

  • Metabolite Extraction:

    • Quench the metabolism of a known quantity of cells by rapidly mixing with a cold extraction solvent.

    • Lyse the cells (e.g., via sonication or bead beating) and centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Purification (SPE):

    • Condition an anion exchange SPE cartridge with methanol, followed by water.

    • Load the cell extract onto the cartridge.

    • Wash the cartridge with water, followed by methanol, to remove impurities.

    • Elute the phosphorylated intermediates (IP, DMAP, IPP, DMAPP) with 1 M ammonium acetate in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and resuspend in a known volume of methanol/water (1:1 v/v).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the purified sample onto the LC system. Separation of the IPP and DMAPP isomers can be achieved using a β-cyclodextrin stationary phase with a gradient of ammonium acetate in water/acetonitrile.[15][17]

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

      • Monitor the transition for both IPP and DMAPP: precursor ion (m/z 245) to product ion (m/z 79, [PO₃]⁻).[17]

      • Monitor the transition for IP and DMAP: precursor ion (m/z 165) to product ion (m/z 79).[17]

  • Quantification:

    • Generate a standard curve using analytical standards of IPP and DMAPP.

    • Calculate the concentration of IPP and DMAPP in the original cell extract based on the standard curve and the initial cell mass or volume.

Relevance in Drug Development

While isopentenols themselves are not typically therapeutic agents, their role as efficient precursors to complex isoprenoids makes them highly relevant to the pharmaceutical industry.

  • Access to High-Value Precursors: The IUP allows for the high-titer production of valuable isoprenoids that are difficult or expensive to obtain through chemical synthesis or plant extraction. A prime example is the production of taxadiene, a precursor to the widely used chemotherapy drug paclitaxel.

  • Enabling Drug Discovery: By providing a reliable platform for producing diverse isoprenoids, the IUP can accelerate the screening and discovery of new drug candidates. Many isoprenoids exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

  • Isomer-Specific Production: The biological activity of a drug can be highly dependent on its specific isomeric form.[18] Synthetic biology pathways like the IUP, which utilize specific enzymes, can be engineered to produce a single, desired stereoisomer of a complex isoprenoid, potentially leading to drugs with higher efficacy and fewer side effects.[12]

Conclusion

The this compound isomers, prenol and isoprenol, are pivotal molecules in modern synthetic biology. Their distinct physicochemical properties and their role as feedstocks for the highly efficient this compound Utilization Pathway have unlocked new possibilities for the microbial production of valuable isoprenoids. For researchers in drug discovery and development, the IUP represents a powerful tool to generate complex natural products and their analogs, facilitating the creation of next-generation therapeutics. A thorough understanding of the properties of these isomers and the methodologies for their use is essential for harnessing their full potential.

References

Methodological & Application

Protocol for Isopentenol Production in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Isopentenols, including isoprenol and prenol, are five-carbon alcohols that serve as valuable platform chemicals and advanced biofuels. Their production in genetically engineered Escherichia coli offers a sustainable alternative to traditional chemical synthesis. This document provides a detailed protocol for the metabolic engineering of E. coli for isopentenol production, covering strain construction, fermentation, and product quantification.

Two primary metabolic pathways can be leveraged for this compound production in E. coli: the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and a heterologous mevalonate (MVA) pathway.[1][2] The MEP pathway is native to E. coli and utilizes glyceraldehyde-3-phosphate and pyruvate as precursors. The MVA pathway, typically found in eukaryotes and archaea, starts from acetyl-CoA. Both pathways converge on the synthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] The final step in this compound biosynthesis is the dephosphorylation of IPP and DMAPP, which can be catalyzed by phosphatases such as NudF and YhfR from Bacillus subtilis.[1][3]

Optimization of this compound production often involves overexpression of rate-limiting enzymes, balancing precursor supply, and optimizing fermentation conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound production in engineered E. coli, categorized by the metabolic pathway utilized.

Table 1: this compound Production via the MEP Pathway

StrainGenetic ModificationsFermentation ScaleThis compound Titer (mg/L)Carbon Source (g/L)Reference
E. coli W3110Overexpression of codon-optimized nudF and yhfR from B. subtilis, and endogenous ispG and dxs.5 L Batch61.920 Glucose[3]

Table 2: this compound Production via the MVA Pathway

StrainGenetic ModificationsFermentation ScaleThis compound Titer (g/L)Carbon SourceReference
E. coli DH1Harboring the original MVA pathway with CRISPRi-mediated downregulation of adhE and fabH.Shake Flask1.31Minimal Media[2]
E. coliCombination of chromosomal integration and plasmid expression of MVA pathway genes, including overexpression of NudB.Shake Flask2.5Not Specified[4]

Signaling Pathway and Experimental Workflow Diagrams

This compound Biosynthesis via the MEP Pathway in Engineered E. coli

MEP_Pathway cluster_glycolysis Glycolysis cluster_MEP MEP Pathway cluster_this compound This compound Synthesis Glyceraldehyde-3-P Glyceraldehyde-3-P DXP DXP Glyceraldehyde-3-P->DXP Pyruvate Pyruvate Pyruvate->DXP Dxs MEP MEP DXP->MEP Dxr CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MECPP MEcPP CDP_MEP->MECPP IspF HMBPP HMBPP MECPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH This compound This compound IPP_DMAPP->this compound NudF / YhfR

Caption: Engineered MEP pathway for this compound production in E. coli.

General Experimental Workflow for this compound Production

Workflow A Strain Construction (Plasmid Assembly & Transformation) B Inoculum Preparation (Overnight Culture) A->B C Fermentation (Batch or Fed-Batch) B->C D Induction of Gene Expression (e.g., with IPTG) C->D E Sampling and Cell Harvest D->E F This compound Extraction (Solvent Extraction) E->F G Quantification (GC-MS Analysis) F->G H Data Analysis G->H

Caption: Experimental workflow for this compound production and analysis.

Experimental Protocols

Strain Construction

This protocol describes the construction of an this compound-producing E. coli strain by introducing a plasmid carrying the necessary biosynthetic genes.

Materials:

  • E. coli host strain (e.g., W3110, DH1)

  • Expression vector (e.g., pACYCDuet-1)

  • Genes for overexpression (e.g., nudF, yhfR, ispG, dxs), codon-optimized for E. coli

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells for cloning (e.g., TOP10)

  • LB agar plates and broth with appropriate antibiotics

  • Electroporator and cuvettes

Procedure:

  • Gene Amplification and Plasmid Assembly:

    • Amplify the codon-optimized genes (nudF, yhfR, ispG, dxs) by PCR using primers with appropriate restriction sites.

    • Digest the expression vector and the PCR products with the corresponding restriction enzymes.

    • Ligate the digested gene fragments into the vector using T4 DNA ligase.

  • Transformation into Cloning Strain:

    • Transform the ligation mixture into competent E. coli TOP10 cells by heat shock or electroporation.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Plasmid Verification:

    • Select several colonies and grow them in LB broth overnight.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the correct insertion of the genes by restriction digestion and Sanger sequencing.

  • Transformation into Production Strain:

    • Transform the verified plasmid into the desired E. coli production strain (e.g., W3110) using electroporation.

    • Plate on selective LB agar plates and incubate overnight at 37°C.

    • Confirm the presence of the plasmid in the production strain by colony PCR.

Fed-Batch Fermentation

This protocol outlines a fed-batch fermentation process for high-density cell growth and this compound production.

Materials:

  • Fermenter (e.g., 5 L) with pH, dissolved oxygen (DO), and temperature control

  • Batch medium (e.g., defined medium with M9 salts, glucose, yeast extract, and trace metals)

  • Feeding medium (concentrated glucose and yeast extract solution)

  • Inoculum culture of the engineered E. coli strain

  • Inducer (e.g., 1 M IPTG stock solution)

  • Ammonia solution for pH control

  • Antifoam agent

Procedure:

  • Inoculum Preparation:

    • Inoculate 50 mL of LB broth with a single colony of the engineered strain and grow overnight at 37°C with shaking.

    • The next day, transfer the overnight culture to 500 mL of fresh LB broth and grow to an OD600 of 4-6.

  • Fermenter Setup and Inoculation:

    • Prepare the fermenter with the batch medium and sterilize.

    • Set the temperature to 37°C, pH to 7.0 (controlled with ammonia), and maintain DO above 20% by adjusting agitation and aeration.

    • Inoculate the fermenter with the prepared seed culture to a starting OD600 of approximately 0.1.

  • Batch Phase:

    • Allow the cells to grow in batch mode until the initial glucose is depleted, which is often indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Start the exponential feeding of the concentrated glucose and yeast extract solution to maintain a specific growth rate.

    • Monitor the cell density (OD600) and adjust the feed rate accordingly.

  • Induction:

    • When the OD600 reaches a desired level (e.g., 20-30), induce gene expression by adding IPTG to a final concentration of 0.1-1 mM.

    • After induction, reduce the temperature to 30°C to enhance protein folding and product formation.

  • Fermentation Run:

    • Continue the fermentation for 48-72 hours post-induction, collecting samples periodically for OD600 and this compound analysis.

This compound Quantification by GC-MS

This protocol describes the extraction and quantification of this compound from the fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Fermentation broth samples

  • Ethyl acetate (GC grade)

  • Internal standard (e.g., 1-butanol)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • GC-MS system with a suitable column (e.g., HP-5MS)

Procedure:

  • Sample Preparation and Extraction:

    • Take 1 mL of the fermentation broth and centrifuge to pellet the cells.

    • Transfer 500 µL of the supernatant to a new microcentrifuge tube.

    • Add an equal volume of ethyl acetate containing the internal standard.

    • Add a saturating amount of sodium chloride to improve extraction efficiency.

    • Vortex vigorously for 1 minute and then centrifuge to separate the phases.

    • Carefully transfer the upper organic layer to a new tube containing anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic phase to a GC vial for analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the sample into the GC-MS.

    • GC Column: Use a column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp to 150°C at a rate of 10°C/min.

      • Ramp to 250°C at a rate of 25°C/min, hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Operate in scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for this compound (e.g., m/z 68, 71, 86) and the internal standard.

  • Quantification:

    • Generate a standard curve by preparing known concentrations of this compound in the fermentation medium and subjecting them to the same extraction and analysis procedure.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.

References

Application Notes and Protocols for Cell-Free Isopentenol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the cell-free biosynthesis of isopentenol, a key precursor for a vast array of isoprenoids with applications in pharmaceuticals, biofuels, and specialty chemicals. The protocols outlined below utilize the synthetic this compound Utilization Pathway (IUP), a streamlined enzymatic cascade that offers a simplified and efficient alternative to native isoprenoid biosynthesis routes.

Introduction

Cell-free metabolic engineering has emerged as a powerful platform for rapid prototyping and optimization of biosynthetic pathways, overcoming limitations associated with in vivo systems such as cell viability and complex regulatory networks. The this compound Utilization Pathway (IUP) is a prime example of a synthetic cascade well-suited for cell-free implementation. This pathway converts this compound isomers (isoprenol or prenol) into the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), in just two enzymatic steps. This approach decouples isoprenoid production from central carbon metabolism, offering precise control over the biosynthetic process.

The core IUP consists of two key enzymes: a promiscuous kinase, such as choline kinase (CK), which phosphorylates this compound to isopentenyl monophosphate (IP), and isopentenyl phosphate kinase (IPK), which catalyzes the second phosphorylation to yield IPP. An isopentenyl diphosphate isomerase (IDI) is typically included to facilitate the interconversion of IPP and its isomer DMAPP, which are the fundamental building blocks for all isoprenoids.

Signaling Pathway

The this compound Utilization Pathway (IUP) is a synthetic enzymatic cascade designed for the efficient production of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) from this compound.

IUP_Pathway This compound This compound (Isoprenol/Prenol) IP Isopentenyl Monophosphate (IP) This compound->IP ATP -> ADP IPP Isopentenyl Diphosphate (IPP) IP->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isoprenoids Downstream Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids CK Choline Kinase (CK) (e.g., S. cerevisiae) IPK Isopentenyl Phosphate Kinase (IPK) (e.g., A. thaliana) IDI IPP Isomerase (IDI) (e.g., E. coli)

Caption: The this compound Utilization Pathway (IUP).

Experimental Workflow

The overall workflow for cell-free this compound biosynthesis involves three main stages: production of the necessary enzymes, assembly and execution of the cell-free reaction, and finally, analysis of the products.

Experimental_Workflow cluster_enzyme_production 1. Enzyme Production cluster_cell_free_reaction 2. Cell-Free Reaction cluster_analysis 3. Product Analysis Gene_Synthesis Gene Synthesis & Cloning Expression Heterologous Expression (e.g., in E. coli) Gene_Synthesis->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification QC Enzyme Quantification & Activity Assay Purification->QC Reaction_Setup Reaction Assembly: - Purified Enzymes - Buffer & Cofactors - this compound Purification->Reaction_Setup Incubation Incubation (e.g., 37°C) Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Product Extraction Quenching->Extraction Quantification Quantification (e.g., GC-MS, LC-MS) Extraction->Quantification

Caption: General workflow for cell-free this compound biosynthesis.

Quantitative Data Summary

The following table summarizes key quantitative data for the enzymes involved in the this compound Utilization Pathway and reported product titers.

ParameterEnzymeValueSubstrateReference
Vmax S. cerevisiae Choline Kinase (ScCK)138.7 µmol/min/mgCholine[1]
Km S. cerevisiae Choline Kinase (ScCK)0.27 mMCholine[1]
Km S. cerevisiae Choline Kinase (ScCK)90 µMATP[1]
kcat A. thaliana Isopentenyl Phosphate Kinase (AtIPK)1.9 s⁻¹Isopentenyl phosphate[2]
kcat A. thaliana Isopentenyl Phosphate Kinase (AtIPK)3.7 s⁻¹Isopentenyl phosphate[2]
Km A. thaliana Isopentenyl Phosphate Kinase (AtIPK)0.79 µMIsopentenyl phosphate[2]
Km A. thaliana Isopentenyl Phosphate Kinase (AtIPK)32 µMIsopentenyl phosphate[2]
Vmax E. coli Isopentenyl Diphosphate Isomerase (IDI)~0.8 µmol/min/mgIPP
Km E. coli Isopentenyl Diphosphate Isomerase (IDI)~4 µMIPP
Product Titer Taxadiene (Diterpene)220 mg/L in 9 hoursThis compound[3][4]
Product Titer Lycopene (Tetraterpene)~300 mg/L in 24 hours2 g/L this compound[1][5]
Product Titer R-(-)-linalool (Monoterpene)364 mg/L in 24 hours2 g/L this compound[5]

Experimental Protocols

Protocol 1: Expression and Purification of IUP Enzymes

This protocol describes the heterologous expression in E. coli and subsequent purification of S. cerevisiae choline kinase (ScCK), A. thaliana isopentenyl phosphate kinase (AtIPK), and E. coli isopentenyl diphosphate isomerase (IDI). The genes are typically cloned into an expression vector with a hexahistidine (His6) tag for affinity purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmids containing His6-tagged ScCK, AtIPK, and IDI genes

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Storage Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, 10% (v/v) glycerol

  • Ni-NTA affinity chromatography column

Procedure:

  • Transformation: Transform the expression plasmids into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18-25°C for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10 column volumes of Wash Buffer.

  • Elution: Elute the His6-tagged protein with 5 column volumes of Elution Buffer.

  • Buffer Exchange: Exchange the buffer of the eluted protein to Storage Buffer using a desalting column or dialysis.

  • Quantification and Storage: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified enzyme and store at -80°C.

Protocol 2: Cell-Free this compound Biosynthesis Reaction

This protocol outlines the assembly of the cell-free reaction for the production of this compound and its phosphorylated derivatives.

Materials:

  • Purified ScCK, AtIPK, and IDI enzymes

  • 10x Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 50 mM DTT

  • ATP solution (100 mM)

  • This compound (isoprenol or prenol) solution (100 mM in DMSO)

  • Nuclease-free water

Procedure:

  • Reaction Assembly: On ice, combine the following components in a microcentrifuge tube to a final volume of 100 µL:

    • 10 µL of 10x Reaction Buffer

    • ATP to a final concentration of 5-10 mM

    • This compound to a final concentration of 1-5 mM

    • Purified ScCK (e.g., 0.1 - 1 µM)

    • Purified AtIPK (e.g., 0.1 - 1 µM)

    • Purified IDI (e.g., 0.1 - 1 µM)

    • Nuclease-free water to 100 µL

  • Incubation: Incubate the reaction mixture at 37°C for 4-24 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by heating at 95°C for 5 minutes.

Protocol 3: Quantification of this compound and Isopentenyl Phosphates by GC-MS

This protocol provides a general method for the analysis of this compound and its phosphorylated intermediates after enzymatic dephosphorylation.

Materials:

  • Alkaline phosphatase

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate

  • Internal standard (e.g., geraniol)

  • GC-MS system with a suitable column (e.g., HP-5MS)

Procedure:

  • Enzymatic Dephosphorylation: To the quenched reaction mixture, add alkaline phosphatase and incubate at 37°C for 1-2 hours to convert isopentenyl monophosphate and diphosphates to this compound.

  • Internal Standard Addition: Add a known amount of internal standard (e.g., geraniol) to the reaction mixture.

  • Liquid-Liquid Extraction: Extract the this compound by adding an equal volume of an organic solvent like dichloromethane or ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

  • Organic Phase Collection: Carefully collect the organic (bottom for DCM, top for ethyl acetate) layer. Repeat the extraction twice.

  • Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the sample under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis: Inject an aliquot of the sample into the GC-MS system.

    • Injector: Splitless mode, 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • MS Detector: Scan mode (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions of this compound and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound and the internal standard to quantify the amount of this compound produced in the cell-free reaction.

Note: For direct quantification of phosphorylated intermediates (IP, IPP, DMAPP), LC-MS/MS methods are preferred due to their non-volatile and polar nature. These methods typically involve hydrophilic interaction liquid chromatography (HILIC) and detection in negative ion mode.[6]

References

Application Notes and Protocols for Terpene Synthesis in Yeast via the Isopentenol Utilization Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial production of terpenes, a diverse class of natural products with wide-ranging applications in pharmaceuticals, fragrances, and biofuels, has become a commercially viable alternative to traditional extraction from natural sources or chemical synthesis.[1][2][3] Saccharomyces cerevisiae (yeast) is a robust and well-characterized host for metabolic engineering. However, the native mevalonate (MVA) pathway for producing terpene precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), is tightly regulated and often limits the yield of the final terpenoid product.[1][2][4] The isopentenol utilization pathway (IUP) offers a powerful solution by providing a synthetic shortcut to these essential precursors, bypassing the native MVA pathway's limitations.[1][3][4]

This document provides detailed application notes and protocols for utilizing this compound to enhance terpene synthesis in yeast, targeting researchers and professionals in the field of metabolic engineering and drug development.

The this compound Utilization Pathway (IUP)

The IUP is a two-step enzymatic pathway that converts externally supplied this compound isomers, isoprenol and prenol, into IPP and DMAPP, respectively.[1][3] This pathway is orthogonal to the host's central metabolism, minimizing interference with native cellular processes.[1][3] The key advantage of the IUP is its ability to significantly elevate the intracellular pool of IPP and DMAPP, the universal C5 building blocks for all terpenoids.[1][3][4]

IUP_Pathway cluster_extracellular Extracellular cluster_cell Yeast Cell cluster_iup This compound Utilization Pathway (IUP) cluster_downstream Downstream Terpenoid Synthesis Isoprenol Isoprenol Isoprenol_in Isoprenol Isoprenol->Isoprenol_in Prenol Prenol Prenol_in Prenol Prenol->Prenol_in IP Isopentenyl Monophosphate (IP) Isoprenol_in->IP Choline Kinase (CK) + ATP DMAP Dimethylallyl Monophosphate (DMAP) Prenol_in->DMAP Choline Kinase (CK) + ATP IPP Isopentenyl Diphosphate (IPP) IP->IPP Isopentenyl Phosphate Kinase (IPK) + ATP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAP->DMAPP Isopentenyl Phosphate Kinase (IPK) + ATP GPP Geranyl Diphosphate (GPP) (C10) IPP->GPP GPP Synthase DMAPP->GPP GPP Synthase FPP Farnesyl Diphosphate (FPP) (C15) GPP->FPP FPP Synthase + IPP Terpenoids Terpenoids GPP->Terpenoids Terpene Synthases GGPP Geranylgeranyl Diphosphate (GGPP) (C20) FPP->GGPP GGPP Synthase + IPP FPP->Terpenoids Terpene Synthases GGPP->Terpenoids Terpene Synthases

Fig. 1: The this compound Utilization Pathway for Terpenoid Synthesis in Yeast.

Quantitative Data Summary

The introduction of the IUP into S. cerevisiae has demonstrated significant improvements in the production of terpene precursors and final products.

ParameterFold Increase (IUP vs. Native MVA)Reference StrainTerpenoid ProductKey FindingsReference
IPP/DMAPP Pool147-foldS. cerevisiae-The IUP dramatically elevates the intracellular concentration of essential terpene precursors.[1][3][4]
GGPP Level374-foldS. cerevisiaeDiterpene PrecursorCofeeding of isoprenol and prenol further enhances the pool of downstream precursors.[1][4]
Linalool Production-S. cerevisiaeMonoterpenoidEfficient synthesis of linalool was achieved through the IUP, gene expression tuning, and culture condition optimization.[5]

Experimental Protocols

Protocol 1: Construction of an this compound-Utilizing Yeast Strain

This protocol describes the general steps for engineering S. cerevisiae to express the IUP enzymes.

1. Gene Selection and Codon Optimization:

  • Choline Kinase (CK): The native S. cerevisiae choline kinase (ScCK) can be utilized.[4][6]

  • Isopentenyl Phosphate Kinase (IPK): The IPK from Arabidopsis thaliana (AtIPK) is commonly used.[4][6][7]

  • Codon-optimize the sequence of AtIPK for optimal expression in S. cerevisiae.

2. Plasmid Construction:

  • Clone the codon-optimized AtIPK gene and the ScCK gene (if overexpression is desired) into a suitable yeast expression vector (e.g., a high-copy 2μ plasmid) under the control of strong constitutive or inducible promoters (e.g., TEF1 or GAL1).

  • Include appropriate selection markers (e.g., URA3, LEU2) for yeast transformation.

3. Yeast Transformation:

  • Transform the constructed plasmids into the desired S. cerevisiae host strain (e.g., CEN.PK or BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.

  • Select for transformants on appropriate synthetic complete (SC) drop-out media.

4. Verification of Transformants:

  • Confirm the presence of the integrated genes by colony PCR.

  • Verify the expression of the IUP enzymes by SDS-PAGE and Western blotting, or by quantifying their enzymatic activity in cell-free extracts.

Protocol 2: Shake Flask Cultivation for Terpene Production

This protocol outlines a typical procedure for producing terpenoids in shake flasks using an engineered yeast strain.

1. Pre-culture Preparation:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate SC drop-out medium.

  • Grow overnight at 30°C with shaking at 200-250 rpm.

2. Main Culture:

  • Inoculate a 50 mL flask containing 10 mL of production medium (e.g., YPD or defined minimal medium) with the pre-culture to an initial optical density at 600 nm (OD600) of 0.1.

  • If using inducible promoters, add the appropriate inducer (e.g., galactose) at the time of inoculation or during mid-log phase.

3. This compound Feeding:

  • Once the culture reaches a desired OD600 (e.g., 1.0), add this compound (a mixture of isoprenol and prenol, e.g., in a 7:3 molar ratio) to the culture medium.[1] The final concentration of this compound may need to be optimized (e.g., 0.1% v/v), as high concentrations can be toxic to yeast.[5][8][9]

  • To mitigate toxicity and improve product yield, a two-phase culture system can be employed by adding an organic solvent overlay (e.g., dodecane) to extract the produced terpenoids.

4. Cultivation and Sampling:

  • Incubate the flasks at 30°C with shaking for 48-72 hours.

  • Collect samples periodically to monitor cell growth (OD600) and quantify terpenoid production.

Protocol 3: Quantification of Terpenoids

This protocol provides a general method for extracting and quantifying volatile terpenoids from yeast cultures.

1. Sample Preparation:

  • Centrifuge a known volume of the yeast culture to separate the cells and the supernatant.

  • If a solvent overlay was used, carefully collect the organic phase.

2. Extraction:

  • For intracellular terpenoids, perform cell lysis (e.g., using glass beads or enzymatic digestion) followed by solvent extraction (e.g., with ethyl acetate or hexane).

  • For extracellular terpenoids, directly extract the supernatant with an equal volume of a suitable organic solvent.

3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Inject the organic extract into a GC-MS system equipped with an appropriate column (e.g., HP-5ms).

  • Develop a suitable temperature gradient program to separate the compounds of interest.

  • Identify the terpenoid products by comparing their mass spectra and retention times to those of authentic standards.

  • Quantify the produced terpenoids by generating a standard curve with known concentrations of the target compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a terpene production experiment using an this compound-utilizing yeast strain.

Experimental_Workflow cluster_strain_eng Strain Engineering cluster_cultivation Cultivation & Production cluster_analysis Analysis Gene_Selection Gene Selection & Codon Optimization Plasmid_Construction Plasmid Construction Gene_Selection->Plasmid_Construction Yeast_Transformation Yeast Transformation Plasmid_Construction->Yeast_Transformation Strain_Verification Strain Verification Yeast_Transformation->Strain_Verification Pre_culture Pre-culture Preparation Strain_Verification->Pre_culture Main_Culture Main Culture Inoculation Pre_culture->Main_Culture Isopentenol_Feeding This compound Feeding Main_Culture->Isopentenol_Feeding Incubation Incubation & Growth Isopentenol_Feeding->Incubation Sampling Sampling Incubation->Sampling Extraction Terpenoid Extraction Sampling->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Quantification Data Quantification GCMS_Analysis->Data_Quantification

Fig. 2: General Experimental Workflow for Terpene Production in Yeast using the IUP.

Concluding Remarks

The this compound utilization pathway represents a significant advancement in the metabolic engineering of yeast for terpenoid production. By decoupling the precursor supply from the native, highly regulated MVA pathway, the IUP allows for a more direct and efficient conversion of a supplemented feedstock into valuable terpenoid compounds. While challenges such as this compound toxicity and the need for pathway balancing remain, the strategies and protocols outlined in this document provide a solid foundation for researchers to explore and optimize this promising platform for the production of a wide array of terpenoids.[5][8] Further research into enzyme evolution and host strain development will continue to enhance the efficiency and robustness of this system.[5][8]

References

Application Notes and Protocols for Isopentenol as a Substrate in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isopentenol and its isomers, isoprenol (3-methyl-3-buten-1-ol) and prenol (3-methyl-2-buten-1-ol), as substrates in in vitro enzyme assays. The primary focus is on the enzymes of the synthetic this compound Utilization Pathway (IUP), which offers a decoupled alternative to natural isoprenoid precursor biosynthesis. Additionally, protocols for relevant phosphatases are included.

Introduction to this compound Metabolism

Isopentenols are five-carbon alcohols that serve as key substrates in a novel synthetic pathway for isoprenoid biosynthesis, termed the this compound Utilization Pathway (IUP).[1] This pathway circumvents the traditional mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathways, providing a direct route to the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2] The IUP is of significant interest in metabolic engineering and synthetic biology for the production of a wide array of isoprenoids, including pharmaceuticals, fragrances, and biofuels.[3][4]

The core of the IUP consists of a two-step phosphorylation of an this compound isomer.[1][5] In the first step, a promiscuous kinase, such as choline kinase from Saccharomyces cerevisiae (ScCK), phosphorylates isoprenol or prenol to their respective monophosphates (IP or DMAP).[5] In the second step, an isopentenyl phosphate kinase (IPK) catalyzes the phosphorylation of the monophosphate to the diphosphate form (IPP or DMAPP).[1] The reverse reaction, the dephosphorylation of IPP and DMAPP to isopentenols, can be catalyzed by certain phosphatases, such as the Nudix hydrolase NudB.[6][7]

Key Enzymes and Reactions

The primary enzymes involved in the in vitro metabolism of this compound are:

  • Promiscuous Kinases (e.g., Choline Kinase): Catalyze the first phosphorylation of isoprenol and prenol.

  • Isopentenyl Phosphate Kinase (IPK): Catalyzes the second phosphorylation to yield IPP and DMAPP.

  • Phosphatases (e.g., Nudix Hydrolases): Catalyze the dephosphorylation of isopentenyl diphosphates.

Quantitative Data Summary

The following tables summarize the kinetic parameters of key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Saccharomyces cerevisiae Choline Kinase (ScCK) with this compound Isomers [5]

SubstrateKM (μM)kcat (s-1)Optimal pHOptimal Temperature (°C)
Isoprenol453914.77.534-38
Prenol11131.17.534-38

Signaling Pathway and Experimental Workflows

// Nodes Isoprenol [label="Isoprenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Prenol [label="Prenol", fillcolor="#F1F3F4", fontcolor="#202124"]; IP [label="Isopentenyl\nMonophosphate (IP)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAP [label="Dimethylallyl\nMonophosphate (DMAP)", fillcolor="#F1F3F4", fontcolor="#202124"]; IPP [label="Isopentenyl\nDiphosphate (IPP)", fillcolor="#FBBC05", fontcolor="#202124"]; DMAPP [label="Dimethylallyl\nDiphosphate (DMAPP)", fillcolor="#FBBC05", fontcolor="#202124"]; Isoprenoids [label="Isoprenoids", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0]; invis3 [shape=point, width=0];

// Edges Isoprenol -> IP [label=" Choline Kinase (ScCK)\nATP -> ADP", color="#4285F4"]; Prenol -> DMAP [label=" Choline Kinase (ScCK)\nATP -> ADP", color="#4285F4"]; IP -> IPP [label=" IPK\nATP -> ADP", color="#EA4335"]; DMAP -> DMAPP [label=" IPK\nATP -> ADP", color="#EA4335"]; IPP -> invis1 [dir=none]; invis1 -> DMAPP [label=" IDI", dir=both, color="#5F6368"]; IPP -> invis2 [dir=none]; DMAPP -> invis3 [dir=none]; {invis2, invis3} -> Isoprenoids [label=" Terpene Synthases", color="#34A853"]; } .dot Caption: The this compound Utilization Pathway (IUP).

// Nodes Start [label="Start: Prepare Assay Mixture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mixture [label="Assay Mixture:\n- Buffer (e.g., Tris-HCl)\n- MgCl2\n- ATP\n- this compound Substrate\n- Coupling Enzymes (PK, LDH)\n- NADH, PEP", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; AddEnzyme [label="Initiate Reaction:\nAdd Kinase (e.g., ScCK or IPK)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at Optimal Temperature\n(e.g., 37°C)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor NADH Depletion at 340 nm\nin a Plate Reader", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis:\nCalculate Initial Velocity\nDetermine Kinetic Parameters", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Mixture; Mixture -> AddEnzyme; AddEnzyme -> Incubate; Incubate -> Monitor; Monitor -> Analysis; Analysis -> End; } .dot Caption: Workflow for a coupled kinase assay.

// Nodes Start [label="Start: Prepare Assay Components", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Components [label="Assay Components:\n- Buffer (e.g., Tris-HCl)\n- IPP Substrate\n- Purified Phosphatase (e.g., NudB)\n- Phosphate Detection Reagent", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Initiate [label="Initiate Reaction:\nAdd IPP to Enzyme Mixture", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at Optimal Temperature\n(e.g., 30°C)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Phosphate Release\n(e.g., Fluorescence at 464 nm)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Data Analysis:\nCalculate Reaction Velocity from\nStandard Curve", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Components; Components -> Initiate; Initiate -> Incubate; Incubate -> Measure; Measure -> Analyze; Analyze -> End; } .dot Caption: Workflow for a phosphatase assay.

Experimental Protocols

Protocol 1: In Vitro Coupled Kinase Assay for this compound Phosphorylation

This protocol is adapted for determining the kinetic parameters of kinases that phosphorylate this compound or its monophosphate derivative. The consumption of ATP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Tris-HCl buffer (pH 7.5-8.0)

  • MgCl2

  • ATP

  • This compound substrate (isoprenol or prenol) or isopentenyl monophosphate

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Purified kinase (e.g., ScCK or IPK)

  • 96-well microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare the Assay Mixture: In a 96-well plate, prepare a 200 µL reaction mixture containing:

    • 50 mM Tris-HCl (pH 8.0)

    • 2.5 mM MgCl2

    • 1 mM ATP

    • 400 µM PEP

    • 320 µM NADH

    • 0.5 units PK

    • 0.7 units LDH

    • Varying concentrations of the this compound substrate.

  • Pre-incubation: Incubate the plate for 5 minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the purified kinase to each well to initiate the reaction.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for up to 90 minutes.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curve. The rate of NADH oxidation is equivalent to the rate of ATP hydrolysis. Determine the kinetic parameters (KM and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

Protocol 2: In Vitro Phosphatase Assay for Isopentenyl Diphosphate Dephosphorylation

This protocol is designed to measure the activity of phosphatases that act on isopentenyl diphosphates by quantifying the release of inorganic phosphate.[8]

Materials:

  • Tris-HCl buffer (pH ~7.5)

  • Isopentenyl pyrophosphate (IPP)

  • Purified phosphatase (e.g., NudB)

  • Phosphate detection reagent (e.g., a fluorescent phosphate sensor)

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare a Phosphate Standard Curve: Create a standard curve by measuring the fluorescence of known concentrations of inorganic phosphate with the detection reagent.

  • Prepare the Reaction Mixture: In a microplate, prepare the reaction mixture containing the purified NudB enzyme in the appropriate buffer.

  • Initiate the Reaction: Add varying concentrations of the IPP substrate to the enzyme mixture to start the reaction. The assay should be performed at the optimal temperature for the enzyme (e.g., 30°C).[8]

  • Monitor Fluorescence: Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 426 nm excitation and 464 nm emission) for a set period (e.g., 3 minutes).[8]

  • Data Analysis: Calculate the rate of phosphate release by converting the change in fluorescence to the concentration of inorganic phosphate using the standard curve.[8] Determine the kinetic parameters from the reaction velocities at different substrate concentrations.

Protocol 3: LC-MS/MS Analysis of this compound and its Phosphorylated Derivatives

This protocol provides a method for the separation and quantification of this compound, isopentenyl monophosphate, and isopentenyl diphosphate.[9]

Instrumentation:

  • Liquid Chromatography system coupled to a Time-of-Flight Mass Spectrometer (LC-TOF-MS) or a tandem mass spectrometer (MS/MS).

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Sample Preparation:

  • Quench the Reaction: Stop the in vitro enzyme assay at specific time points by adding a cold quenching solution (e.g., a mixture of methanol, acetonitrile, and water).

  • Centrifuge: Centrifuge the samples to pellet any precipitated protein.

  • Collect Supernatant: Transfer the supernatant to a new tube for analysis.

LC-MS/MS Method:

  • Column: HILIC column

  • Mobile Phase A: Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient from high organic to high aqueous content.

  • Flow Rate: As recommended for the column.

  • Mass Spectrometry: Operate in negative ion mode for the detection of the phosphorylated intermediates.

Data Analysis:

  • Identify the compounds based on their retention times and mass-to-charge ratios (m/z).

  • Quantify the analytes by comparing their peak areas to those of known standards.

Applications in Research and Drug Development

  • High-Throughput Screening: These in vitro assays are amenable to high-throughput screening for the discovery of novel enzyme inhibitors or activators.

  • Enzyme Characterization: The detailed kinetic analysis of enzymes in the IUP can guide protein engineering efforts to improve their efficiency and substrate specificity.

  • Metabolic Engineering: Understanding the kinetics of the IUP enzymes is crucial for designing and optimizing microbial strains for the production of valuable isoprenoids.[10]

  • Drug Discovery: As the MVA and MEP pathways are essential in many pathogens, inhibitors of these pathways are attractive drug targets. The IUP provides an alternative platform for studying isoprenoid biosynthesis and for screening compounds that may interfere with these processes.

References

Application Notes and Protocols for the Analytical Quantification of Isopentenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isopentenols, including isoprenol and prenol, are key precursors in the biosynthesis of isoprenoids, a vast and diverse class of natural products with significant applications in pharmaceuticals, biofuels, and specialty chemicals. Accurate quantification of isopentenol is crucial for monitoring fermentation processes, optimizing engineered metabolic pathways, and for quality control in various applications. This document provides detailed application notes and protocols for the analytical quantification of this compound using common chromatographic techniques.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a robust and widely used method for the quantification of volatile compounds like this compound. It offers high sensitivity and selectivity, allowing for accurate identification and quantification in complex matrices such as culture broth.

Quantitative Data Summary
ParameterValueReference
Instrumentation Agilent 6890N GC with an Agilent 6973MS[1]
Column HP-5MS (30 m x 0.25 mm x 0.25 µm)[1]
Limit of Detection (LOD) Not explicitly stated, but method is sensitive enough for microbial production quantification.
Limit of Quantification (LOQ) Not explicitly stated, but method is suitable for concentrations in the mg/L range.[2]
Linearity Range Dependent on standard curve preparation, typically covering the expected sample concentration range.
Precision Not explicitly stated, but GC-MS is generally a highly precise method.
Accuracy Dependent on proper calibration with a commercial this compound standard.[1]
Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction from Culture Broth): [1]

  • Mix 150 µl of culture broth with 750 µl of ethyl acetate in a 1.8-ml GC vial.

  • Vortex the mixture vigorously for 15 minutes to ensure thorough extraction of this compound into the organic phase.

  • Allow the mixture to stand and settle for phase separation.

  • Carefully transfer 450 µl of the upper ethyl acetate phase to a new GC vial for analysis.

2. GC-MS Analysis: [1]

  • Injection: Inject a suitable volume (e.g., 1 µl) of the prepared sample into the GC inlet.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3 minutes.

    • Ramp: Increase temperature at a rate of 60°C/min to 300°C.

    • Final hold: Hold at 300°C for 2 minutes.

  • MS Detector:

    • Operate in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

    • Monitor characteristic ions for this compound (e.g., m/z 53, 67, 68).[1]

    • Acquire data in full scan mode for initial identification.

3. Quantification:

  • Prepare a series of calibration standards of commercial this compound in ethyl acetate.

  • Analyze the standards using the same GC-MS method to generate a calibration curve by plotting peak area against concentration.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification start Culture Broth Sample (150 µl) extraction Add Ethyl Acetate (750 µl) Vortex 15 min start->extraction phase_sep Phase Separation extraction->phase_sep transfer Transfer Upper Organic Phase (450 µl) to new GC vial phase_sep->transfer injection Inject into GC-MS transfer->injection separation Chromatographic Separation (HP-5MS column) injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection quantify Quantify Sample Concentration detection->quantify calibration Prepare this compound Standards curve Generate Calibration Curve calibration->curve curve->quantify

Caption: Workflow for this compound Quantification by GC-MS.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

While direct analysis of this compound by HPLC can be challenging due to its volatility and lack of a strong chromophore, HPLC-MS/MS is a powerful technique for the analysis of its phosphorylated precursors, such as isopentenyl pyrophosphate (IPP). This is particularly relevant for studying isoprenoid biosynthesis pathways within cells.

Quantitative Data Summary
ParameterValueReference
Instrumentation HPLC system coupled to a tandem mass spectrometer (e.g., TSQ Quantum AM)[3]
Column Silica-based C18 column (e.g., Luna C18(2), 4.6 x 50 mm, 3 µm)[3]
Limit of Detection (LOD) 0.03–1.0 µmol/L for various isoprenoid pyrophosphates[3][4]
Limit of Quantification (LOQ) 0.1–4.2 µmol/L for various isoprenoid pyrophosphates[3]
Intra-assay Variation 3.6–10.9%[3][4]
Inter-assay Variation 4.4–11.9%[3][4]
Recovery 91–124%[3]
Experimental Protocol

1. Sample Preparation (from Cell Homogenates): [3][5]

  • Quench cell metabolism rapidly, for instance, using liquid nitrogen.

  • Perform metabolite extraction, for example, with an isopropanol/water mixture at elevated temperature.

  • Centrifuge to remove cell debris.

  • Dry the extract and resuspend in a suitable solvent for HPLC analysis (e.g., methanol/ammonium hydroxide solution).

2. HPLC-MS/MS Analysis: [3]

  • Injection: Inject 10 µl of the prepared sample.

  • Mobile Phase A: 20 mM NH₄HCO₃, 0.1% triethylamine in water.

  • Mobile Phase B: Acetonitrile/H₂O (4:1), 0.1% triethylamine.

  • Flow Rate: 1 ml/min (with a post-column split to deliver 50 µl/min to the mass spectrometer).

  • Gradient:

    • 0–2 min: 100% A to 80% A

    • 2–6 min: 80% A to 0% A

    • 6–7 min: Hold at 0% A

    • 7–7.1 min: 0% A to 100% A

    • 7.1–12 min: Equilibrate at 100% A

  • MS/MS Detection:

    • Operate in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for specific quantification of precursor and product ions for each analyte.

3. Quantification: [3][4]

  • Use stable-isotope-labeled internal standards for each analyte to correct for matrix effects and variations in extraction and ionization.

  • Prepare calibration curves using known concentrations of standards.

  • Calculate analyte concentrations based on the ratio of the analyte peak area to the internal standard peak area.

Isoprenoid Biosynthesis Signaling Pathway

Caption: Simplified Mevalonate Pathway to Isoprenoids.

Method 3: Gas Chromatography-Flame Ionization Detection (GC-FID)

For routine analysis and when a mass spectrometer is not available, GC with a Flame Ionization Detector (FID) provides a reliable and cost-effective method for this compound quantification.

Quantitative Data Summary
ParameterValueReference
Instrumentation Gas Chromatograph with FID[2]
Column ZB-624 (30m x 0.32mm x 1.80µm) or similar[6]
Limit of Detection (LOD) Dependent on instrument and method parameters.
Limit of Quantification (LOQ) Suitable for concentrations in the mg/L to g/L range.[2][7]
Linearity Range Established through a series of calibration standards.
Precision Typically high for GC-FID analysis.
Accuracy Dependent on the quality of the calibration standards.
Experimental Protocol

1. Sample Preparation: [2]

  • Add 200 µL of ethyl acetate to the sample in a microfuge tube.

  • Vortex at maximum speed for 15 minutes.

  • Centrifuge at 14,000 rpm for 1 minute to separate the phases.

  • Transfer 100 µL of the upper organic phase to a GC vial. For samples with high expected concentrations, a dilution step with ethyl acetate may be necessary.

2. GC-FID Analysis:

  • Injection: 1 µl of the prepared sample.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: A suitable temperature program should be developed to separate this compound from other volatile components in the sample matrix. An example program could be:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Final hold: 5 minutes.

3. Quantification:

  • Prepare a standard curve by analyzing a series of this compound standards of known concentrations.

  • Integrate the peak area of this compound in both standards and samples.

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Logical Relationship Diagram

Caption: Logical Flow for GC-FID Quantification.

References

Plasmid Design for Expressing the Isopentenol Utilization Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isopentenol utilization pathway (IUP) represents a synthetic metabolic route for the production of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors to all isoprenoids.[1][2] This pathway offers a significant advantage over native metabolic routes like the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathways by decoupling isoprenoid production from central carbon metabolism, thus simplifying metabolic engineering efforts and potentially increasing product yields.[1][2][3] The IUP consists of a two-step phosphorylation of exogenously supplied isopentenols (isoprenol or prenol) to their respective diphosphate forms.[1][3] This application note provides a detailed guide for the design and construction of a plasmid to express the IUP in a microbial host, along with protocols for its functional validation.

Signaling Pathway Diagram

Caption: The this compound Utilization Pathway (IUP).

Plasmid Design and Construction

The successful expression of the IUP requires the careful design of an expression plasmid. Key considerations include the choice of vector backbone, promoters, ribosome binding sites (RBS), terminators, and the genetic arrangement of the pathway enzymes.

Key Genetic Components:
  • Choline Kinase (CK): A promiscuous kinase capable of phosphorylating isopentenols to their monophosphate form. The gene encoding this enzyme can be sourced from various organisms, with the Saccharomyces cerevisiae choline kinase often being a suitable choice.[4]

  • Isopentenyl Phosphate Kinase (IPK): This enzyme catalyzes the second phosphorylation step, converting the monophosphate intermediate to the final diphosphate product.[1][5] Genes encoding IPK can be obtained from organisms such as Arabidopsis thaliana or various archaea.[4][6]

Plasmid Backbone Selection:

The choice of plasmid backbone is critical and depends on the host organism and desired expression levels. Important factors to consider are:

  • Origin of Replication (ori): Determines the copy number of the plasmid. A high-copy-number plasmid can lead to higher protein expression but may also impose a significant metabolic burden on the host.

  • Selectable Marker: An antibiotic resistance gene is commonly used for selection and maintenance of the plasmid in the host.

  • Promoter: A strong, inducible promoter (e.g., T7, araBAD, or lac) is often preferred to allow for controlled expression of the pathway genes. This enables decoupling of cell growth from pathway induction, which can be beneficial for overall productivity.

Gene Arrangement and Expression Tuning:

The relative expression levels of the two enzymes can influence the overall efficiency of the pathway. It is often beneficial to express the genes in an operon structure, where they are transcribed as a single polycistronic mRNA. The expression of each gene can be fine-tuned by modulating the strength of the ribosome binding site (RBS) preceding each coding sequence.

Caption: Schematic of the IUP expression plasmid.

Experimental Protocols

Protocol 1: Plasmid Construction using Gibson Assembly

This protocol outlines the steps for constructing the IUP expression plasmid using the Gibson Assembly method.[7][8][9][10] This technique allows for the seamless assembly of multiple DNA fragments in a single reaction.

Materials:

  • High-fidelity DNA polymerase

  • PCR primers with appropriate overhangs for Gibson Assembly

  • Template DNA for choline kinase and IPK genes

  • Plasmid backbone, linearized by PCR or restriction digest

  • Gibson Assembly Master Mix

  • Competent E. coli cells (e.g., DH5α or TOP10)

  • LB agar plates with the appropriate antibiotic

Procedure:

  • Primer Design: Design primers for the amplification of the choline kinase gene, IPK gene, and the vector backbone. The primers should include a 20-40 bp overlap with the adjacent DNA fragment.

  • PCR Amplification: Amplify the DNA fragments (choline kinase gene, IPK gene, and linearized vector backbone) using a high-fidelity DNA polymerase.

  • Gel Purification: Run the PCR products on an agarose gel to verify their size and purity. Excise the bands of the correct size and purify the DNA using a gel extraction kit.

  • Quantification: Quantify the concentration of the purified DNA fragments.

  • Gibson Assembly Reaction:

    • On ice, combine the purified DNA fragments in a single tube. Aim for a 1:3 to 1:5 molar ratio of vector to insert(s).

    • Add the Gibson Assembly Master Mix to the DNA fragments.

    • Incubate the reaction at 50°C for 15-60 minutes, as recommended by the manufacturer.

  • Transformation: Transform competent E. coli cells with the Gibson Assembly reaction product.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow them in liquid LB medium with the corresponding antibiotic.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the correct assembly of the plasmid by restriction digest and/or Sanger sequencing.

Protocol 2: Functional Validation of the this compound Utilization Pathway

This protocol describes the steps to confirm the functionality of the constructed IUP plasmid in a suitable expression host, such as E. coli BL21(DE3).

Materials:

  • E. coli BL21(DE3) cells harboring the IUP expression plasmid

  • LB medium with the appropriate antibiotic

  • Inducer (e.g., IPTG for lac-based promoters)

  • This compound (isoprenol or prenol)

  • Organic solvent for extraction (e.g., ethyl acetate or dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium with the overnight culture to an initial OD600 of ~0.1. Grow the culture at 37°C with shaking.

  • Induction: When the culture reaches an OD600 of 0.6-0.8, induce the expression of the IUP genes by adding the appropriate inducer (e.g., 0.1-1 mM IPTG).

  • Substrate Addition: Simultaneously with induction, add this compound to the culture medium. A final concentration of 1-10 mM is a good starting point.[4]

  • Cultivation: Continue the cultivation at a lower temperature (e.g., 25-30°C) for 24-72 hours to allow for protein expression and product formation.

  • Sample Preparation and Extraction:

    • Collect a sample of the culture.

    • If a downstream product is secreted, an organic overlay can be used during cultivation for in situ extraction.

    • For intracellular products, pellet the cells by centrifugation. Lyse the cells and extract the isoprenoid products with a suitable organic solvent.

  • Product Analysis:

    • Analyze the extracted samples by GC-MS or HPLC-MS/MS to identify and quantify the consumption of this compound and the production of downstream isoprenoids.[11][12][13]

    • Use authentic standards for the expected products to confirm their identity and to generate a standard curve for quantification.

Experimental Workflow

Caption: Experimental workflow for IUP plasmid construction and validation.

Quantitative Data

The following table summarizes key kinetic parameters for the enzymes involved in the this compound utilization pathway. This data is essential for understanding the efficiency of the pathway and can be used to inform metabolic modeling and further engineering efforts.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Organism SourceReference
Isopentenyl Phosphate Kinase Isopentenyl Phosphate (IP)~10-100~10-50~10⁵ - 10⁶Thermoplasma acidophilum, Methanocaldococcus jannaschii[5][6]
Dimethylallyl Phosphate (DMAP)~4x higher than IPSimilar to IP-Methanocaldococcus jannaschii[14]
Choline Kinase (promiscuous) Isoprenol---Saccharomyces cerevisiae[1]
Prenol---Saccharomyces cerevisiae[1]
Choline~10-100~1-10~10⁴ - 10⁵Human[15]

Note: Kinetic data for the promiscuous phosphorylation of isopentenols by choline kinase is not extensively characterized in the literature and is often assessed through in vivo product formation.

Conclusion

The this compound utilization pathway provides a powerful and simplified route for the microbial production of a vast array of valuable isoprenoid compounds. The protocols and design considerations outlined in this application note offer a comprehensive guide for researchers to successfully implement this pathway in their host organism of choice. By following these methodologies, scientists can engineer robust microbial cell factories for the sustainable production of pharmaceuticals, biofuels, fragrances, and other high-value chemicals.

References

Application Notes and Protocols for Maximizing Isopentenol Yield

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopentenols, including isoprenol and prenol, are five-carbon alcohols with significant potential as next-generation biofuels and as valuable precursors for the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. Microbial fermentation using engineered hosts like Escherichia coli and Saccharomyces cerevisiae offers a promising and sustainable route for isopentenol production. Maximizing the yield of this compound from these microbial cell factories requires a multi-faceted approach, encompassing the selection of an appropriate biosynthetic pathway, genetic engineering of the host strain, and optimization of fermentation conditions.

These application notes provide a comprehensive overview of the key culturing conditions and protocols to enhance this compound production. The information is curated to assist researchers in designing and executing experiments aimed at achieving high-titer this compound biosynthesis.

Biosynthetic Pathways for this compound Production

This compound is derived from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Three primary pathways are utilized in microbial hosts for the synthesis of these precursors and their subsequent conversion to this compound.

  • Mevalonate (MVA) Pathway: A well-established pathway, native to eukaryotes and archaea, that is commonly engineered into E. coli for isoprenoid production. It starts from acetyl-CoA.[1]

  • Methylerythritol Phosphate (MEP) Pathway: This pathway is native to most bacteria, including E. coli, and plants. It begins with pyruvate and glyceraldehyde-3-phosphate.[2]

  • This compound Utilization Pathway (IUP): A novel synthetic pathway that directly converts supplemented isopentenols (isoprenol and prenol) to IPP and DMAPP, which can then be used for the synthesis of other isoprenoids.[3][4]

The final step in this compound production involves the dephosphorylation of IPP and DMAPP, which can be catalyzed by promiscuous native phosphatases or by the overexpression of specific phosphatases like NudB, NudF, and YhfR.[5][6]

Signaling Pathway Diagrams

MVA_Pathway cluster_upper_mva Upper MVA Pathway cluster_lower_mva Lower MVA Pathway cluster_final_step Final Conversion Acetyl-CoA Acetyl-CoA AtoB AtoB Acetyl-CoA->AtoB Acetoacetyl-CoA Acetoacetyl-CoA AtoB->Acetoacetyl-CoA HMGS HMGS Acetoacetyl-CoA->HMGS HMG-CoA HMG-CoA HMGS->HMG-CoA HMGR HMGR HMG-CoA->HMGR Mevalonate Mevalonate HMGR->Mevalonate MK MK Mevalonate->MK Mevalonate-P Mevalonate-P MK->Mevalonate-P PMK PMK Mevalonate-P->PMK Mevalonate-PP Mevalonate-PP PMK->Mevalonate-PP PMD PMD Mevalonate-PP->PMD IPP IPP PMD->IPP IDI IDI IPP->IDI Phosphatase Phosphatase (e.g., NudB/F) IPP->Phosphatase DMAPP DMAPP IDI->DMAPP DMAPP->Phosphatase This compound This compound Phosphatase->this compound Phosphatase->this compound

Caption: Mevalonate (MVA) pathway for this compound production.

MEP_Pathway cluster_final_step Final Conversion Pyruvate Pyruvate DXS DXS Pyruvate->DXS G3P Glyceraldehyde-3-P G3P->DXS DXP DXP DXS->DXP DXR DXR DXP->DXR MEP MEP DXR->MEP IspD IspD MEP->IspD CDP-ME CDP-ME IspD->CDP-ME IspE IspE CDP-ME->IspE CDP-MEP CDP-MEP IspE->CDP-MEP IspF IspF CDP-MEP->IspF MECPP MECPP IspF->MECPP IspG IspG MECPP->IspG HMBPP HMBPP IspG->HMBPP IspH IspH HMBPP->IspH IPP IPP IspH->IPP DMAPP DMAPP IspH->DMAPP Phosphatase Phosphatase (e.g., NudB/F) IPP->Phosphatase DMAPP->Phosphatase This compound This compound Phosphatase->this compound Phosphatase->this compound

Caption: Methylerythritol Phosphate (MEP) pathway for this compound production.

Culturing Conditions for Maximizing this compound Yield

The optimization of culturing parameters is critical for enhancing the metabolic flux towards this compound and improving the overall productivity of the fermentation process. Key parameters include media composition, temperature, pH, and aeration.

Data Presentation: this compound Production under Various Conditions
Host StrainPathwayCultivation ModeKey Genetic Modifications/ConditionsThis compound Titer (g/L)Reference
E. coliMVA (IPP-bypass)BatchCRISPRi downregulation of competing pathway genes (ldhA)1.32 ± 0.31[4]
E. coliMVA (IPP-bypass)Fed-batchCRISPRi multiplexed gene repression12.4 ± 1.3[7]
E. coliMEP5L BatchOverexpression of ispG and dxs; activation of PPP and ED pathways0.0619[6]
S. cerevisiaeMVAShake FlaskEngineered MVA pathway0.036[8]
S. cerevisiaeMVA (IPP-bypass)Shake FlaskIPP-bypass pathway construction~0.072[8]
S. cerevisiaeMVA (IPP-bypass)Shake FlaskDeletion of endogenous kinase and overexpression of alkaline phosphatase0.383[8]

Experimental Protocols

Protocol 1: Shake Flask Cultivation of E. coli for this compound Production

This protocol describes a general procedure for evaluating this compound production in genetically engineered E. coli at the shake flask scale.

1. Media Preparation:

  • Prepare M9 minimal medium supplemented with 2% (w/v) glucose, 5 g/L yeast extract, and appropriate antibiotics for plasmid maintenance.

  • Alternatively, for richer cultivation, Terrific Broth (TB) medium can be used.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 250 rpm.

3. Shake Flask Culture:

  • Inoculate 50 mL of the prepared production medium in a 250 mL baffled flask with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Incubate at 30°C or 37°C with vigorous shaking (e.g., 250 rpm).

  • When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue incubation for 24-72 hours.

4. Sample Analysis:

  • Periodically, take samples to measure cell density (OD₆₀₀) and this compound concentration.

  • This compound can be quantified by gas chromatography-mass spectrometry (GC-MS) after extraction with an organic solvent (e.g., ethyl acetate).

Experimental Workflow Diagram

Shake_Flask_Workflow Inoculum Inoculum Preparation (LB, 37°C, overnight) Culture Shake Flask Culture (Production Medium, 30-37°C, 250 rpm) Inoculum->Culture Induction Induction with IPTG (at OD600 0.6-0.8) Culture->Induction Fermentation Fermentation (24-72 hours) Induction->Fermentation Analysis Sample Analysis (OD600, GC-MS for this compound) Fermentation->Analysis

Caption: Workflow for shake flask cultivation of E. coli.
Protocol 2: Fed-Batch Fermentation of S. cerevisiae for this compound Production

This protocol provides a general guideline for high-density cultivation of engineered S. cerevisiae to enhance this compound titers.

1. Media Preparation:

  • Batch Medium: Prepare a defined minimal medium containing glucose (e.g., 20 g/L), yeast nitrogen base, and necessary amino acid supplements.

  • Feeding Medium: Prepare a concentrated solution of glucose (e.g., 500 g/L) and yeast extract/peptone.

2. Inoculum Preparation:

  • Inoculate a single colony into 10 mL of YPD medium and grow overnight at 30°C with shaking.

  • Use this culture to inoculate a larger volume of seed culture medium (e.g., 100 mL in a 500 mL flask) and grow for 24 hours.

3. Bioreactor Setup and Batch Phase:

  • Sterilize the bioreactor containing the batch medium.

  • Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.5-1.0.

  • Control the temperature at 30°C and pH at 5.0-5.5.[8][9] Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration.

4. Fed-Batch Phase:

  • Once the initial glucose in the batch medium is nearly depleted (indicated by a sharp increase in DO), start the feeding of the concentrated glucose solution.

  • Employ an exponential feeding strategy to maintain a low glucose concentration in the fermenter, thus avoiding overflow metabolism (ethanol production).

  • Continue the fermentation for 72-120 hours.

5. Sample Analysis:

  • Monitor cell growth (OD₆₀₀ or dry cell weight), glucose consumption, and this compound production throughout the fermentation.

  • Extract this compound from the culture broth for GC-MS analysis.

Logical Relationship Diagram for Fed-Batch Fermentation

Fed_Batch_Logic Start Start Fermentation Batch_Phase Batch Phase (Initial Glucose Consumption) Start->Batch_Phase Glucose_Depletion Glucose Depletion? Batch_Phase->Glucose_Depletion Glucose_Depletion->Batch_Phase No Fed_Batch_Phase Fed-Batch Phase (Exponential Feeding) Glucose_Depletion->Fed_Batch_Phase Yes End_Fermentation End Fermentation Fed_Batch_Phase->End_Fermentation

Caption: Logical flow of a fed-batch fermentation process.

Conclusion

Maximizing this compound yield is a complex endeavor that relies on the synergistic optimization of genetic and process engineering strategies. The selection of a robust microbial host, coupled with the engineering of an efficient biosynthetic pathway, lays the foundation for high-level production. Subsequent optimization of culturing conditions, including media composition, pH, temperature, and fermentation strategy (particularly fed-batch cultivation), is paramount to realizing the full productive potential of the engineered strain. The protocols and data presented herein serve as a valuable resource for researchers aiming to develop economically viable processes for the biotechnological production of this compound.

References

Application Notes and Protocols for Isopentenol in Sustainable Biofuel Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentenols, including isoprenol (3-methyl-3-buten-1-ol) and prenol (3-methyl-2-buten-1-ol), are emerging as promising next-generation biofuels and valuable platform chemicals.[1][2][3][4] Possessing higher energy density, lower hygroscopicity, and better blend compatibility with gasoline than ethanol, isopentenols offer a sustainable alternative to fossil fuels.[2][3] Their production through microbial fermentation presents a more environmentally friendly and sustainable approach compared to traditional petroleum-based chemical synthesis.[1][2][3] This document provides detailed application notes and experimental protocols for the production of isopentenol using engineered microorganisms, focusing on sustainable practices.

Applications in Sustainable Biofuel Production

Isopentenols serve as a direct "drop-in" biofuel, meaning they can be blended with conventional gasoline at higher concentrations than ethanol without requiring significant changes to existing infrastructure.[5] Their favorable combustion properties, such as higher octane numbers, contribute to improved engine performance and reduced emissions.[2][6] Beyond their direct use, isopentenols are also valuable precursors for the synthesis of other advanced biofuels and specialty chemicals. For instance, this compound can be readily converted to isoprene, a key component in the production of synthetic rubber and a potential high-performance jet fuel blendstock after dimerization and hydrogenation.[7]

Data Presentation: this compound Production in Engineered Microorganisms

The following tables summarize quantitative data on this compound production from various studies, highlighting different microbial chassis, metabolic pathways, and fermentation conditions.

Table 1: this compound Production in Engineered Escherichia coli

StrainKey Genetic ModificationsPathwayCarbon SourceTiter (g/L)Yield (g/g substrate)Reference
Engineered E. coliOverexpression of MVA pathway genesMevalonate (MVA)Glucose>1.3~0.12
Engineered E. coliOverexpression of dxs, ispG, nudF, and yhfRMethylerythritol Phosphate (MEP)Glucose0.0619N/A[3][8][9]
Engineered E. coliOptimized IPP-bypass pathwayIPP-Bypass MevalonateGlucose (minimal medium)3.70.14[1][10]
Engineered E. coliOptimized IPP-bypass pathway (fed-batch)IPP-Bypass MevalonateGlucose (minimal medium)10.80.105[1][10]
Engineered E. coli with CRISPRiMultiplexed gRNA for gene repressionIPP-Bypass MevalonateGlucose (minimal medium)1.82N/A[7]
Engineered E. coli with CRISPRi (fed-batch)Multiplexed gRNA for gene repressionIPP-Bypass MevalonateGlucose (minimal medium)12.4N/A[7]

Table 2: this compound Production in Engineered Saccharomyces cerevisiae

StrainKey Genetic ModificationsPathwayCarbon SourceTiter (mg/L)Reference
Engineered S. cerevisiaeExpression of MVA pathwayMevalonate (MVA)Glucose36.02[2][11]
Engineered S. cerevisiaeIPP-bypass pathwayIPP-Bypass MevalonateGlucose~72[2][11]
Engineered S. cerevisiaeDeletion of endogenous kinase, IPP-bypassIPP-Bypass MevalonateGlucose130.52[2][11]
Engineered S. cerevisiaeOverexpression of alkaline phosphatase, IPP-bypassIPP-Bypass MevalonateGlucose383.1[2][11]

Signaling Pathways and Experimental Workflows

Metabolic Pathways for this compound Production

This compound is synthesized from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Microorganisms can be engineered to produce these precursors through three primary pathways: the native Methylerythritol Phosphate (MEP) pathway found in most bacteria, the heterologous Mevalonate (MVA) pathway from eukaryotes and archaea, or a synthetic this compound Utilization Pathway (IUP).[3][12]

MEP_Pathway G3P Glyceraldehyde-3-Phosphate DXP DXP G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH This compound This compound IPP_DMAPP->this compound Phosphatase (e.g., NudF)

Caption: The Methylerythritol Phosphate (MEP) Pathway for this compound Production.

MVA_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA atoB HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR MVAP Mevalonate-5-P Mevalonate->MVAP MK MVAPP Mevalonate-5-PP MVAP->MVAPP PMK IPP IPP MVAPP->IPP PMD DMAPP DMAPP IPP->DMAPP IDI This compound This compound IPP->this compound Phosphatase (e.g., NudF) DMAPP->this compound Phosphatase (e.g., NudF)

Caption: The Mevalonate (MVA) Pathway for this compound Production.

IUP_Pathway Isoprenol Isoprenol (external) IP Isopentenyl-P Isoprenol->IP Choline Kinase (promiscuous) Prenol Prenol (external) DMAP Dimethylallyl-P Prenol->DMAP Choline Kinase (promiscuous) IPP IPP IP->IPP IPK DMAPP DMAPP DMAP->DMAPP IPK IPP->DMAPP IDI This compound This compound IPP->this compound DMAPP->this compound

Caption: The this compound Utilization Pathway (IUP).

Experimental Workflow for Microbial this compound Production

A typical workflow for developing and optimizing a microbial strain for this compound production involves several key stages, from initial strain engineering to fermentation and product analysis.

Experimental_Workflow cluster_strain_eng Strain Engineering cluster_fermentation Fermentation & Optimization cluster_analysis Downstream Processing & Analysis Pathway_Selection Pathway Selection (MEP, MVA, IUP) Gene_Selection Gene Sourcing & Codon Optimization Pathway_Selection->Gene_Selection Plasmid_Construction Plasmid Construction Gene_Selection->Plasmid_Construction Transformation Host Transformation (e.g., E. coli, S. cerevisiae) Plasmid_Construction->Transformation Seed_Culture Seed Culture Preparation Transformation->Seed_Culture Fermentation Bioreactor Fermentation Seed_Culture->Fermentation Optimization Optimization of Conditions (pH, Temp, Media) Fermentation->Optimization Extraction This compound Extraction Fermentation->Extraction Quantification Quantification (GC-MS) Extraction->Quantification Purification Purification Quantification->Purification

Caption: General Experimental Workflow for this compound Production.

Experimental Protocols

Protocol 1: Microbial Production of this compound in E. coli (IPP-Bypass Pathway)

This protocol is adapted from studies reporting high-titer this compound production in E. coli.[1][10]

1. Strain and Plasmid Construction:

  • Host Strain: E. coli DH1 or similar strain.

  • Plasmids:

    • A low-copy plasmid (e.g., pSC101 origin) carrying the upper MVA pathway genes (atoB, HMGS, HMGR) and a mevalonate kinase (MK).

    • A high-copy plasmid (e.g., p15A origin) carrying a phosphomevalonate decarboxylase (PMD) with promiscuous activity for mevalonate-5-phosphate and a phosphatase (e.g., nudF from B. subtilis) for the dephosphorylation of isopentenyl phosphate.

  • Gene Synthesis and Cloning: Synthesize codon-optimized genes for expression in E. coli and clone them into the respective expression vectors under the control of an inducible promoter (e.g., Ptrc).

2. Media and Culture Conditions:

  • Seed Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and incubate overnight at 37°C with shaking.

  • Production Culture: Inoculate a flask containing M9 minimal medium supplemented with glucose (e.g., 20 g/L), trace elements, and appropriate antibiotics with the overnight seed culture to an initial OD600 of 0.05.

  • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG (e.g., 0.1-1 mM).

  • Shift the temperature to 30°C and continue incubation for 48-72 hours.

3. Fed-Batch Fermentation (for higher titers):

  • Perform fermentation in a controlled bioreactor with an initial volume of minimal medium.

  • Maintain pH at 7.0 by automatic addition of a base (e.g., NH4OH).

  • Maintain dissolved oxygen (DO) at a setpoint (e.g., 20-40%) by controlling agitation and aeration.

  • After the initial glucose is depleted, feed a concentrated glucose solution to maintain a low glucose concentration in the fermenter.

  • Induce the culture with IPTG at an appropriate cell density.

4. This compound Quantification:

  • Collect a sample of the culture broth.

  • Extract this compound with an equal volume of ethyl acetate containing an internal standard (e.g., 1-butanol).

  • Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Enzymatic Hydrolysis of Lignocellulosic Biomass for Fermentable Sugar Production

This protocol provides a general method for obtaining fermentable sugars from lignocellulosic biomass, a sustainable feedstock.[13][14][15]

1. Pretreatment:

  • Objective: To break down the complex structure of lignocellulose and make cellulose more accessible to enzymes.

  • Method (Dilute Acid Pretreatment):

    • Mix the milled lignocellulosic biomass (e.g., corn stover, switchgrass) with dilute sulfuric acid (0.5-2% w/w).

    • Heat the slurry in a reactor at a high temperature (140-190°C) for a short duration (5-30 minutes).

    • Rapidly cool the mixture and neutralize the pH to 5.0-6.0 with a base (e.g., calcium hydroxide or sodium hydroxide).

    • Separate the liquid fraction (containing hemicellulose-derived sugars) from the solid fraction (rich in cellulose and lignin).

2. Enzymatic Hydrolysis:

  • Objective: To break down cellulose into glucose.

  • Enzymes: Use a commercial cellulase cocktail containing endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases.

  • Procedure:

    • Resuspend the solid fraction from the pretreatment step in a buffer (e.g., citrate buffer, pH 4.8-5.0) to a desired solids loading (e.g., 10-20% w/v).

    • Add the cellulase enzyme cocktail (e.g., 15-20 FPU per gram of cellulose).

    • Incubate at 45-50°C with gentle agitation for 48-72 hours.

    • Monitor the release of glucose periodically using a glucose assay or HPLC.

  • The resulting sugar-rich hydrolysate can be used as the carbon source in the fermentation protocol described above.

Protocol 3: this compound Extraction and Purification from Fermentation Broth

This protocol outlines a general procedure for the recovery and purification of this compound from the fermentation broth.[16][17][18]

1. Cell Removal:

  • Centrifuge the fermentation broth to pellet the microbial cells.

  • Alternatively, use microfiltration to separate the cells from the liquid phase.

2. Liquid-Liquid Extraction:

  • Mix the cell-free broth with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, hexane).

  • Agitate the mixture vigorously to facilitate the transfer of this compound into the organic phase.

  • Allow the phases to separate and collect the organic layer.

3. Solvent Removal and Concentration:

  • Use rotary evaporation under reduced pressure to remove the extraction solvent.

  • This will yield a concentrated crude this compound product.

4. Purification by Distillation:

  • Perform fractional distillation of the crude product to separate this compound from other volatile impurities based on their boiling points.

  • Collect the fraction corresponding to the boiling point of this compound (isoprenol: ~114°C, prenol: ~140°C).

Conclusion

The microbial production of this compound represents a significant advancement in the pursuit of sustainable biofuels. Through metabolic engineering of various microorganisms, particularly E. coli and S. cerevisiae, researchers have successfully demonstrated the biosynthesis of this compound from renewable feedstocks.[1][2][3] The optimization of fermentation processes and the utilization of sustainable feedstocks like lignocellulosic biomass are crucial steps towards the economic viability and large-scale implementation of this compound as a biofuel.[15] The protocols and data presented here provide a valuable resource for researchers aiming to further advance the field of sustainable biofuel production.

References

Engineering Microalgae for Sustainable Terpenoid Production: Application Notes and Protocols for Chlamydomonas reinhardtii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the metabolic engineering of the green microalga Chlamydomonas reinhardtii to produce valuable terpenoid compounds. By introducing a synthetic isopentenol utilization pathway (IUP), this protocol aims to bypass the native, highly regulated methylerythritol phosphate (MEP) pathway, thereby increasing the precursor supply for terpenoid synthesis. The following sections detail the experimental protocols, present key quantitative data from engineered strains, and provide visual diagrams of the metabolic pathways and experimental workflow.

Data Presentation: Enhanced Terpenoid Precursor and Product Formation

The introduction of the this compound utilization pathway (IUP) into C. reinhardtii, along with the expression of downstream terpenoid synthesis enzymes, leads to a significant increase in both the immediate precursor, isopentenyl pyrophosphate (IPP), and the final terpenoid product, limonene.

Table 1: Comparison of Isopentenyl Pyrophosphate (IPP) Production in Engineered C. reinhardtii Strains

StrainRelevant Genes ExpressedIPP Production (relative to Wild Type)Citation
Wild Type-1.0-fold[1][2]
Engineered StrainThis compound Utilization Pathway (IUP)8.6-fold[1][2]

Table 2: Limonene Production in Engineered C. reinhardtii Strains

StrainRelevant Genes ExpressedLimonene Production (relative to single MsLS strain)Highest Reported Titer (µg/L)Citation
Single MsLS StrainLimonene Synthase (MsLS)1.0-foldNot reported[1][2]
Engineered StrainThis compound Utilization Pathway (IUP) + MsLS + IDI23-fold117[1][2][3]

IDI: Isopentenyl diphosphate isomerase

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in engineering C. reinhardtii for terpenoid production using the this compound utilization pathway.

Protocol 1: Nuclear Transformation of Chlamydomonas reinhardtii via Electroporation

This protocol is adapted from standard electroporation methods for C. reinhardtii.

Materials:

  • C. reinhardtii culture (e.g., strain UVM4)

  • Tris-Acetate-Phosphate (TAP) medium

  • TAP medium supplemented with 40 mM sucrose

  • Linearized plasmid DNA containing the gene(s) of interest (e.g., IUP enzymes, MsLS, IDI) and a selection marker (e.g., paromomycin resistance)

  • Electroporation cuvettes (0.4 cm gap)

  • Electroporator

  • Sterile centrifuge tubes

  • TAP agar plates with the appropriate antibiotic for selection (e.g., 10 µg/mL paromomycin)

Procedure:

  • Cell Culture: Inoculate a 250 mL flask containing 100 mL of TAP medium with C. reinhardtii. Grow the culture at 25°C with constant shaking (~150 rpm) and continuous light (60-80 µmol photons/m²/s) until it reaches a cell density of 3-6 x 10⁶ cells/mL.[4]

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation at 2,000 x g for 10 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in TAP medium supplemented with 40 mM sucrose to a final concentration of 3-6 x 10⁸ cells/mL.

  • Electroporation:

    • Place electroporation cuvettes on ice.

    • Add 250 µL of the concentrated cell suspension to a chilled cuvette.

    • Add 3-5 µg of linearized plasmid DNA to the cell suspension in the cuvette and mix gently.

    • Incubate the cuvette on ice for 5-10 minutes.

    • Wipe the cuvette to remove condensation and place it in the electroporator.

    • Apply a single pulse with the appropriate settings (e.g., 800 V, 25 µF, 200 Ω).

  • Recovery and Plating:

    • Immediately after the pulse, add 1 mL of TAP/40 mM sucrose to the cuvette to recover the cells.

    • Transfer the cell suspension to a 15 mL tube containing 10 mL of TAP/40 mM sucrose.

    • Allow the cells to recover overnight at room temperature with gentle shaking.

    • Pellet the cells by centrifugation at 2,000 x g for 10 minutes.

    • Resuspend the cell pellet in 300-600 µL of TAP/40 mM sucrose.

    • Plate the cell suspension onto TAP agar plates containing the appropriate antibiotic for selection.

  • Selection and Screening:

    • Seal the plates with parafilm and incubate them under continuous light at 25°C.

    • Colonies should appear within 5-7 days.

    • Screen individual colonies for the expression of the gene of interest (e.g., via fluorescence microscopy if fluorescent reporters are used) and for terpenoid production.

Protocol 2: Cultivation and Isoprenol Feeding for Terpenoid Production

Materials:

  • Engineered C. reinhardtii strain

  • TAP medium or optimized medium (e.g., opt2)

  • Isoprenol (3-methyl-3-buten-1-ol)

  • Dodecane (for in situ extraction)

  • Shake flasks

Procedure:

  • Inoculation: Inoculate a 500 mL shake flask containing 300 mL of the desired medium (e.g., TAP or opt2) with the engineered C. reinhardtii strain.

  • Cultivation Conditions:

    • Incubate the cultures at 25°C with shaking at 120 rpm.

    • For optimal production, use a 16:8 hour light:dark cycle.[5][6]

  • Isoprenol Supplementation: Supplement the culture medium with isoprenol to a final concentration of 10 mM.[3][5]

  • In Situ Extraction: Add a dodecane overlay (e.g., 5-10 mL) to the culture to capture the volatile terpenoid product. Dodecane is biocompatible with algal growth and effectively sequesters terpenoids.[7][8]

  • Harvesting: After the desired cultivation period (e.g., 5-7 days), harvest the dodecane layer for analysis.

Protocol 3: Terpenoid Extraction and Quantification

Materials:

  • Dodecane layer from the culture

  • Gas chromatograph-mass spectrometer (GC-MS)

  • (R)-limonene standard

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation:

    • Carefully remove the dodecane layer from the top of the culture.

    • Dry the dodecane extract over anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Analyze the dodecane extract using GC-MS to identify and quantify the produced terpenoids.

    • Use an appropriate GC column and temperature program for the separation of the target terpenoid (e.g., limonene).

  • Quantification:

    • Prepare a standard curve using a commercial standard of the target terpenoid (e.g., (R)-limonene) dissolved in dodecane.

    • Quantify the amount of the produced terpenoid in the samples by comparing the peak areas to the standard curve.[7]

Visualizations: Metabolic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and the overall experimental workflow.

Terpenoid_Biosynthesis_Pathways cluster_native Native MEP Pathway (Chloroplast) cluster_engineered Engineered this compound Utilization Pathway (IUP) cluster_downstream Downstream Terpenoid Synthesis Pyruvate Pyruvate MEP_intermediate ...7 enzymatic steps... Pyruvate->MEP_intermediate DXS, DXR, etc. GAP G3P GAP->MEP_intermediate IPP_native IPP MEP_intermediate->IPP_native DMAPP_native DMAPP MEP_intermediate->DMAPP_native IPP_native->DMAPP_native IDI IPP_pool IPP Pool IPP_native->IPP_pool DMAPP_pool DMAPP Pool DMAPP_native->DMAPP_pool This compound This compound (Isoprenol) (fed externally) IP Isopentenyl Phosphate (IP) This compound->IP Choline Kinase (promiscuous activity) IPP_engineered Isopentenyl Pyrophosphate (IPP) IP->IPP_engineered Isopentenyl Phosphate Kinase (IPK) IPP_engineered->IPP_pool IPP_pool->DMAPP_pool IDI GPP Geranyl Pyrophosphate (GPP) IPP_pool->GPP DMAPP_pool->GPP GPPS Limonene Limonene GPP->Limonene Limonene Synthase (MsLS)

Caption: Metabolic pathways for terpenoid biosynthesis in engineered C. reinhardtii.

Caption: Experimental workflow for terpenoid production in C. reinhardtii.

References

Troubleshooting & Optimization

Troubleshooting low yield in isopentenol fermentation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during isopentenol fermentation, with a focus on resolving low yield.

Troubleshooting Guide

Question 1: My this compound yield is significantly lower than expected. Where do I start troubleshooting?

Answer:

A low this compound yield can stem from several factors. A systematic approach is crucial to pinpoint the root cause. Begin with these initial checks:

  • Verify Strain and Plasmid Integrity: Ensure the genetic constructs are correct and stable. Sequence-verify your plasmids to confirm the absence of mutations in pathway genes and regulatory elements.[1]

  • Assess Host Cell Growth: Poor cell growth is a primary indicator of underlying issues. Monitor cell density (e.g., OD600) and compare the growth profile of your engineered strain against a control strain (e.g., one with an empty plasmid). Significant growth inhibition can point to metabolic burden or toxicity.[1]

  • Analyze Fermentation Conditions: Suboptimal environmental conditions can severely impact enzyme activity and overall metabolic function. Verify that parameters like temperature, pH, and aeration are within the optimal range for your specific host and pathway.[1][2]

If these initial checks do not reveal the issue, proceed to the more specific troubleshooting questions below.

Question 2: How can I determine if my low yield is due to a bottleneck in the biosynthetic pathway?

Answer:

Pathway bottlenecks are a common cause of low yield, where the accumulation of an intermediate metabolite inhibits upstream enzymes or is toxic to the cells.[3][4][5] Identifying the specific bottleneck is key.

Recommended Experiments:

  • Metabolite Analysis: Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify intracellular concentrations of key pathway intermediates such as acetyl-CoA, HMG-CoA, mevalonate, and the phosphorylated intermediates like isopentenyl diphosphate (IPP). An accumulation of an intermediate upstream of a particular enzyme, coupled with low levels of downstream products, points to a bottleneck at that enzymatic step.[1]

  • Precursor Feeding: Supplement the fermentation medium with a downstream intermediate. For instance, if you are using the mevalonate (MVA) pathway, feeding mevalonate and observing a significant increase in this compound yield strongly suggests a bottleneck in the upper part of the pathway.[1]

Experimental Protocol: Quantification of Intracellular Isoprenoid Precursors

This protocol outlines a general method for extracting and quantifying intracellular isoprenoid precursors like IPP.

  • Quenching and Extraction:

    • Rapidly quench cell metabolism by filtering a known volume of cell culture and immediately freezing the filter in liquid nitrogen.

    • Extract intracellular metabolites by incubating the filter in a solution of isopropanol/water with 100 mM NH4HCO3 (1:1 ratio) at 70°C for 10 minutes.[6]

    • Centrifuge the extract to remove cell debris.[7]

  • Sample Preparation:

    • Dry the supernatant and resuspend it in a solution of methanol/10 mM NH4OH (7:3) at pH 9.5.[6]

  • LC-MS/MS Analysis:

    • Analyze the resuspended sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Use a calibration curve with known concentrations of IPP standards to quantify the amount in your samples.[8]

Question 3: My host cells are growing poorly after introducing the this compound pathway. What are the likely causes and solutions?

Answer:

Poor host cell growth is often due to metabolic burden or the toxicity of pathway intermediates or the final product.[1][9]

  • Metabolic Burden: Expressing multiple heterologous enzymes can divert significant cellular resources (e.g., ATP, NADPH, amino acids) from essential cellular processes, leading to stunted growth.[1]

    • Solutions:

      • Use lower copy number plasmids.

      • Employ weaker, inducible promoters to fine-tune enzyme expression levels.

      • Integrate the pathway genes into the host chromosome for more stable, lower-level expression.[1]

  • Toxicity of Intermediates or Product: The accumulation of intermediates like isopentenyl diphosphate (IPP) or the final this compound product can be toxic to the host cells.[10][11][12][13][14]

    • Solutions:

      • Balance Pathway Flux: Optimize the expression levels of each enzyme to prevent the accumulation of any single intermediate.[1]

      • In Situ Product Removal: Implement a two-phase fermentation system with an organic solvent overlay to extract this compound as it is produced, thereby reducing its concentration in the aqueous phase.[1]

      • Host Engineering for Tolerance: Overexpress genes that confer tolerance to this compound. For example, genes involved in stress response, such as metR and mdlB, have been shown to improve this compound production in E. coli.[15][16]

Data Summary: Impact of this compound Concentration on E. coli Growth
This compound Concentration (wt/vol)Effect on GrowthReference
0.15%Significant decrease in growth rate and increase in lag phase.[17]
0.24%Minimum Inhibitory Concentration (MIC).[17]
Question 4: I've identified a specific enzymatic bottleneck. How can I overcome it?

Answer:

Once a rate-limiting enzyme is identified, several strategies can be employed to increase its activity and improve the overall pathway flux.

  • Increase Enzyme Expression:

    • Clone the gene for the rate-limiting enzyme into a high-expression vector under the control of a strong, inducible promoter.[1]

    • Verify the increased protein expression using SDS-PAGE or Western blot analysis.

  • Use More Efficient Enzyme Variants:

    • Source homologous enzymes from different organisms that may have higher catalytic activity. For example, utilizing the upper MVA pathway from Enterococcus faecalis has been shown to increase isoprene production compared to the pathway from Saccharomyces cerevisiae.[12]

  • Alleviate Feedback Inhibition:

    • Some key enzymes in the MVA pathway are subject to feedback inhibition. Use enzyme variants that are less sensitive to this regulation. A common strategy is to use a truncated version of HMG-CoA reductase (tHMG1), which lacks the regulatory domain.[1]

Diagram: Troubleshooting Logic for Low this compound Yield

Caption: A flowchart outlining the initial steps for troubleshooting low this compound yield.

Frequently Asked Questions (FAQs)

Q1: Which biosynthetic pathway is better for this compound production: the native MEP pathway or a heterologous MVA pathway?

A1: Both the native methylerythritol 4-phosphate (MEP) pathway and a heterologous mevalonate (MVA) pathway can be used for this compound production, as both produce the precursor isopentenyl diphosphate (IPP).[10] The choice often depends on the host organism and specific engineering goals. The MVA pathway is often preferred in hosts like E. coli because it is generally easier to engineer and can lead to higher titers. However, the MVA pathway has high ATP requirements.[11][14] More recently, an "IPP-bypass" pathway has been developed to overcome IPP toxicity and reduce ATP consumption, showing significant improvements in this compound titers.[10][11][14]

Diagram: this compound Biosynthetic Pathways

References

Technical Support Center: Overcoming Isopentenol Toxicity in Microbial Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with isopentenol toxicity in microbial hosts.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound toxicity in microbial hosts like E. coli and yeast?

A1: this compound, like other short-chain alcohols, primarily exerts its toxicity by disrupting the cell membrane. Its amphiphilic nature allows it to intercalate into the lipid bilayer, which increases membrane fluidity.[1][2] This disruption can lead to several detrimental effects, including:

  • Loss of Membrane Integrity: Increased fluidity compromises the membrane's barrier function, leading to the leakage of essential ions, cofactors (like Mg2+), and metabolites.[1][2][3]

  • Disruption of Membrane Proteins: Changes in the lipid environment can alter the conformation and function of integral membrane proteins involved in transport and energy generation.[1]

  • Protein Misfolding: this compound can induce protein misfolding and aggregation, triggering cellular stress responses.[4]

  • Oxidative Stress: The presence of this compound can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components.[4]

  • Inhibition of Cell Growth: The cumulative effect of these toxic mechanisms is a significant inhibition of microbial growth and, consequently, reduced productivity.

Q2: My engineered strain shows poor growth and low this compound titers. What are the initial troubleshooting steps?

A2: Poor growth and low titers in the presence of this compound are common issues. Here’s a logical workflow to begin troubleshooting:

Caption: Initial troubleshooting workflow for low this compound productivity.

  • Assess Cell Viability: First, confirm that the observed low density is due to growth inhibition and not cell death. This can be done by plating dilutions of your culture on non-selective media or using viability staining and microscopy.

  • Optimize Culture Conditions: Ensure your culture conditions are optimal for your microbial host. This includes medium composition, pH, temperature, and aeration. Sometimes, suboptimal conditions can exacerbate the toxic effects of this compound.

  • Reduce this compound Concentration: High concentrations of this compound can be inhibitory. Consider strategies for in-situ product removal, such as gas stripping or biphasic fermentation, to keep the concentration below the toxic threshold.

  • Strain Engineering: If the above steps do not resolve the issue, the problem likely lies within the inherent tolerance of your strain. Proceed with the more advanced strain engineering strategies outlined in the troubleshooting guides below.

Troubleshooting Guides

Guide 1: Improving this compound Tolerance through Tolerance Engineering

Problem: My microbial host exhibits significant growth inhibition even at low this compound concentrations.

Solution: Enhance the intrinsic tolerance of your host by overexpressing genes that counteract this compound-induced stress. Transcriptomic analysis of E. coli exposed to this compound has identified several candidate genes that, when overexpressed, improve tolerance.[4][5]

Experimental Protocol: Screening for Tolerance-Enhancing Genes

  • Candidate Gene Selection: Based on transcriptomics data (see table below), select genes that are significantly upregulated in response to this compound stress. These often belong to functional categories like stress response, transport, and redox balance.[4]

  • Library Construction: Clone the selected candidate genes into an expression vector under the control of an inducible promoter.

  • Tolerance Assay:

    • Transform your host strain with the individual expression plasmids.

    • Grow the transformants in liquid medium to mid-log phase.

    • Induce gene expression.

    • Challenge the cultures with a sub-lethal concentration of this compound.

    • Monitor cell growth (e.g., OD600) over time.

    • Strains overexpressing genes that confer tolerance will exhibit a shorter lag phase and/or a faster growth rate compared to the control strain.[5]

Quantitative Data: Genes Conferring this compound Tolerance in E. coli

GeneFunctionFold Improvement in GrowthReference
metRMethionine biosynthesis regulator1.55[4][5]
mdlBABC transporter1.12[5][6]
soxSOxidative stress responseSignificant[4]
fprFerredoxin-NADP+ reductaseSignificant[6]
nrdHGlutaredoxin-like proteinSignificant[4]
yqhDAlcohol dehydrogenaseSignificant[4]
ibpAHeat shock proteinSignificant[4]

Logical Relationship for Tolerance Engineering

start Parental Strain culture Serial Passaging or Chemostat Culture start->culture add_stress Gradual Increase in This compound Concentration culture->add_stress isolation Isolate Evolved Strains culture->isolation add_stress->culture Repeat for many generations characterization Characterize Phenotype (Growth, Tolerance) isolation->characterization sequencing Whole-Genome Sequencing characterization->sequencing analysis Identify Causal Mutations sequencing->analysis reverse_eng Reverse Engineer Mutations into Production Strain analysis->reverse_eng

References

Technical Support Center: Isopentenol Pathway Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isopentenol pathway engineering. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the microbial production of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or no this compound production after pathway induction.

If you are observing minimal or no this compound production, it is essential to systematically investigate potential causes, from the integrity of your genetic constructs to the metabolic state of your host organism.

Potential Cause Troubleshooting Steps
Genetic Construct Integrity 1. Sequence Verification: Confirm the sequence of your expression plasmids to ensure there are no mutations in the coding or regulatory regions of your pathway genes. 2. Plasmid Stability: Assess plasmid stability within the host organism over the course of the fermentation.
Host Cell Health 1. Growth Profile Analysis: Monitor and compare the optical density (e.g., OD600) of your engineered strain with a control strain (e.g., harboring an empty plasmid). Significant growth inhibition can indicate metabolic burden or toxicity.[1]
Enzyme Expression and Activity 1. Protein Expression Analysis: Use SDS-PAGE or Western blotting to confirm the expression of all enzymes in the pathway. 2. Codon Optimization: Ensure that the codons of your heterologous genes are optimized for the expression host.[1] 3. Enzyme Orthologs: Consider testing enzyme variants from different organisms, as they may exhibit higher activity or stability in your host.[1][2]

Issue 2: Host cell growth is significantly inhibited after introducing the this compound pathway.

Poor cell growth is a common indicator of metabolic burden or the accumulation of toxic intermediates.

Potential Cause Troubleshooting Steps
Metabolic Burden 1. Reduce Plasmid Copy Number: Utilize lower copy number plasmids to decrease the metabolic load on the host.[1] 2. Tune Promoter Strength: Employ weaker or inducible promoters to control the timing and level of enzyme expression.[1] 3. Genomic Integration: Integrate pathway genes into the host chromosome for more stable and lower-level expression.[1]
Toxicity of Intermediates 1. Balance Pathway Flux: Fine-tune the expression levels of each enzyme to prevent the accumulation of toxic intermediates like isopentenyl pyrophosphate (IPP).[1][3][4][5] 2. Implement IPP-Bypass Pathway: Consider using an IPP-bypass mevalonate pathway to avoid the accumulation of toxic IPP.[4][5][6][7][8]
Product Toxicity 1. In Situ Product Removal: For continuous production, consider implementing a two-phase fermentation system with an organic solvent to remove this compound as it is produced.[1] 2. Tolerance Engineering: Engineer the host to have increased tolerance to this compound.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary bottlenecks in the native mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways for this compound production?

The primary bottlenecks in the native pathways often relate to precursor supply, enzyme kinetics, and cofactor availability. In the MEP pathway, the enzymes 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are frequently identified as rate-limiting steps.[10] For the MVA pathway, the supply of the precursor acetyl-CoA and the activity of HMG-CoA reductase can be limiting. Furthermore, the accumulation of the intermediate isopentenyl pyrophosphate (IPP) is known to be toxic to host cells like E. coli, leading to growth inhibition and reduced productivity.[3][4][5]

Q2: How can I determine if IPP toxicity is the main issue in my engineered strain?

Diagnosing IPP toxicity involves a combination of analytical measurements and experimental manipulations.

  • Metabolite Analysis: Utilize techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the intracellular concentrations of pathway intermediates. An accumulation of IPP coinciding with poor cell growth is a strong indicator of toxicity.[1][3]

  • Pathway Engineering: Implementing an "IPP-bypass" pathway, which circumvents the formation of IPP, can alleviate toxicity and improve this compound titers.[4][5][6][7][8] A significant improvement in growth and production after introducing a bypass suggests that IPP toxicity was a major bottleneck.

Q3: What are the advantages of using an alternative pathway like the this compound Utilization Pathway (IUP)?

The this compound Utilization Pathway (IUP) offers a significant advantage by decoupling isopentenoid production from the host's central carbon metabolism.[11][12][13] This synthetic, two-step pathway utilizes externally supplied isopentenols (isoprenol or prenol) to produce IPP and dimethylallyl diphosphate (DMAPP).[12]

Key advantages include:

  • Bypassing Complex Native Pathways: It avoids the long and highly regulated native MVA or MEP pathways.[12]

  • Reduced Metabolic Burden: As it is decoupled from central metabolism, it potentially places less of a metabolic strain on the host for precursor synthesis.[11][13]

  • High Flux: The IUP has been shown to sustain a very high flux towards isoprenoid products.[12]

Q4: How can I optimize the precursor and cofactor supply for the this compound pathway?

Optimizing the supply of precursors and cofactors is crucial for maximizing this compound production.

  • Upstream Pathway Engineering: For pathways originating from glycolysis, engineering the upstream pathways can enhance the supply of precursors like pyruvate and glyceraldehyde-3-phosphate for the MEP pathway, or acetyl-CoA for the MVA pathway.[14]

  • Cofactor Engineering: The MVA and MEP pathways have different ATP and NADPH requirements. Ensuring a sufficient supply of these cofactors is essential. For example, activating the pentose phosphate pathway can increase the NADPH supply for the MEP pathway.[14]

  • CRISPRi for Metabolic Redirection: CRISPR interference (CRISPRi) can be used to downregulate competing metabolic pathways, thereby redirecting carbon flux towards your desired this compound pathway.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound production, providing a comparative overview of different strategies and their outcomes.

Table 1: this compound Production Titers in Engineered E. coli

Pathway Strategy Host Strain Key Genetic Modifications Titer (g/L) Reference
IPP-Bypass Mevalonate PathwayE. coliPathway optimization and fed-batch fermentation10.8[6][7]
IPP-Bypass Mevalonate PathwayE. coliBatch conditions with minimal medium3.7[6][7]
IPP-Bypass with CRISPRiE. coliMultiplexed gRNA for simultaneous gene repression1.82[4]
MEP Pathway OptimizationE. coli W3110Overexpression of ispG and dxs, activation of PPP and ED pathways0.0619[14]
Thiolase-dependent LMVA PathwayE. coli-0.0055[15]
Beta-oxidation LMVA PathwayE. coliRedirected upstream portion of LMVA pathway0.1103[15]
Beta-oxidation LMVA PathwayE. coliKnockout of endogenous thiolase genes0.390[15]

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for quantifying this compound from a microbial culture.

  • Sample Preparation:

    • Take a 1 mL aliquot of the culture broth.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the cells.

    • Collect the supernatant.

  • Extraction:

    • To the supernatant, add an equal volume of a suitable organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., 1-heptanol).

    • Vortex vigorously for 1 minute to extract the this compound.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the organic (upper) phase to a new vial for analysis.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Hold: 250°C for 5 minutes.

    • Carrier Gas: Helium.

    • MS Detector: Operate in scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.

Visualizations

Caption: Key bottlenecks in the MVA pathway for this compound production.

Caption: A logical workflow for troubleshooting low this compound production.

References

Technical Support Center: Optimizing Enzyme Expression for the Isopentenol Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzyme expression for the isopentenol pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound production in engineered microbes?

A1: this compound is primarily produced through two main pathways: the native methylerythritol 4-phosphate (MEP) pathway found in most bacteria, and the heterologous mevalonate (MVA) pathway, which is often engineered into host organisms like E. coli.[1][2][3] Both pathways synthesize the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are then converted to isopentenols.[1] A third, synthetic option is the this compound utilization pathway (IUP), which converts exogenously supplied isopentenols into IPP and DMAPP.[4][5]

Q2: Which enzymes are common bottlenecks in the this compound production pathways?

A2: Several enzymes are known to be rate-limiting. In the MEP pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), and isopentenyl diphosphate isomerase (IDI) are frequently identified as bottlenecks.[1][6] For the MVA pathway, key bottlenecks often include HMG-CoA synthase (HMGS), HMG-CoA reductase (HMGR), and mevalonate kinase (MK).[7][8][9] Additionally, the final conversion step to this compound, catalyzed by phosphatases, can be limited by the low activity of these enzymes.[1]

Q3: What is "IPP toxicity" and how can it be mitigated?

A3: Accumulation of the intermediate isopentenyl diphosphate (IPP) from a highly active upstream pathway can be toxic to host cells, inhibiting growth and negatively impacting overall production.[2] This issue can be addressed by ensuring a balanced expression of downstream pathway enzymes to efficiently convert IPP to the final product. An alternative strategy is the use of an "IPP-bypass" pathway, which modifies the MVA pathway to avoid the formation of IPP, thereby reducing its toxic accumulation.[2][10]

Q4: How can I improve the expression of heterologous enzymes from the this compound pathway in E. coli?

A4: Improving heterologous enzyme expression is crucial for high yields. One common and effective strategy is codon optimization of the genes for the specific expression host, such as E. coli.[11][12][13] This involves modifying the gene sequence to use codons that are more frequently used by the host organism, which can significantly enhance protein translation levels. Additionally, selecting strong and appropriate promoters is essential for robust gene expression.[1][14]

Troubleshooting Guide

Problem: Low or no this compound production after engineering the pathway.

Potential Cause Diagnostic Step Recommended Solution
Poor or no enzyme expression - Perform SDS-PAGE or Western blot analysis on cell lysates to check for the presence of pathway enzymes.[15] - Sequence verify plasmids to ensure the integrity of genes and regulatory elements.[15]- Optimize codons of heterologous genes for the expression host.[11][12] - Use stronger promoters or inducible systems to control expression levels.[1][14][16] - Test different enzyme orthologs from various organisms that may have better expression or stability.[15]
Precursor (IPP/DMAPP) limitation - Use LC-MS/MS to quantify intracellular concentrations of pathway intermediates. An accumulation of early intermediates with low levels of IPP and DMAPP indicates a bottleneck.[15] - Supplement the culture medium with pathway intermediates like mevalonate (for the MVA pathway) and observe if product yield increases.[15]- Overexpress rate-limiting enzymes in the upstream pathway (e.g., DXS, DXR for MEP; HMGR for MVA).[1][17] - Engineer the host to increase the supply of central metabolites like acetyl-CoA.[18]
Metabolic burden or toxicity of intermediates - Monitor cell growth (OD600) of the engineered strain compared to a control. Significantly slower growth suggests metabolic stress.[15] - Measure the accumulation of pathway intermediates like IPP, which can be toxic at high concentrations.[2]- Balance pathway enzyme expression to avoid the buildup of toxic intermediates. This can be achieved by tuning promoter strengths or using dynamic regulatory systems.[7] - Consider implementing an IPP-bypass pathway to circumvent IPP toxicity.[2]
Inefficient final conversion step - In vitro assays with cell lysates and IPP/DMAPP substrates to measure phosphatase activity. - Screen for and express more efficient phosphatases, such as NudB, NudF, or YhfR.[1][12]- Overexpress native or heterologous phosphatases with higher activity towards IPP and DMAPP.[1][12] - Protein engineering strategies can be employed to improve the catalytic efficiency of the selected phosphatase.[19]
Competition from native metabolic pathways - Analyze the formation of byproduct metabolites. For example, in E. coli, pathways leading to ethanol and lactate can compete for carbon flux.[2]- Use CRISPRi to downregulate or knock out genes in competing pathways to redirect metabolic flux towards this compound production.[2][20][21]

Quantitative Data Summary

Table 1: Impact of Pathway Optimization Strategies on this compound/Isoprenoid Titers

Optimization Strategy Host Organism Pathway Fold Improvement in Titer Final Titer Reference
Multiplexed CRISPRi gene repressionE. coliIPP-bypass MVA3 to 4.5-fold1.82 ± 0.19 g/L[2][20]
Fed-batch cultivation of CRISPRi strainE. coliIPP-bypass MVA-12.4 ± 1.3 g/L[20]
IPP-bypass pathway vs. original MVAE. coliMVA2.4-fold-[2]
Co-expression of IspGE. coliMEP1.6-fold-[12]
Combinatorial multiplex CRISPRiE. coliMVAup to 98% enhancement-[21]
Chromosomal integration of MVA pathwayE. coliMVA-0.38 to 0.43 g/liter/h (productivity)[22]
Optimization of IUPE. coliIUP-~300 mg/L lycopene from 2 g/L this compound[4][5]

Experimental Protocols

Protocol 1: Confirmation of Enzyme Expression by SDS-PAGE

  • Sample Preparation:

    • Grow a 5 mL culture of the engineered and control (e.g., empty vector) strains to mid-log phase (OD600 ≈ 0.6-0.8).

    • Induce protein expression if using an inducible promoter and continue cultivation for the desired period (e.g., 4-6 hours).

    • Harvest 1 mL of culture by centrifugation at 12,000 x g for 2 minutes.

    • Resuspend the cell pellet in 100 µL of 1X SDS-PAGE loading buffer.

    • Lyse the cells by heating at 95°C for 10 minutes.

    • Centrifuge at 12,000 x g for 5 minutes to pellet cell debris.

  • Electrophoresis:

    • Load 10-15 µL of the supernatant onto a 12% SDS-polyacrylamide gel.

    • Include a protein molecular weight marker.

    • Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.

  • Staining:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain with a solution of methanol and acetic acid until protein bands are clearly visible against a clear background.

    • Analyze the gel for bands corresponding to the molecular weights of the expressed pathway enzymes, comparing the engineered strain to the control.

Protocol 2: Codon Optimization of a Heterologous Gene

  • Obtain the wild-type DNA sequence of the gene of interest.

  • Use a codon optimization software tool (several are commercially available, e.g., from GENEWIZ or Genscript).[11][13]

  • Specify the target expression host (e.g., Escherichia coli K-12). The software will replace rare codons in the original sequence with codons that are frequently used in the specified host, aiming to improve the Codon Adaptation Index (CAI).[12][23]

  • Synthesize the optimized gene sequence. Gene synthesis services can provide the physical DNA fragment.

  • Clone the optimized gene into the desired expression vector.

  • Transform the vector into the host organism and verify expression levels, for instance, by using Protocol 1.

Visualizations

Caption: Overview of the MVA and MEP pathways for this compound biosynthesis.

Caption: A logical workflow for troubleshooting low this compound production.

References

Technical Support Center: Enhancing Isopentenol Pathway Flux

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing isopentenol pathway flux.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound production in engineered microbes?

A1: this compound is synthesized from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The primary metabolic routes to produce IPP and DMAPP in engineered microbes are:

  • Mevalonate (MVA) Pathway: A heterologous pathway, often sourced from Saccharomyces cerevisiae or Enterococcus faecalis, that starts from acetyl-CoA. This pathway is commonly engineered in E. coli for isoprenoid production.[1][2]

  • Methylerythritol 4-Phosphate (MEP) Pathway: The native pathway in E. coli and other bacteria, which begins with pyruvate and glyceraldehyde 3-phosphate.[3][4]

  • This compound Utilization Pathway (IUP): A novel, synthetic two-step pathway that directly converts exogenously supplied this compound (isoprenol or prenol) to IPP or DMAPP. This pathway is decoupled from central carbon metabolism.[5][6][7]

  • IPP-Bypass Pathway: A modified MVA pathway that circumvents the production of IPP, thereby reducing its potential toxicity to the host cells.

Q2: What are the common bottlenecks limiting this compound production?

A2: Researchers often encounter several bottlenecks that can limit the overall flux towards this compound, including:

  • Toxicity of Intermediates: Accumulation of pathway intermediates, particularly IPP and DMAPP, can be toxic to microbial hosts and inhibit cell growth.[1]

  • Enzyme Activity and Expression: The activity and expression levels of key pathway enzymes can be rate-limiting. For instance, in the MEP pathway, DXS and DXR are often identified as bottlenecks. In the MVA pathway, mevalonate kinase (MK) and phosphomevalonate kinase (PMK) can be limiting steps.

  • Precursor and Cofactor Supply: Insufficient supply of precursors like acetyl-CoA (for the MVA pathway) or pyruvate and glyceraldehyde-3-phosphate (for the MEP pathway) can restrict flux. Similarly, an imbalanced supply of cofactors such as ATP and NADPH is a common issue.

  • Competing Metabolic Pathways: Endogenous metabolic pathways can divert carbon flux away from the desired this compound production pathway.

Q3: How can I mitigate the toxicity of IPP and DMAPP?

A3: Several strategies can be employed to address the toxicity of IPP and DMAPP:

  • Pathway Balancing: Fine-tuning the expression of pathway enzymes to prevent the excessive accumulation of any single intermediate.

  • IPP-Bypass Pathway: Utilizing an engineered MVA pathway that bypasses the formation of IPP.

  • Efficient Downstream Conversion: Ensuring that the final enzymatic step, the dephosphorylation of IPP/DMAPP to this compound, is highly efficient to quickly convert the toxic intermediates into the final product. Screening for and overexpressing potent phosphatases like NudF and YhfR from Bacillus subtilis can be effective.[1]

Q4: What is CRISPR interference (CRISPRi), and how can it be used to enhance this compound production?

A4: CRISPR interference (CRISPRi) is a powerful genetic tool that uses a deactivated Cas9 (dCas9) protein and a guide RNA (gRNA) to repress the expression of specific genes. In the context of this compound production, CRISPRi can be used to:

  • Down-regulate Competing Pathways: By targeting genes in pathways that compete for precursors or cofactors, CRISPRi can redirect metabolic flux towards the this compound biosynthesis pathway.

  • Fine-tune Pathway Gene Expression: CRISPRi allows for the precise tuning of gene expression levels within the this compound pathway to balance metabolic flux and avoid the accumulation of toxic intermediates.

Troubleshooting Guides

Issue 1: Low this compound Titer

Possible Cause Troubleshooting Steps
Suboptimal Enzyme Expression 1. Verify the expression of all pathway enzymes using SDS-PAGE or Western blotting. 2. Optimize codon usage of heterologous genes for the expression host. 3. Experiment with different promoters and plasmid copy numbers to balance enzyme expression levels.
Precursor Limitation 1. Overexpress genes involved in the synthesis of key precursors (e.g., genes in the upstream glycolysis or pentose phosphate pathway). 2. Use CRISPRi to down-regulate competing pathways that drain precursor pools.
Cofactor Imbalance (NADPH/ATP) 1. Overexpress genes that regenerate NADPH (e.g., from the pentose phosphate pathway). 2. Consider the ATP demands of the chosen pathway and engineer central metabolism to enhance ATP production if necessary.
Inefficient Final Conversion Step 1. Screen for and overexpress highly active phosphatases to efficiently convert IPP/DMAPP to this compound.

Issue 2: Poor Cell Growth

Possible Cause Troubleshooting Steps
Toxicity of Pathway Intermediates 1. Quantify intracellular levels of IPP and DMAPP. 2. Implement strategies to reduce intermediate accumulation, such as pathway balancing or using an IPP-bypass pathway.
Metabolic Burden 1. Reduce the metabolic load on the host cell by using lower copy number plasmids or weaker promoters for pathway gene expression. 2. Optimize fermentation conditions (e.g., temperature, pH, aeration) to improve cell health.
Toxicity of this compound 1. Implement in situ product removal strategies, such as using a solvent overlay (e.g., dodecane) in the fermentation broth to extract this compound as it is produced.

Data Presentation

Table 1: this compound/Isoprenol Titers Achieved with Different Engineering Strategies in E. coli

Pathway Key Genetic Modifications Fermentation Scale This compound/Isoprenol Titer
MEPOverexpression of endogenous IspG and DXS; exogenous expression of YhfR and NudF from B. subtilis.5-L batch61.9 mg/L
MVA (IPP-Bypass)Optimization of the IPP-bypass pathway.Batch3.7 g/L
MVA (IPP-Bypass)Optimization of the IPP-bypass pathway.Fed-batch10.8 g/L
MVA (IPP-Bypass) + CRISPRiMultiplexed gRNA for simultaneous gene repression.M9-MOPS minimal medium1.82 ± 0.19 g/L
MVA (IPP-Bypass) + CRISPRiScaled-up best performing CRISPRi strain.2-L fed-batch12.4 ± 1.3 g/L
IUPOptimization of enzyme variants and expression levels.24 h~300 mg/L lycopene from 2 g/L this compound

Mandatory Visualization

Isopentenol_Pathways cluster_MEP MEP Pathway cluster_MVA MVA Pathway cluster_IUP This compound Utilization Pathway (IUP) cluster_FinalStep Final Conversion Pyruvate Pyruvate G3P G3P DXP DXP G3P->DXP DXS MEP MEP DXP->MEP DXR IPP_DMAPP_MEP IPP/DMAPP MEP->IPP_DMAPP_MEP ... Isopentenol_out This compound IPP_DMAPP_MEP->Isopentenol_out Phosphatase AcetylCoA Acetyl-CoA AcetoacetylCoA AcetoacetylCoA AcetylCoA->AcetoacetylCoA atoB HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_P Mevalonate-P Mevalonate->Mevalonate_P MK IPP_MVA IPP Mevalonate_P->IPP_MVA PMK, PMD IPP_MVA->Isopentenol_out Phosphatase Isopentenol_in This compound (external) Isopentenyl_P Isopentenyl-P Isopentenol_in->Isopentenyl_P Kinase IPP_IUP IPP Isopentenyl_P->IPP_IUP Kinase IPP_IUP->Isopentenol_out Phosphatase

Caption: Overview of major biosynthetic pathways for this compound production.

CRISPRi_Workflow cluster_design Design cluster_construction Construction cluster_testing Testing & Optimization Target_Selection Identify Competing Pathway Genes gRNA_Design Design guide RNAs (gRNAs) Target_Selection->gRNA_Design gRNA_Cloning Clone gRNAs into Expression Vector gRNA_Design->gRNA_Cloning Strain_Transformation Transform E. coli Strain with dCas9 and gRNA Plasmids gRNA_Cloning->Strain_Transformation Fermentation Cultivation and Induction Strain_Transformation->Fermentation Analysis Quantify this compound Titer Fermentation->Analysis Optimization Optimize & Scale-up Analysis->Optimization Iterate

Caption: Experimental workflow for enhancing this compound production using CRISPRi.

Experimental Protocols

1. Construction of an this compound-Producing E. coli Strain (MVA Pathway)

This protocol describes the general steps for assembling the MVA pathway in E. coli.

  • Gene Sourcing and Codon Optimization:

    • Obtain the coding sequences for the MVA pathway genes (e.g., atoB, HMGS, HMGR, MK, PMK, PMD) from a suitable source organism like Saccharomyces cerevisiae or Enterococcus faecalis.

    • Codon-optimize the gene sequences for expression in E. coli using commercially available software or online tools.

  • Plasmid Construction:

    • Amplify the codon-optimized genes by PCR.

    • Clone the genes into one or more compatible expression vectors (e.g., pBbA5c, pTrc99a) under the control of inducible promoters (e.g., PT7, Ptrc). Genes can be assembled as a single operon or split between multiple plasmids.

    • Verify the integrity of the constructed plasmids by restriction digestion and DNA sequencing.

  • Strain Transformation:

    • Prepare competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) or W3110 for production).

    • Transform the competent cells with the constructed plasmids using heat shock or electroporation.

    • Select for positive transformants on LB agar plates containing the appropriate antibiotics.

    • Confirm the presence of the plasmids in the transformants by colony PCR and plasmid extraction.

2. Fed-Batch Fermentation for High-Titer this compound Production

This protocol provides a general framework for fed-batch fermentation. Specific parameters will need to be optimized for the particular strain and process.

  • Inoculum Preparation:

    • Inoculate a single colony of the this compound-producing strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of seed culture medium (e.g., 100 mL of M9Y medium) and grow to mid-exponential phase.

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with a defined minimal medium (e.g., M9-MOPS).

    • Inoculate the bioreactor with the seed culture to a starting OD600 of ~0.1.

    • Run the batch phase at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (e.g., >30% saturation).

  • Fed-Batch Phase:

    • Upon depletion of the initial carbon source (indicated by a sharp increase in dissolved oxygen), initiate the feeding of a concentrated glucose solution.

    • Maintain a controlled glucose feed rate to sustain a desired specific growth rate and avoid the accumulation of inhibitory byproducts.

  • Induction and Production Phase:

    • Once the culture reaches a desired cell density (e.g., OD600 of 20-30), induce the expression of the this compound pathway genes by adding an inducer (e.g., IPTG).

    • Reduce the temperature to 30°C to enhance protein folding and reduce metabolic stress.

    • Continue the fermentation for 48-96 hours, monitoring cell growth and this compound production.

3. This compound Extraction and Quantification by GC-MS

  • Sample Preparation and Extraction:

    • Collect a 1 mL sample of the fermentation broth.

    • Add an equal volume of ethyl acetate containing an internal standard (e.g., 1-butanol).

    • Vortex vigorously for 1-2 minutes to extract the this compound into the organic phase.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a new microcentrifuge tube for analysis.

  • GC-MS Analysis:

    • Instrument: Agilent GC-MS or equivalent.

    • Column: A suitable column for separating volatile organic compounds (e.g., Cyclosil-B or DB-5).

    • Injection: Inject 1 µL of the extracted sample.

    • GC Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/min.

      • Hold at 200°C for 2 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-300.

    • Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard. Quantify the concentration based on the peak area relative to the internal standard.

References

Addressing substrate inhibition in isopentenol reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopentenol Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering substrate inhibition during this compound production via the mevalonate (MVA) pathway.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of this compound production?

A1: Substrate inhibition is a common form of enzyme regulation where the enzyme's activity decreases at high substrate concentrations.[1][2][3] In this compound production, this means that increasing the concentration of a precursor substrate in the mevalonate pathway beyond a certain point can paradoxically lead to a lower rate of product formation. This phenomenon occurs when a second substrate molecule binds to an allosteric or inhibitory site on the enzyme, forming an unproductive enzyme-substrate complex and hindering the catalytic process.[3]

Q2: Which enzymes in the mevalonate pathway are susceptible to substrate or feedback inhibition?

A2: Several key enzymes in the MVA pathway are known to be regulated by inhibition. While specific substrate inhibition data for every enzyme is context-dependent, HMG-CoA Reductase (HMGR) is a primary regulatory point.[4] Additionally, Mevalonate Kinase (MVK) is subject to feedback inhibition by downstream intermediates like geranyl diphosphate and farnesyl diphosphate (FPP).[5] The accumulation of pathway intermediates such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) can also be toxic to host cells, further complicating production.[6]

Q3: What are the common inhibitory substrates or molecules of concern?

A3: The primary molecules of concern for inhibition in the MVA pathway are:

  • Acetyl-CoA: While the initial substrate, very high concentrations can be inhibitory for certain enzymes.

  • HMG-CoA: The substrate for HMG-CoA Reductase.

  • Mevalonate: The product of HMGR and substrate for Mevalonate Kinase.

  • Downstream Isoprenoids (FPP, GPP): These molecules can act as feedback inhibitors for upstream enzymes like Mevalonate Kinase.[5]

Troubleshooting Guide

Q4: My this compound yield has plateaued or decreased, even though I'm supplying more precursor substrate. Is this substrate inhibition?

A4: It is a strong possibility. A hallmark of substrate inhibition is a rise in reaction velocity with increasing substrate concentration, followed by a decline after reaching an optimal point.[2] To confirm this, you should perform a substrate titration experiment. If the production rate decreases at higher substrate concentrations, inhibition is likely the cause.

Q5: How can I experimentally confirm that substrate inhibition is occurring in my system?

A5: You can confirm substrate inhibition by performing an in vitro enzyme assay with the purified enzyme of interest or by running whole-cell experiments with varying initial substrate concentrations. The key is to measure the initial reaction velocity (product formation over time) across a wide range of substrate concentrations. Plotting velocity against substrate concentration will reveal a characteristic parabolic curve that drops at high concentrations if substrate inhibition is present.[1][2]

Q6: What strategies can I use to overcome or mitigate substrate inhibition?

A6: Several metabolic engineering strategies can be employed:

  • Protein Engineering: Mutating the enzyme's inhibitory or allosteric site can reduce its affinity for the second substrate molecule, thereby abolishing substrate inhibition.[7]

  • Fed-Batch Fermentation: Instead of supplying a high initial concentration of the substrate, a fed-batch strategy can maintain the substrate at an optimal, non-inhibitory level throughout the reaction.

  • Pathway Balancing: Fine-tuning the expression levels of pathway enzymes can prevent the accumulation of inhibitory intermediates.[8] For example, upregulating an enzyme downstream of the inhibited step can help pull the flux forward.

  • Enzyme Scaffolding: Co-localizing enzymes in a pathway can facilitate the channeling of intermediates from one active site to the next, preventing their accumulation in the cytosol and minimizing inhibition.

Quantitative Data on Pathway Inhibition

While precise Ki (inhibition constant) values for substrate inhibition are highly specific to the enzyme source and experimental conditions, the following table summarizes known regulatory interactions in the mevalonate pathway.

EnzymeRegulating MoleculeType of InhibitionTypical Ki Range
Acetoacetyl-CoA ThiolaseCoenzyme AProduct InhibitionNot specified
HMG-CoA ReductaseStatins (e.g., Lovastatin)Competitive InhibitionNanomolar (nM)
Mevalonate KinaseFarnesyl Diphosphate (FPP)Feedback Inhibition10⁻⁵ M (S. aureus)[5]
Mevalonate KinaseGeranyl Diphosphate (GPP)Feedback Inhibition10⁻⁸ M (Human)[5]

Experimental Protocols

Protocol: In Vitro Assay to Determine Substrate Inhibition

This protocol provides a general framework for measuring the kinetic parameters of an enzyme to identify substrate inhibition.[9][10]

Objective: To measure the rate of product formation by a purified MVA pathway enzyme across a range of substrate concentrations.

Materials:

  • Purified enzyme of interest (e.g., HMG-CoA Reductase)

  • Substrate (e.g., HMG-CoA)

  • Reaction buffer at optimal pH for the enzyme

  • Required cofactors (e.g., NADPH for HMGR)[5]

  • Spectrophotometer or microplate reader

  • 96-well plates or cuvettes

  • Pipettes and tips

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the purified enzyme in a suitable buffer.

    • Create a series of substrate dilutions in the reaction buffer, covering a wide concentration range (e.g., from 0.1x Km to 100x Km).

    • Prepare a solution of any necessary cofactors at a saturating concentration.

  • Set up the Reaction:

    • In each well or cuvette, add the reaction buffer.

    • Add the cofactor solution.

    • Add the various dilutions of the substrate.

    • Equilibrate the plate/cuvettes to the optimal reaction temperature (e.g., 37°C).[9]

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding a fixed amount of the enzyme to each well.[9]

    • Immediately begin monitoring the reaction by measuring the change in absorbance over time. For HMGR, this involves monitoring the consumption of NADPH at 340 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration from the linear phase of the progress curve.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Analyze the resulting plot. A curve that rises and then falls is indicative of substrate inhibition.

    • For a more quantitative analysis, the data can be fitted to the substrate inhibition equation: v = (Vmax * [S]) / (Km + [S] + ([S]²/Ki))

Visualizations

Mevalonate Pathway with Inhibition Points

Caption: The Mevalonate (MVA) pathway for this compound production.

Troubleshooting Workflow for Substrate Inhibition

Troubleshooting_Workflow Start Low/Decreasing This compound Yield Hypothesis Hypothesize: Substrate Inhibition Start->Hypothesis Experiment Perform Substrate Titration Experiment Hypothesis->Experiment Yes Analyze Plot Velocity vs. [Substrate] Experiment->Analyze Check Does Velocity Decrease at High [S]? Analyze->Check Confirmed Inhibition Confirmed Check->Confirmed Yes NotConfirmed Inhibition Unlikely. Investigate other factors. Check->NotConfirmed No Action Implement Mitigation Strategy: - Protein Engineering - Fed-batch Culture - Pathway Balancing Confirmed->Action

Caption: A logical workflow for diagnosing substrate inhibition.

Kinetics: Normal vs. Substrate Inhibition

Kinetics_Comparison cluster_mm Michaelis-Menten cluster_si Substrate Inhibition x_axis [Substrate] → y_axis Velocity (v) → origin origin->x_axis origin->y_axis p1 origin->p1 s1 origin->s1 p2 p1->p2 p3 p2->p3 p4 p3->p4 Vmax s2 s1->s2 s3 s2->s3 s4 s3->s4

Caption: Reaction kinetics of a normal vs. substrate-inhibited enzyme.

References

Improving catalytic efficiency of isopentenyl phosphate kinase.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isopentenyl Phosphate Kinase (IPK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving IPK and to help improve its catalytic efficiency. Here you will find answers to frequently asked questions and a troubleshooting guide for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Isopentenyl Phosphate Kinase (IPK) and what is its biological function?

A1: Isopentenyl Phosphate Kinase (IPK) is an enzyme that catalyzes the ATP-dependent phosphorylation of isopentenyl phosphate (IP) to produce isopentenyl diphosphate (IPP).[1][2] This reaction is a key step in the modified mevalonate (MVA) pathway in Archaea, which is responsible for the biosynthesis of isoprenoids, a large and diverse class of natural products.[1][2]

Q2: What is the significance of improving the catalytic efficiency of IPK?

A2: Enhancing the catalytic efficiency of IPK is crucial for several biotechnological applications. Improved IPK variants can be used in engineered metabolic pathways for the high-yield production of valuable isoprenoids, such as biofuels, pharmaceuticals, and fragrances.[3][4] Furthermore, engineering IPK to efficiently phosphorylate non-natural substrates opens up possibilities for the biocatalytic synthesis of novel isoprenoid derivatives with potentially new biological activities.[5][6][7]

Q3: What are the common strategies for improving the catalytic efficiency of IPK?

A3: The primary strategy for improving IPK's catalytic efficiency is protein engineering, specifically through site-directed mutagenesis.[1][8] By targeting amino acid residues in the active site, researchers can alter the enzyme's substrate specificity and enhance its catalytic rate (kcat).[1][8] Another approach involves using coevolution analysis to identify key residues for mutation that can lead to improved activity.[3][9]

Q4: Can IPK phosphorylate substrates other than isopentenyl phosphate (IP)?

A4: Yes, wild-type IPK exhibits a degree of substrate promiscuity and can phosphorylate other alkyl-monophosphates.[5][6][10] Furthermore, through protein engineering, IPK variants have been created with significantly enhanced activity towards longer-chain isoprenoid monophosphates like geranyl phosphate (GP) and farnesyl phosphate (FP).[1][8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the catalytic efficiency of IPK.

Problem Possible Cause Suggested Solution
Low or no kinase activity detected in the assay. 1. Inactive Enzyme: The IPK enzyme may have degraded due to improper storage or handling.1. Ensure the enzyme is stored at the recommended temperature (-20°C or -80°C) and handled on ice. Perform a protein concentration assay (e.g., Bradford) to confirm the enzyme concentration. Run a control reaction with a known active batch of the enzyme.
2. Incorrect Assay Buffer Composition: The pH or concentration of essential co-factors like Mg²⁺ may be suboptimal.[11]2. Verify the pH of the reaction buffer and ensure it is within the optimal range for IPK (typically around pH 7.5-8.0). Confirm the presence and correct concentration of MgCl₂.
3. Degraded ATP or Substrate: The ATP or isopentenyl phosphate substrate may have degraded.[11]3. Use fresh, high-quality ATP and substrate solutions. Prepare aliquots to avoid repeated freeze-thaw cycles.
High background signal in the kinase assay. 1. ATP Contamination in Substrate: The isopentenyl phosphate substrate may be contaminated with ATP, leading to a false-positive signal in coupled assays that measure ADP production.1. Use highly purified isopentenyl phosphate. If possible, test the substrate for ATP contamination using a luciferase-based assay.
2. Non-specific Binding (in antibody-based assays): The detection antibody may be binding non-specifically to other components in the reaction.2. Increase the number of wash steps or the stringency of the wash buffer. Include a blocking agent like Bovine Serum Albumin (BSA) in the reaction buffer.
3. Compound Interference: If screening for inhibitors, the test compounds may be fluorescent or interfere with the detection method.[11]3. Run control reactions containing the test compound without the enzyme to assess its intrinsic fluorescence or interference.
Inconsistent results between replicate experiments. 1. Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or ATP can lead to significant variability.1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for the reaction components to minimize pipetting variations between wells.
2. Temperature Fluctuations: Inconsistent incubation temperatures can affect the reaction rate.2. Ensure all reactions are incubated at a constant and optimal temperature using a reliable incubator or water bath.
3. Substrate Depletion or Product Inhibition: High enzyme concentrations or long incubation times can lead to substrate depletion or product inhibition, causing non-linear reaction rates.[11]3. Optimize the enzyme concentration and incubation time to ensure the reaction remains in the linear range. Perform a time-course experiment to determine the optimal reaction time.
Mutagenesis resulted in a completely inactive enzyme. 1. Mutation in a Critical Residue: The mutated amino acid may be essential for catalysis or proper protein folding.1. Review the crystal structure of IPK to assess the role of the mutated residue. Consider making more conservative mutations (e.g., to an amino acid with similar properties).
2. Protein Misfolding: The mutation may have disrupted the overall structure of the enzyme.2. Express the mutant protein at a lower temperature to promote proper folding. Co-express with chaperones if necessary. Analyze the purified protein using techniques like circular dichroism to assess its secondary structure.

Quantitative Data Summary

The following tables summarize the kinetic parameters of wild-type and engineered IPK variants from various studies.

Table 1: Kinetic Parameters of Wild-Type IPK from Thermoplasma acidophilum (THA IPK)

SubstrateKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Reference
Isopentenyl Phosphate (IP)28 ± 31.9 ± 0.16.8 x 10⁴[12]
Geranyl Phosphate (GP)> 50000.0008 ± 0.00010.16[12]

Table 2: Improvement in Catalytic Efficiency of THA IPK Mutants for Geranyl Phosphate (GP)

MutantFold Increase in kcat(GP)Fold Increase in kcat(GP)/KM(GP)Reference
Y70A/V73A2030[8]
V130A/I140A130110[8]
Y70A/V73A/V130A/I140A200130[8]

Table 3: Improvement in Catalytic Activity of an Archaeal IPK through Coevolution Analysis

MutantFold Increase in ActivityReference
V73I~7[9]
Y141V~7[9]
K204G~7[9]
Combined Mutant~8[9]

Experimental Protocols

1. Site-Directed Mutagenesis of IPK

This protocol describes a general method for introducing point mutations into the IPK gene using a commercially available kit.

  • Primer Design: Design mutagenic primers containing the desired mutation. Online tools can be used for this purpose.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid containing the wild-type IPK gene as a template, and the mutagenic primers.

  • Template Digestion: Digest the parental, methylated DNA template with a methylation-specific endonuclease (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and verify the desired mutation by DNA sequencing.[1][6]

2. IPK Enzyme Assay (Coupled Spectrophotometric Assay)

This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • HEPES buffer (pH 7.5)

    • MgCl₂

    • β-mercaptoethanol

    • BSA

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • ATP

    • Isopentenyl phosphate (or other substrate)

  • Initiation: Start the reaction by adding the purified IPK enzyme.

  • Measurement: Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

  • Calculation: The rate of the reaction is proportional to the rate of decrease in absorbance. This can be used to calculate the specific activity and kinetic parameters of the enzyme.[13]

Visualizations

Caption: The modified mevalonate pathway in Archaea leading to the IPK-catalyzed synthesis of IPP.

Caption: A troubleshooting workflow for diagnosing low or no IPK activity in an enzyme assay.

Caption: A typical workflow for creating IPK mutants using site-directed mutagenesis.

References

Why is my isopentenol reaction not producing the target isoprenoid?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isopentenol-based isoprenoid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is not producing the target isoprenoid, or the yield is very low. What are the common causes?

Low or no yield of the target isoprenoid can stem from several factors throughout the this compound utilization pathway (IUP). These can be broadly categorized into issues with the enzymatic reactions, substrate and cofactor availability, cellular host environment, and the downstream pathway. A systematic approach to troubleshooting is crucial for identifying the bottleneck.

Possible Causes:

  • Enzyme Activity: One or more enzymes in your pathway may have low activity or be inactive. This could be due to improper protein folding, degradation, or the presence of inhibitors. The expression levels of the enzymes might also be suboptimal.

  • Substrate and Cofactor Limitation: The concentration of this compound or ATP, the key cofactor, may be insufficient. The quality of the this compound used can also impact the reaction.

  • Intermediate Accumulation and Toxicity: The accumulation of pathway intermediates, such as isopentenyl diphosphate (IPP), can be toxic to the host cells and may also cause feedback inhibition of upstream enzymes.[1]

  • Downstream Pathway Bottlenecks: The enzymes responsible for converting IPP and its isomer dimethylallyl diphosphate (DMAPP) into the final isoprenoid product may be the rate-limiting step. This can lead to the accumulation of precursors and a low yield of the final product.[2]

  • Host Cell Metabolism: In in vivo systems, the host cell's metabolism can interfere with the IUP. For instance, this compound has been observed to inhibit energy metabolism in Saccharomyces cerevisiae, leading to reduced ATP availability and consequently, lower pathway efficiency.[3]

Troubleshooting Guides

Issue 1: No or Low Product Titer

If you are observing little to no formation of your target isoprenoid, follow this troubleshooting workflow:

dot

Caption: Troubleshooting workflow for low isoprenoid yield.

Ensure that your analytical method (e.g., GC-MS, LC-MS) is properly calibrated and sensitive enough to detect the expected concentrations of your product. Run a positive control with a known standard of your target isoprenoid.

Use a sensitive method like LC-MS/MS to quantify the intermediates of the IUP: isopentenyl monophosphate (IP), dimethylallyl monophosphate (DMAP), isopentenyl diphosphate (IPP), and dimethylallyl diphosphate (DMAPP).[4][5]

  • High levels of this compound and low levels of all intermediates: This suggests a problem with the first phosphorylation step, likely low activity of the choline kinase.

  • Accumulation of IP or DMAP: This points to a bottleneck at the second phosphorylation step, catalyzed by isopentenyl phosphate kinase (IPK).

  • Accumulation of IPP or DMAPP: This is a strong indicator that the downstream pathway responsible for converting these precursors to the final product is the rate-limiting step.[2]

If you are working with a cell-based system, verify the expression of your pathway enzymes using methods like SDS-PAGE or Western blotting. For both in vivo and in vitro systems, it is crucial to confirm the activity of each enzyme individually using purified enzymes and substrates.

The availability of this compound and ATP is critical.

  • This compound: Titrate the concentration of this compound in your reaction. High concentrations can be toxic to cells.[3] Ensure the purity of the this compound, as impurities can inhibit enzymes.

  • ATP: ATP is the sole cofactor for the IUP.[2] Ensure that the ATP concentration is not limiting. In cell-based systems, this compound can suppress ATP production, so strategies to enhance ATP supply may be necessary.[3]

If IPP and DMAPP are accumulating, the bottleneck lies in the downstream pathway.

  • Enzyme Expression: Check the expression levels of the downstream enzymes (e.g., prenyltransferases, terpene synthases).

  • Enzyme Kinetics: The downstream enzymes may have low catalytic efficiency for IPP and DMAPP. Consider using enzymes with better kinetic properties or engineering the existing enzymes.

Issue 2: Accumulation of a Specific Intermediate

The accumulation of a specific intermediate is a clear sign of a bottleneck at the subsequent enzymatic step.

Accumulated IntermediateLikely Bottleneck EnzymeSuggested Action
This compoundCholine Kinase (or equivalent)- Verify enzyme expression and activity. - Check for inhibitors. - Optimize reaction pH and temperature.
Isopentenyl Monophosphate (IP) / Dimethylallyl Monophosphate (DMAP)Isopentenyl Phosphate Kinase (IPK)- Verify IPK expression and activity. - Ensure sufficient ATP is present. - Consider using a more efficient IPK variant.
Isopentenyl Diphosphate (IPP) / Dimethylallyl Diphosphate (DMAPP)Downstream enzymes (e.g., Geranylgeranyl Diphosphate Synthase, Terpene Synthase)- Increase the expression of the downstream enzyme(s). - Use a downstream enzyme with a higher catalytic efficiency. - Investigate potential feedback inhibition by the final product.

Experimental Protocols

Protocol 1: Analysis of Isoprenoid Pathway Intermediates by LC-MS/MS

This protocol provides a general method for the extraction and analysis of phosphorylated isoprenoid intermediates.

  • Sample Quenching and Extraction:

    • Rapidly quench the enzymatic reaction or cell culture with a cold solvent mixture (e.g., 60% methanol at -20°C) to halt metabolic activity.

    • Lyse the cells (if applicable) using methods such as bead beating or sonication in a suitable extraction buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous solution with an ion-pairing agent (e.g., dimethylbutylamine) and an organic solvent (e.g., methanol or acetonitrile).

    • Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3]

Protocol 2: In Vitro Enzyme Activity Assay

This protocol can be adapted for any kinase in the IUP.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified enzyme

    • Substrate (e.g., this compound for choline kinase, IP for IPK)

    • ATP and MgCl₂

    • Buffer at the optimal pH for the enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg²⁺, or a strong acid).

  • Analysis: Analyze the formation of the product using LC-MS/MS or a coupled-enzyme assay that produces a spectrophotometrically detectable signal.

Signaling Pathways and Workflows

This compound Utilization Pathway (IUP)

dot

IUP_Pathway cluster_IUP This compound Utilization Pathway (IUP) cluster_Downstream Downstream Isoprenoid Synthesis This compound This compound / Prenol IP_DMAP Isopentenyl Monophosphate (IP) / Dimethylallyl Monophosphate (DMAP) This compound->IP_DMAP Choline Kinase (CK) + ATP IPP_DMAPP Isopentenyl Diphosphate (IPP) / Dimethylallyl Diphosphate (DMAPP) IP_DMAP->IPP_DMAPP Isopentenyl Phosphate Kinase (IPK) + ATP Isoprenoid Target Isoprenoid IPP_DMAPP->Isoprenoid Downstream Enzymes (e.g., Prenyltransferases, Synthases)

Caption: The two-step this compound Utilization Pathway.

References

Technical Support Center: Managing Isopentenol-Related Toxicity in Microbial Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the accumulation of toxic intermediates during the production and use of isopentenol in microbial systems.

Frequently Asked Questions (FAQs)

Q1: My engineered microbial culture is exhibiting poor growth and low product yield. Could this be related to this compound or its metabolic precursors?

A1: Yes, both this compound and its metabolic precursors can be toxic to microbial cells, leading to growth inhibition and reduced productivity. A systematic approach is necessary to pinpoint the cause. Key initial steps include:

  • Verify Genetic Constructs: Ensure the integrity of your plasmids and expression cassettes through sequence verification to rule out mutations.

  • Assess Cell Growth: Compare the growth curve (OD600) of your engineered strain with a control strain (e.g., harboring an empty plasmid). Significant growth inhibition is a strong indicator of toxicity or metabolic burden.[1]

  • Confirm Enzyme Expression: Use methods like SDS-PAGE or Western blotting to confirm the expression of all enzymes in your engineered pathway.[1]

  • Monitor Precursor and Product Concentrations: Quantify the intracellular and extracellular concentrations of this compound and its key precursor, isopentenyl pyrophosphate (IPP), to determine if they are accumulating to toxic levels.

Q2: What are the primary toxic intermediates I should be concerned about in this compound-related metabolic pathways?

A2: The primary sources of toxicity are the accumulation of isopentenyl pyrophosphate (IPP) and the final product, this compound, itself.

  • Isopentenyl Pyrophosphate (IPP): IPP is a crucial intermediate in isoprenoid biosynthesis, but its accumulation is known to be toxic to cells.[2][3] High levels of IPP can lead to growth inhibition, reduced cell viability, and plasmid instability.[4][5] One identified mechanism of IPP toxicity is the formation of a toxic ATP analog, ApppI.[4]

  • This compound: this compound (isoprenol and prenol) is toxic to microbial cells at high concentrations, likely due to its effects on cell membrane integrity and function.[6][7]

Q3: What are the typical signs of IPP toxicity in an engineered microbial culture?

A3: IPP toxicity manifests through several physiological changes:

  • Growth Inhibition: A significant decrease in the growth rate is a primary indicator.[4]

  • Reduced Cell Viability: An increase in cell death can be observed.[4]

  • Plasmid Instability: Difficulty in maintaining the engineered plasmids within the cell population.[4]

  • Global Metabolic Perturbations: IPP accumulation can impact central metabolism, leading to decreased nutrient uptake and reduced ATP levels.[4][8]

Q4: How can I mitigate the toxicity caused by IPP accumulation?

A4: Several metabolic engineering strategies can be employed to reduce IPP toxicity:

  • Pathway Balancing: Fine-tuning the expression levels of enzymes in the metabolic pathway to prevent the buildup of any single intermediate is crucial. This can be achieved by using promoters of varying strengths or by altering gene copy numbers.

  • Bypass Pathways: Engineered pathways that bypass the formation of IPP have been developed. For instance, an "IPP-bypass" mevalonate pathway can reduce toxic intermediate accumulation.[9][10]

  • Enhancing Downstream Flux: Overexpressing enzymes downstream of IPP can help to pull the metabolic flux towards the final product, thus preventing IPP accumulation.

  • Host Engineering: Improving the host's tolerance to IPP and other stressors can be effective. This can involve overexpressing genes related to stress response.

Q5: What concentrations of this compound are considered toxic to common microbial hosts?

A5: The toxic concentration of this compound varies depending on the specific isomer (isoprenol or prenol) and the microbial host. Refer to the table below for specific examples.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Significant growth inhibition after inducing the this compound production pathway. Accumulation of toxic IPP.- Quantify intracellular IPP levels. - Implement pathway balancing strategies (e.g., use weaker promoters for upstream enzymes or stronger promoters for downstream enzymes). - Consider engineering an IPP-bypass pathway.
Toxicity of this compound product.- Measure extracellular this compound concentration. - Implement in situ product removal strategies (e.g., dodecane overlay).[6] - Engineer the host for improved alcohol tolerance.
Low final product titer despite good initial growth. Pathway "breakage" due to IPP toxicity.- Analyze protein expression levels over time to identify any reduction in key pathway enzymes.[4] - Re-evaluate pathway balance to minimize IPP accumulation during the production phase.
Feedback inhibition by the final product.- Investigate if the enzymes in your pathway are subject to product inhibition. - Employ in situ product removal techniques.
Plasmid instability in the production strain. High metabolic burden or toxicity of pathway intermediates.- Reduce the metabolic load by using lower copy number plasmids or integrating the pathway into the genome. - Address the root cause of toxicity (e.g., IPP accumulation).

Data Presentation

Table 1: Toxicity of this compound Isomers in Different Microorganisms

MicroorganismIsomerConcentration for Growth Inhibition/ToxicityReference
Chlamydomonas reinhardtiiIsoprenol> 20 mM suitable for growth; maximum survival at 30 mM (no growth)[6]
Prenol> 10 mM suitable for growth; maximum survival at 20 mM (no growth)[6]
Escherichia coliThis compoundMIC of 0.24% (wt/vol)[7]

Table 2: Effects of IPP Accumulation on E. coli

ParameterObservationConsequenceReference
Cell Growth Significant inhibitionReduced biomass and productivity[4]
Cell Viability DecreasedLower number of productive cells[4]
Plasmid Stability ReducedLoss of engineered pathway[4]
Nutrient Uptake SlowedReduced metabolic activity[4]
ATP Levels DecreasedEnergy depletion, impacting cellular processes[4][8]
Nucleotide Metabolism PerturbedPotential for DNA and RNA damage[4][11]

Experimental Protocols

Protocol 1: Quantification of Intracellular Isoprenoid Pyrophosphates by LC-MS/MS

This protocol is adapted for the analysis of polar intermediates like IPP and DMAPP.

1. Sample Quenching and Metabolite Extraction:

  • Rapidly quench metabolism by filtering the cell culture and immediately freezing the cell pellet in liquid nitrogen.

  • Resuspend the frozen cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

  • Lyse the cells using methods such as bead beating or sonication while keeping the sample cold.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis:

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar compounds like IPP and DMAPP. A reversed-phase C18 column with an ion-pairing agent can also be used.[12]

  • Mobile Phase: A typical mobile phase gradient would involve an aqueous buffer (e.g., ammonium acetate or ammonium carbonate) and an organic solvent (e.g., acetonitrile).[13][14]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for targeted quantification of IPP and DMAPP.[13][14]

3. Data Analysis:

  • Generate a standard curve using pure standards of IPP and DMAPP.

  • Quantify the concentration of IPP and DMAPP in the samples by comparing their peak areas to the standard curve.

Protocol 2: Assessment of this compound Toxicity

This protocol is used to determine the minimum inhibitory concentration (MIC) and the effect of this compound on microbial growth.

1. Culture Preparation:

  • Grow the microbial strain of interest in a suitable liquid medium overnight to obtain a seed culture.

  • Inoculate fresh medium in a 96-well microplate with the seed culture to a starting OD600 of ~0.05.

2. This compound Addition:

  • Prepare a stock solution of this compound.

  • Add varying concentrations of this compound to the wells of the microplate. Include a no-isopentenol control.

3. Growth Monitoring:

  • Incubate the microplate in a plate reader with shaking at the optimal growth temperature for the microorganism.

  • Measure the OD600 of each well at regular intervals (e.g., every 30-60 minutes) for 24-48 hours.

4. Data Analysis:

  • Plot the growth curves (OD600 vs. time) for each this compound concentration.

  • Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth.

  • Calculate the specific growth rate for each concentration to quantify the extent of growth inhibition.

Protocol 3: Quantification of Extracellular this compound by GC-MS

This protocol is for the analysis of volatile compounds like this compound in the culture supernatant.

1. Sample Preparation:

  • Centrifuge the cell culture to pellet the cells.

  • Collect the supernatant.

  • Perform a liquid-liquid extraction of the supernatant with an organic solvent like ethyl acetate. Add an internal standard (e.g., 1-butanol) to the ethyl acetate for accurate quantification.[15]

2. GC-MS Analysis:

  • Gas Chromatography: Inject the organic phase into a GC equipped with a suitable capillary column (e.g., HP-5MS).[3]

  • Temperature Program: Start with an initial oven temperature of around 60°C and ramp up to a final temperature of approximately 300°C.[3]

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the concentration of this compound by creating a standard curve and using the internal standard for normalization.

Mandatory Visualizations

Isopentenol_Utilization_Pathway This compound This compound (Isoprenol/Prenol) IP_DMAP Isopentenyl Phosphate (IP) / Dimethylallyl Phosphate (DMAP) This compound->IP_DMAP Choline Kinase (CK) IPP_DMAPP Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP) IP_DMAP->IPP_DMAPP Isopentenyl Phosphate Kinase (IPK) Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids Isoprenoid Synthases

Caption: The this compound Utilization Pathway (IUP).

IPP_Toxicity_Pathway IPP High Intracellular IPP Growth_Inhibition Growth Inhibition IPP->Growth_Inhibition Reduced_Viability Reduced Cell Viability IPP->Reduced_Viability Plasmid_Instability Plasmid Instability IPP->Plasmid_Instability Metabolic_Perturbation Metabolic Perturbation IPP->Metabolic_Perturbation ApppI_Formation ApppI Formation IPP->ApppI_Formation ATP_depletion ATP Depletion Metabolic_Perturbation->ATP_depletion

Caption: Cellular effects of IPP toxicity.

Troubleshooting_Workflow Start Poor Growth / Low Yield Check_Growth Assess Growth vs. Control Start->Check_Growth Growth_Inhibited Growth Inhibited? Check_Growth->Growth_Inhibited Check_Expression Verify Enzyme Expression Expression_Low Expression Low? Check_Expression->Expression_Low Quantify_Metabolites Quantify IPP and this compound Metabolites_High IPP / this compound High? Quantify_Metabolites->Metabolites_High Growth_Inhibited->Check_Expression No Growth_Inhibited->Quantify_Metabolites Yes Expression_Low->Quantify_Metabolites No Optimize_Codons Optimize Codons / Promoters Expression_Low->Optimize_Codons Yes Balance_Pathway Balance Pathway / Use Bypass Metabolites_High->Balance_Pathway IPP High Product_Removal Implement Product Removal Metabolites_High->Product_Removal This compound High End Improved Performance Metabolites_High->End No, investigate other factors Optimize_Codons->End Balance_Pathway->End Product_Removal->End

Caption: A logical workflow for troubleshooting low yields.

References

How to balance precursor supply for the isopentenol pathway.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for isopentenol pathway engineering. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the engineering of microbial hosts for this compound production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My engineered E. coli strain is producing very low titers of this compound. What are the initial troubleshooting steps?

A1: Low this compound titers are a common challenge. A systematic approach is crucial for identifying the root cause. Here are the recommended initial steps:

  • Verify Strain and Plasmid Integrity:

    • Action: Sequence-verify your genetic constructs to ensure there are no mutations in your pathway genes or regulatory elements.

    • Rationale: Errors in the cloned genes are a frequent source of pathway failure.

    • Action: Confirm the stability of your plasmids within the host organism over the course of the fermentation.

    • Rationale: Plasmid loss can lead to a significant decrease in the population of producing cells.

  • Assess Host Cell Growth:

    • Action: Monitor cell density (e.g., OD600) and compare the growth profile of your engineered strain to a control strain (e.g., carrying an empty plasmid).

    • Rationale: Poor cell growth directly translates to low product yield. Significant growth inhibition may point towards metabolic burden or the toxicity of a pathway intermediate.[1]

  • Confirm Enzyme Expression:

    • Action: Use techniques like SDS-PAGE or Western blotting to confirm that all the enzymes in your heterologous pathway are being expressed.

    • Rationale: Lack of expression of one or more enzymes is a common reason for pathway failure.[1]

  • Analyze Precursor Supply:

    • Action: Evaluate the supply of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

    • Rationale: The availability of these precursors is often a major limiting factor.[1] Consider strategies to enhance the flux through the native upstream pathways (MEP or MVA).

Q2: I suspect that the precursor supply (IPP and DMAPP) is the bottleneck in my system. How can I confirm this?

A2: Identifying precursor limitation is a key troubleshooting step. Here are several methods to diagnose this issue:

  • Metabolite Analysis: Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the intracellular concentrations of pathway intermediates. Low levels of IPP and DMAPP, concurrent with an accumulation of upstream intermediates (like HMG-CoA in the MVA pathway or DXP in the MEP pathway), suggest a bottleneck in the precursor pathway.[1][2]

  • Precursor Feeding: Supplement the culture medium with pathway intermediates. For the MVA pathway, feeding mevalonate and observing a significant increase in this compound yield strongly indicates a limitation in the upstream portion of the pathway.[1]

  • Reporter Systems: Employ biosensors that can provide a readout of the intracellular pool of key precursors.

Q3: My host cells are growing poorly after introducing the this compound pathway. What could be the cause and how can I address it?

A3: Poor host cell growth is often a sign of metabolic burden or toxicity from intermediate accumulation.

  • Metabolic Burden: The expression of multiple heterologous enzymes can divert significant cellular resources (amino acids, ATP, NADPH) away from essential processes, leading to slowed growth. To mitigate this, you can:

    • Use lower copy number plasmids.

    • Employ weaker, inducible promoters to control the timing and level of enzyme expression.

    • Integrate the pathway genes into the host chromosome for more stable, lower-level expression.[2]

  • Intermediate Toxicity: The accumulation of certain pathway intermediates, such as IPP, can be toxic to cells. An "IPP-bypass" strategy, where a phosphomevalonate decarboxylase (PMD) with promiscuous activity towards mevalonate monophosphate (MVAP) is used, can circumvent the formation of IPP, thereby reducing toxicity and improving titers.[3]

Q4: How can I balance the supply of Glyceraldehyde-3-Phosphate (G3P) and Pyruvate for the MEP pathway?

A4: An equitable balance of G3P and pyruvate is critical for optimal flux through the MEP pathway. The native Embden-Meyerhof-Parnas (EMP) glycolysis pathway in E. coli can lead to an imbalanced supply of these precursors.[4][5] Strategies to improve this balance include:

  • Activate the Entner-Doudoroff (ED) Pathway: The ED pathway simultaneously produces one molecule of pyruvate and one of G3P from glucose, providing a more balanced ratio for the MEP pathway.[4][5][6] This can be achieved by disrupting the pgi gene, which encodes phosphoglucose isomerase, a key enzyme in the EMP pathway.[6][7]

  • Combine ED and Pentose Phosphate (PPP) Pathways: A combination of the ED and PPP pathways has been shown to be an ideal feeding module for the MEP pathway, leading to higher isoprene production.[4][5][8]

Q5: What are effective strategies to increase the acetyl-CoA pool for the MVA pathway?

A5: The MVA pathway starts with acetyl-CoA, so a sufficient supply of this precursor is essential. Strategies to increase intracellular acetyl-CoA levels include:

  • Overexpression of Native Pathways: Increasing the activity of pyruvate dehydrogenase (Pdh) by overexpressing the pdh genes can enhance the conversion of pyruvate to acetyl-CoA.[9]

  • Deletion of Competing Pathways: Deleting genes responsible for the consumption of acetyl-CoA can redirect carbon flux towards the MVA pathway. Key gene deletion targets include:

    • ackA and pta: These genes are involved in acetate formation.[9]

    • gltA: This gene encodes citrate synthase, the first enzyme in the TCA cycle. Disrupting this step can lead to a significant increase in intracellular acetyl-CoA.[3][10]

  • Increasing Coenzyme A (CoA) Availability: Overexpressing the native panK gene, which is involved in CoA synthesis, can increase the intracellular pools of both CoA and acetyl-CoA.[9]

Data Presentation: this compound Production Titers

The following table summarizes this compound production titers achieved through various metabolic engineering strategies in E. coli.

Host StrainPathwayKey Genetic ModificationsTiter (mg/L)Reference
E. coli W3110MEPOverexpression of nudF and yhfR from B. subtilis~4.8[6]
E. coli W3110MEPOverexpression of nudF, yhfR, ispG, and dxs~16[6]
E. coli W3110MEPOverexpression of nudF, yhfR, ispG, dxs, and disruption of pgi~30[6]
E. coli W3110MEP5-L batch cultivation of the fully optimized MEP pathway strain61.9[6][11][12]
E. coliMVA (IPP-bypass)Pathway optimization and fed-batch fermentation10,800[13]
E. coliMVACRISPRi knockdown of competing pathway genes (asnA, prpE, gldA)Up to 98% enhancement[14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to balancing precursor supply for the this compound pathway.

Protocol 1: CRISPRi-mediated Gene Knockdown for Metabolic Engineering in E. coli

This protocol describes the use of CRISPR interference (CRISPRi) to downregulate the expression of genes in competing metabolic pathways, thereby redirecting flux towards this compound production.

1. Materials:

  • E. coli strain expressing a dCas9 protein.

  • sgRNA expression plasmid (e.g., pgRNA-bacteria).

  • Target-specific sgRNA sequences.

  • Appropriate antibiotics for plasmid selection.

  • Inducer for dCas9 and/or sgRNA expression (e.g., anhydrotetracycline (aTc) or IPTG).

  • Growth media (e.g., LB or M9 minimal medium).

2. Procedure:

  • sgRNA Design and Cloning:

    • Design 4-6 unique sgRNAs targeting the coding strand of each gene of interest.

    • Synthesize and clone the sgRNA sequences into the sgRNA expression plasmid.

    • Transform the resulting plasmid library into the dCas9-expressing E. coli strain.

  • CRISPRi Library Cultivation and Induction:

    • Inoculate a starter culture of the CRISPRi library in growth medium with appropriate antibiotics.

    • Grow overnight at 37°C with shaking.

    • Back-dilute the culture into fresh medium to an OD600 of ~0.1.

    • Induce dCas9 and sgRNA expression at the appropriate cell density (e.g., mid-log phase) with the corresponding inducer.

    • Continue cultivation for the desired production period (e.g., 48-72 hours).

  • Analysis:

    • Monitor cell growth (OD600) throughout the experiment.

    • At various time points, collect samples for this compound quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

    • (Optional) Quantify the knockdown efficiency of target genes using RT-qPCR.

Protocol 2: Fed-Batch Fermentation for High-Density Culture and this compound Production

This protocol outlines a fed-batch fermentation process to achieve high cell densities and improve this compound production.

1. Materials:

  • Engineered E. coli strain for this compound production.

  • Bioreactor (e.g., 2-L vessel).

  • Defined fermentation medium.

  • Feeding solution containing a concentrated carbon source (e.g., glucose).

  • pH control reagents (e.g., acid and base).

  • Antifoam agent.

2. Procedure:

  • Inoculum Preparation:

    • Grow a starter culture of the engineered strain in a suitable medium overnight.

    • Use the starter culture to inoculate a seed culture and grow to mid-log phase.

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with the initial batch medium and sterilize.

    • Inoculate the bioreactor with the seed culture.

    • Maintain desired process parameters (e.g., temperature, pH, dissolved oxygen).

    • Allow the culture to grow in batch mode until the initial carbon source is nearly depleted.

  • Fed-Batch Phase:

    • Initiate the feeding of the concentrated carbon source solution at a controlled rate. The feeding rate can be pre-defined (e.g., exponential feed) or controlled based on a process parameter like dissolved oxygen.

    • Maintain the glucose concentration at a low level to minimize the formation of inhibitory byproducts like acetate.[15]

    • Induce pathway gene expression at the appropriate time during the fed-batch phase.

  • Harvesting and Analysis:

    • Continue the fermentation until the desired production titer is reached or growth ceases.

    • Collect samples periodically for monitoring cell density, substrate consumption, and this compound production.

Protocol 3: Quantification of MEP and MVA Pathway Intermediates

This protocol provides a general workflow for the extraction and quantification of key metabolic intermediates from the MEP and MVA pathways.

1. Materials:

  • Engineered E. coli culture.

  • Quenching solution (e.g., -40°C methanol).

  • Extraction solvent (e.g., 7 M urea at neutral pH, or a mixture of acetonitrile, methanol, and water).

  • Internal standards for each metabolite of interest.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

2. Procedure:

  • Metabolite Quenching and Extraction:

    • Rapidly quench the metabolic activity of a known quantity of cells by mixing with a cold quenching solution.

    • Centrifuge the cell suspension at a low temperature to pellet the cells.

    • Extract the intracellular metabolites by resuspending the cell pellet in the extraction solvent.

    • Incubate on ice to ensure complete cell lysis and metabolite extraction.

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Add internal standards to the extracted metabolite samples.

    • Analyze the samples using a suitable LC-MS/MS method. Reversed-phase ion-pair chromatography is often used for the separation of phosphorylated intermediates.[16]

    • Quantify the concentration of each intermediate by comparing its peak area to that of the corresponding internal standard.

Visualizations

This compound Biosynthesis Pathways

The following diagrams illustrate the primary metabolic pathways for this compound biosynthesis.

Isopentenol_Pathways cluster_MEP MEP Pathway cluster_MVA MVA Pathway cluster_IUP This compound Utilization Pathway (IUP) cluster_Final Final Conversion G3P Glyceraldehyde-3-Phosphate DXP DXP G3P->DXP dxs Pyruvate Pyruvate Pyruvate->DXP dxs MEP MEP DXP->MEP dxr MEP_intermediates ... MEP->MEP_intermediates IPP_MEP IPP MEP_intermediates->IPP_MEP DMAPP_MEP DMAPP MEP_intermediates->DMAPP_MEP IPP_pool IPP IPP_MEP->IPP_pool DMAPP_pool DMAPP DMAPP_MEP->DMAPP_pool AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MVA_intermediates ... Mevalonate->MVA_intermediates IPP_MVA IPP MVA_intermediates->IPP_MVA IPP_MVA->IPP_pool Isoprenol Isoprenol IP IP Isoprenol->IP Kinase Prenol Prenol DMAP DMAP Prenol->DMAP Kinase IPP_IUP IPP IP->IPP_IUP IPK DMAPP_IUP DMAPP DMAP->DMAPP_IUP IPK IPP_IUP->IPP_pool DMAPP_IUP->DMAPP_pool This compound This compound IPP_pool->this compound Phosphatase (e.g., NudF) IPP_pool->DMAPP_pool idi DMAPP_pool->this compound Phosphatase (e.g., NudF)

Caption: Overview of the MEP, MVA, and IUP pathways for this compound precursor synthesis.

Experimental Workflow: Balancing Precursor Supply

This diagram illustrates a logical workflow for troubleshooting and optimizing precursor supply for the this compound pathway.

Troubleshooting_Workflow Start Low this compound Titer Verify Verify Strain and Enzyme Expression Start->Verify Growth Assess Cell Growth Verify->Growth Precursor Is Precursor Supply the Bottleneck? Growth->Precursor MEP_or_MVA MEP or MVA Pathway? Precursor->MEP_or_MVA Yes Downstream Optimize Downstream (Phosphatase, etc.) Precursor->Downstream No Optimize_MEP Optimize MEP Pathway MEP_or_MVA->Optimize_MEP MEP Optimize_MVA Optimize MVA Pathway MEP_or_MVA->Optimize_MVA MVA IUP Consider this compound Utilization Pathway (IUP) MEP_or_MVA->IUP Alternative FedBatch Implement Fed-Batch Fermentation Optimize_MEP->FedBatch Optimize_MVA->FedBatch IUP->FedBatch Downstream->FedBatch End Improved Titer FedBatch->End MEP_Precursor_Balancing Glucose Glucose EMP EMP Pathway Glucose->EMP EDP ED Pathway Glucose->EDP PPP PPP Pathway Glucose->PPP G3P G3P EMP->G3P Pyruvate Pyruvate EMP->Pyruvate Imbalanced Imbalanced Supply (G3P > Pyruvate) EMP->Imbalanced EDP->G3P EDP->Pyruvate Balanced Balanced Supply (G3P = Pyruvate) EDP->Balanced PPP->G3P PPP->Pyruvate MEP_Pathway MEP Pathway G3P->MEP_Pathway Pyruvate->MEP_Pathway

References

Validation & Comparative

Validating Isopentenol Production: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isopentenol is critical for monitoring production in engineered microorganisms and optimizing biosynthetic pathways. This guide provides an objective comparison of the primary analytical techniques for validating this compound production, supported by experimental data and detailed methodologies, to assist in selecting the most appropriate method for your research needs.

This document focuses on the two most prevalent analytical techniques for the quantification of volatile organic compounds like this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). Each method's performance is evaluated based on key analytical parameters such as selectivity, sensitivity, linearity, and accuracy.

At a Glance: Comparing GC-FID and HPLC for this compound Analysis

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this compound analysis depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. GC-FID is generally favored for its high sensitivity and speed in analyzing volatile compounds like this compound.[1][2] HPLC, on the other hand, is a versatile technique suitable for a broader range of compounds, including non-volatile ones, but may be less sensitive for short-chain alcohols without derivatization.[3][4]

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase with detection by flame ionization.[3]Separation of compounds in a liquid mobile phase with detection, typically by a Refractive Index Detector (RID) or UV detector for some alcohols.[3]
Selectivity High selectivity, capable of separating various volatile alcohols in a single run.[3]Can be used for alcohol analysis, but may have limitations in separating structurally similar short-chain alcohols without derivatization.[3]
Sensitivity High sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) in the low ppm (mg/L) range.[3]Generally less sensitive for simple alcohols compared to GC-FID, as they lack a strong UV chromophore. Sensitivity is higher with RID than UV for non-UV absorbing compounds.[3][5]
Analysis Time Typically rapid, with analysis times of a few minutes per sample.[2][6]Can have longer analysis times, ranging from 10 to 60 minutes.[6][7]
Sample Volatility Requires samples to be volatile or semi-volatile.[1][2]Suitable for both volatile and non-volatile compounds.[4]
Instrumentation Cost Generally less expensive to purchase and operate.[2][6]Tends to be more expensive due to high-pressure pumps and solvent costs.[7]

Quantitative Performance Data

The following tables summarize typical performance characteristics for the analysis of short-chain alcohols using GC-FID and HPLC. While specific data for this compound may vary, these values provide a reliable estimate for method validation.

Table 1: GC-FID Performance Data for C5 Alcohol Analysis

ParameterTypical ValueReference
Linearity (R²)> 0.999[8]
Limit of Detection (LOD)0.05 - 0.1 % v/v[8]
Limit of Quantitation (LOQ)0.15 - 0.3 % v/v[8]
Accuracy (Recovery)95 - 105%[9][10]
Precision (RSD)< 5%[8][9]

Table 2: HPLC-RID Performance Data for Short-Chain Alcohol/Polyol Analysis

ParameterTypical ValueReference
Linearity (R²)> 0.997[11][12]
Limit of Detection (LOD)0.01 - 0.17 mg/mL[11][12]
Limit of Quantitation (LOQ)0.03 - 0.56 mg/mL[11][12]
Accuracy (Recovery)96 - 109%[13]
Precision (RSD)< 5%[11]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. Below are representative protocols for this compound quantification using GC-FID and HPLC-RID.

Protocol 1: this compound Quantification by GC-FID

This protocol is adapted from standard methods for the analysis of volatile alcohols in aqueous matrices.

1. Sample Preparation:

  • Centrifuge the fermentation broth to pellet cells.

  • Collect the supernatant. If necessary, filter the supernatant through a 0.22 µm syringe filter.

  • Prepare a calibration curve using this compound standards of known concentrations in the same medium as the samples.

  • Add an internal standard (e.g., n-butanol or isoamyl alcohol) to both samples and standards to a final concentration of 1 g/L.

2. GC-FID Parameters:

  • Column: Use a polar capillary column suitable for alcohol analysis (e.g., DB-WAX, HP-INNOWax).

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.[9]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 200°C at a rate of 5°C/min.[9]

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.[9]

3. Data Analysis:

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the this compound concentration by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Protocol 2: this compound Quantification by HPLC-RID

This protocol is based on methods for the analysis of sugars and alcohols.

1. Sample Preparation:

  • Centrifuge the fermentation broth to remove cells.

  • Filter the supernatant through a 0.2 µm syringe filter.[14]

  • Prepare a series of this compound standards in the appropriate concentration range.

  • If necessary, dilute the samples to fall within the linear range of the calibration curve.[14]

2. HPLC-RID Parameters:

  • Column: A column suitable for the separation of small organic molecules, such as a Bio-Rad Aminex HPX-87H ion exclusion column.[14]

  • Mobile Phase: Isocratic elution with 0.005 M H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a pure standard.

  • Quantify the concentration using a calibration curve generated from the peak areas of the standards.

Visualizing the Process

To better understand the analytical workflow and the biological context of this compound production, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration 0.22 µm Filtration Supernatant->Filtration Internal_Standard Internal Standard Addition (for GC) Filtration->Internal_Standard Prepared_Sample Prepared Sample Internal_Standard->Prepared_Sample GC_FID GC-FID Analysis Prepared_Sample->GC_FID Volatile Analysis HPLC_RID HPLC-RID Analysis Prepared_Sample->HPLC_RID Aqueous Analysis Peak_Integration Peak Integration GC_FID->Peak_Integration HPLC_RID->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification isopentenol_biosynthesis cluster_mevalonate Mevalonate (MVA) Pathway cluster_common Central Precursors cluster_final_step This compound Formation Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Mevalonate_P Mevalonate-5-phosphate Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-pyrophosphate Mevalonate_P->Mevalonate_PP IPP Isopentenyl pyrophosphate (IPP) Mevalonate_PP->IPP DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP This compound This compound IPP->this compound Phosphatase DMAPP->this compound Phosphatase

References

A Head-to-Head Battle of Isoprenoid Precursor Pathways: Isopentenol Utilization vs. Mevalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of isoprenoid biosynthesis, the choice of a precursor pathway is a critical determinant of overall efficiency and yield. This guide provides an in-depth comparison of two prominent metabolic routes: the synthetic Isopentenol Utilization Pathway (IUP) and the well-established Mevalonate (MVA) pathway. By examining their core mechanics, performance metrics, and experimental considerations, this document aims to equip researchers with the necessary information to select the optimal pathway for their specific isoprenoid production goals.

The biosynthesis of isoprenoids, a vast and diverse class of natural products with wide-ranging applications in pharmaceuticals, biofuels, and fragrances, fundamentally relies on the supply of the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). While the native Mevalonate (MVA) pathway has been a workhorse in metabolic engineering, the recently developed this compound Utilization Pathway (IUP) presents a compelling alternative. This guide delves into a comparative analysis of their efficiencies, supported by experimental data.

At a Glance: Key Differences and Performance Metrics

The IUP and MVA pathways differ significantly in their starting substrates, complexity, and inherent regulation. The MVA pathway is a multi-step enzymatic cascade that converts acetyl-CoA, a central metabolite, into IPP.[1] In contrast, the IUP is a synthetic, two-step pathway that utilizes externally supplied this compound or prenol to generate IPP and DMAPP, respectively.[2] This fundamental difference in their design has profound implications for their performance.

One of the primary advantages of the IUP is its ability to decouple isoprenoid production from the host's central carbon metabolism.[3] This separation minimizes competition for essential resources and bypasses the intricate native regulatory networks that can limit flux through the MVA pathway.[3] The IUP is also significantly shorter, requiring only two enzymatic steps, which can simplify pathway engineering and reduce metabolic burden on the host organism.[3]

However, the reliance on external this compound feedstock is a key consideration for the IUP, potentially adding to production costs.[3] The MVA pathway, while more complex and subject to endogenous regulation, utilizes a readily available intracellular precursor, acetyl-CoA.[1] An "IPP-bypass" variation of the MVA pathway has also been developed to mitigate IPP toxicity and improve production under certain conditions.[4][5]

The following table summarizes key quantitative data from various studies to provide a comparative overview of the performance of both pathways in producing different isoprenoids. It is important to note that direct comparisons are challenging due to variations in host organisms, experimental conditions, and target molecules.

PathwayProductHost OrganismTiterYieldProductivityReference
This compound Utilization Pathway (IUP) LinaloolE. coli167 mg/Lorg-1--[6]
GeranateE. coli764 mg/L-31.8 mg/L/h[7]
LycopeneE. coli~300 mg/L0.15 g/g this compound12.5 mg/L/h[8]
β-CaroteneE. coli248 mg/L0.124 g/g this compound10.3 mg/L/h[8]
R-(-)-linaloolE. coli364 mg/L0.182 g/g this compound15.2 mg/L/h[8]
LimoneneC. reinhardtii117 µg/L--[3]
Mevalonate (MVA) Pathway Isoprenol (IPP-bypass)E. coli10.8 g/L0.105 g/g glucose0.157 g/L/h[5]
IsoprenolE. coli>50% of theoretical--[4]
LycopeneE. coli17542 µg/g DCW--[9]
IsopreneE. coli5-fold increase with E. faecalis upper pathway--[1]

Visualizing the Pathways: A DOT Language Representation

To better understand the enzymatic steps involved in each pathway, the following diagrams have been generated using Graphviz (DOT language).

Isopentenol_Utilization_Pathway This compound This compound / Prenol IP Isopentenyl Phosphate (IP) / Dimethylallyl Phosphate (DMAP) This compound->IP Kinase (e.g., ScCK) + ATP IPP Isopentenyl Diphosphate (IPP) / Dimethylallyl Diphosphate (DMAPP) IP->IPP Isopentenyl Phosphate Kinase (IPK) + ATP Isoprenoids Isoprenoids IPP->Isoprenoids Terpene Synthase

This compound Utilization Pathway (IUP)

Mevalonate_Pathway cluster_upper Upper MVA Pathway cluster_lower Lower MVA Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Acetoacetyl-CoA thiolase (atoB) HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase (HMGS) Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (HMGR) + 2 NADPH Mevalonate_p Mevalonate-5-P Mevalonate->Mevalonate_p Mevalonate kinase (MK) + ATP Mevalonate_pp Mevalonate-5-PP Mevalonate_p->Mevalonate_pp Phosphomevalonate kinase (PMK) + ATP IPP Isopentenyl Diphosphate (IPP) Mevalonate_pp->IPP Diphosphomevalonate decarboxylase (MVD) + ATP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IPP isomerase (IDI) Isoprenoids Isoprenoids IPP->Isoprenoids Terpene Synthase DMAPP->Isoprenoids Terpene Synthase

Mevalonate (MVA) Pathway

Experimental Protocols

Successful implementation and comparison of these pathways require robust experimental protocols. Below are generalized methodologies for key experiments in E. coli, a common host for isoprenoid production.

Strain Construction and Cultivation
  • Gene Synthesis and Plasmid Construction: Genes encoding the enzymes for either the IUP or MVA pathway are typically codon-optimized for the expression host (e.g., E. coli) and synthesized. These genes are then cloned into suitable expression vectors, often under the control of inducible promoters (e.g., T7, araBAD). For the MVA pathway, enzymes are often divided into upper and lower pathway operons on compatible plasmids.[10]

  • Host Strain: A common host is E. coli DH5α or BL21(DE3). For enhanced precursor supply for the MVA pathway, strains engineered to have higher intracellular pools of acetyl-CoA may be used.[9]

  • Culture Conditions:

    • Seed Culture: A single colony is typically inoculated into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grown overnight at 37°C with shaking.[10]

    • Production Culture: The seed culture is then used to inoculate a larger volume of production medium, such as 2xYT medium supplemented with a carbon source (e.g., 2% w/v glycerol).[10] For the IUP, the medium is also supplemented with isopentenols (e.g., a mixture of isoprenol and prenol).[7]

    • Induction: Once the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8), gene expression is induced with the appropriate inducer (e.g., IPTG, arabinose).

    • Fermentation: Cultures are incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 24-48 hours).[7][10] For volatile isoprenoids, an organic overlay (e.g., dodecane) may be added to the culture to capture the product and reduce its toxicity to the cells.[3]

Isoprenoid Extraction and Quantification

The method for extracting and quantifying isoprenoids depends on the properties of the target molecule.

  • For Volatile Isoprenoids (e.g., Limonene, Linalool):

    • Extraction: The organic overlay is collected by centrifugation. An internal standard (e.g., caryophyllene) is added for accurate quantification.

    • Analysis: The sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The concentration of the isoprenoid is determined by comparing its peak area to that of the internal standard and referencing a standard curve.[11]

  • For Non-Volatile Isoprenoids (e.g., Lycopene, Carotenoids):

    • Extraction: Cells are harvested by centrifugation. The cell pellet is then extracted with a solvent such as acetone or a mixture of methanol and chloroform.[10]

    • Analysis: The extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or a mass spectrometer). Quantification is performed by comparing the peak area to a standard curve of the pure compound.[12][13]

Conclusion: Selecting the Right Pathway for Your Research

The choice between the this compound Utilization Pathway and the Mevalonate pathway is not a one-size-fits-all decision. The IUP offers a streamlined, decoupled approach that can lead to high flux towards isoprenoid production, particularly when the cost and availability of this compound feedstock are not prohibitive. Its simplicity makes it an attractive option for rapid prototyping and pathway engineering.

The MVA pathway, while more complex and subject to cellular regulation, remains a powerful and widely used strategy, especially in organisms with high acetyl-CoA availability. Advances such as the IPP-bypass MVA pathway demonstrate its continued potential for achieving high titers of specific isoprenoids.

Ultimately, the optimal pathway will depend on the specific research or production goals, the target isoprenoid, the host organism, and economic considerations. The data and methodologies presented in this guide provide a solid foundation for making an informed decision and for designing experiments to further optimize isoprenoid production.

References

A Comparative Guide to Isoprenoid Synthesis: The Isopentenol Utilization Pathway vs. the Methylerythritol Phosphate (MEP) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenoids, a vast and diverse class of natural products, are essential for numerous biological functions and hold significant value in industries ranging from pharmaceuticals and agriculture to flavors and fragrances.[1][2][3] The microbial production of these valuable compounds is a cornerstone of modern biotechnology. At the heart of this production are the biosynthetic pathways that create the universal five-carbon (C5) precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1][2]

Historically, isoprenoid synthesis has relied on two native metabolic routes: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.[4] The MEP pathway is the primary route in most bacteria, algae, and plant plastids.[4][5] However, the inherent complexity, tight regulation, and energetic demands of these native pathways can limit the efficiency of microbial cell factories.[2][3]

To overcome these limitations, a novel, synthetic route—the isopentenol utilization pathway (IUP)—was developed.[2][3] This guide provides an objective, data-driven comparison of the synthetic IUP and the native MEP pathway, offering researchers a clear understanding of their respective advantages and disadvantages for engineering microbial isoprenoid production.

Pathway Overview

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate or DXP pathway, is a seven-step enzymatic process that converts central metabolites—pyruvate and glyceraldehyde 3-phosphate (G3P)—into IPP and DMAPP.[4][6] This pathway is essential for the survival of many pathogenic bacteria, making it a target for antibiotic development.[5][7] In metabolic engineering, the entire pathway must often be optimized to direct carbon flux from glycolysis towards isoprenoid production, a process that can be challenging due to bottlenecks and complex native regulation.[8][9][10]

MEP_Pathway cluster_glycolysis Central Metabolism Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-P Pyruvate->DXP Dxs G3P Glyceraldehyde 3-P G3P->DXP MEP 2-C-Methyl-D-erythritol 4-P DXP->MEP Dxr (IspC) CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-ME 2-P CDP_ME->CDP_MEP IspE MEcPP ME-cPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH

Figure 1: The Methylerythritol Phosphate (MEP) Pathway for IPP and DMAPP synthesis.
The this compound Utilization Pathway (IUP)

The this compound utilization pathway (IUP) is a synthetic, two-step enzymatic cascade designed to bypass central metabolism.[2][11] It uses externally supplied C5 alcohols, isoprenol (3-methyl-3-buten-1-ol) or prenol (3-methyl-2-buten-1-ol), as direct feedstocks.[2][3] A promiscuous kinase (like choline kinase) first phosphorylates the this compound to a monophosphate intermediate (IP or DMAP). A second kinase, isopentenyl phosphate kinase (IPK), then performs a second phosphorylation to yield the final products, IPP or DMAPP.[2][6] This elegant, short pathway decouples isoprenoid production from the host's central carbon metabolism, simplifying engineering efforts.[2][3]

IUP_Pathway cluster_input Exogenous Feedstock This compound Isoprenol / Prenol IP_DMAP Isopentenyl-P (IP) / Dimethylallyl-P (DMAP) This compound->IP_DMAP Choline Kinase (CK) + ATP IPP_DMAPP IPP / DMAPP IP_DMAP->IPP_DMAPP Isopentenyl Phosphate Kinase (IPK) + ATP

Figure 2: The synthetic two-step this compound Utilization Pathway (IUP).

Head-to-Head Comparison: Performance and Characteristics

The choice between the MEP pathway and the IUP depends on the specific goals of the research or production campaign. The following tables provide a summary of their key characteristics and reported performance data for producing various isoprenoids.

Table 1: Core Pathway Characteristics
FeatureMEP PathwayThis compound Utilization Pathway (IUP)
Pathway Length 7 enzymatic steps[4][6]2 enzymatic steps[2][3]
Primary Precursors Pyruvate, Glyceraldehyde 3-Phosphate[1]Isoprenol, Prenol (exogenously supplied)[2]
Link to Metabolism Intrinsically linked to glycolysis[9]Decoupled from central carbon metabolism[2][3]
Cofactor Requirements Requires ATP and NADPH[12]Requires only ATP[2][3]
Regulation Subject to complex native cellular regulation[3]Bypasses native regulation, simpler to engineer[11][12]
Key Advantage Utilizes simple sugars (e.g., glucose) as a single feedstock.[13]High flux potential; separates cell growth from product formation.[2][14]
Key Limitation Flux can be limited by bottlenecks and competition with biomass formation.[14][15]Requires a secondary, more expensive feedstock (isopentenols); potential substrate toxicity.[16]
Table 2: Quantitative Production Data in Engineered E. coli
Target IsoprenoidPathwayHost OrganismTiterFeedstockReference
This compoundMEPE. coli61.9 mg/LGlucose[13]
LycopeneIUPE. coli~300 mg/LThis compound (2 g/L)[14][15]
β-CaroteneIUPE. coli248 mg/LThis compound (2 g/L)[14][15]
R-(-)-LinaloolIUPE. coli364 mg/LThis compound (2 g/L)[14][15]
GeranateIUPE. coli764 mg/LIsopentenols (2 g/L)[17]
GeranyllinaloolIUPE. coli2.06 g/LPrenol + Glycerol[12]
Taxadiene (in vitro)IUPCell-Free System220 mg/LThis compound[11]

Experimental Methodologies

Detailed protocols are crucial for reproducing and building upon scientific findings. Below are representative methods for isoprenoid production using both the MEP and IUP pathways in E. coli.

General Experimental Workflow

A typical metabolic engineering project for isoprenoid production follows a standardized workflow, from initial strain design to final product analysis.

Workflow cluster_design Design & Construction cluster_production Production cluster_analysis Analysis A Pathway Selection (MEP or IUP) B Gene Sourcing & Codon Optimization A->B C Plasmid Assembly B->C D Host Strain Transformation C->D E Seed Culture D->E F Production Culture (Induction, Feedstock Addition) E->F G Solvent Extraction of Isoprenoid F->G H Quantification (GC-MS, HPLC) G->H

Figure 3: General workflow for microbial isoprenoid production.
Protocol 1: this compound Production via the Engineered MEP Pathway

This protocol is based on the work by Liu et al. (2014), which optimized the native E. coli MEP pathway for this compound production.[13]

  • Strain and Plasmids:

    • Host: E. coli W3110.

    • This compound Synthesis Plasmid: A plasmid co-expressing codon-optimized nudF and yhfR genes from Bacillus subtilis to convert IPP/DMAPP to isoprenol/prenol.

    • MEP Pathway Optimization Plasmid: A compatible plasmid overexpressing key MEP pathway enzymes, specifically Dxs (1-deoxy-D-xylulose-5-phosphate synthase) and IspG (4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase), to increase metabolic flux.[13]

    • Glycolysis Engineering: The host strain may be further engineered by activating the pentose phosphate pathway (PPP) and Entner-Doudoroff (ED) pathway to enhance the supply of precursors and NADPH.[13]

  • Culture Conditions:

    • Seed Culture: Grow the engineered strain overnight in LB medium with appropriate antibiotics at 37°C.

    • Production Culture: Inoculate a 5-L fermenter containing production medium supplemented with 20 g/L glucose.

    • Induction: When the optical density (OD600) reaches a specified value (e.g., 0.6-0.8), induce protein expression with IPTG.

    • Fermentation: Maintain the culture at a controlled temperature (e.g., 30°C) and pH for a set period (e.g., 48-72 hours).

  • Extraction and Quantification:

    • Extraction: Centrifuge the culture broth and extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate).

    • Analysis: Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS). Quantify this compound concentration by comparing with a standard curve.

Protocol 2: Lycopene Production via the this compound Utilization Pathway (IUP)

This protocol is adapted from studies optimizing the IUP in E. coli for the production of various isoprenoids, including lycopene.[14][15]

  • Strain and Plasmids:

    • Host: E. coli (e.g., DH5α or BL21).

    • IUP Plasmid: A plasmid expressing the two core IUP enzymes. For example, choline kinase from Saccharomyces cerevisiae and isopentenyl phosphate kinase from Methanothermobacter thermautotrophicus.[14]

    • Lycopene Synthesis Plasmid: A compatible plasmid carrying the lycopene biosynthesis cassette, typically containing crtE, crtB, and crtI genes (from Pantoea agglomerans) and an idi gene (from E. coli) to synthesize lycopene from IPP and DMAPP.

  • Culture Conditions:

    • Seed Culture: Grow the engineered strain overnight in LB medium with appropriate antibiotics at 37°C.

    • Production Culture: Inoculate fresh LB medium (or a defined production medium) with the seed culture.

    • Induction and Feeding: Induce protein expression with IPTG at an OD600 of 0.6-0.8. Simultaneously, add the this compound feedstock (e.g., a mixture of isoprenol and prenol) to a final concentration of 2 g/L.[14][15]

    • Incubation: Grow the culture for 24-48 hours at 30°C. Successful lycopene production will result in a visible deep red color in the cell pellet.

  • Extraction and Quantification:

    • Extraction: Harvest the cells by centrifugation. Resuspend the pellet in acetone and incubate with shaking in the dark to extract the lycopene.

    • Analysis: Centrifuge to remove cell debris. Measure the absorbance of the acetone supernatant at 474 nm using a spectrophotometer. Calculate the lycopene concentration using its extinction coefficient.

Conclusion

The MEP and IUP pathways represent two distinct strategies for the microbial synthesis of isoprenoids.

The MEP pathway is a robust, native system that allows for the production of isoprenoids from simple, inexpensive carbon sources like glucose. However, it is long, energetically demanding, and subject to tight metabolic control, often creating bottlenecks that require extensive host and pathway engineering to overcome.

In contrast, the This compound utilization pathway (IUP) offers a powerful synthetic alternative. Its key strengths are its simplicity (two steps), high potential flux, and its decoupling from central metabolism, which separates product formation from the demands of cell growth.[2][3] This allows for a more direct and potentially more efficient conversion of a C5 feedstock to a C5 precursor pool. The primary drawbacks are the reliance on a more specialized and costly feedstock (isopentenols) and the potential for substrate toxicity.[16]

For researchers aiming to rapidly prototype pathways for novel isoprenoids or achieve very high production titers where feedstock cost is less critical, the IUP presents a compelling and streamlined approach. For applications where consolidated bioprocessing from low-cost sugars is a primary requirement, optimizing the native MEP pathway remains the strategy of choice. The continued evolution of both approaches will undoubtedly advance the capacity of microbial systems to produce a wide array of valuable isoprenoid-based molecules.

References

The Economic Feasibility of Isopentenol as a Biofuel Feedstock: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of isopentenol's potential as a renewable feedstock for biofuels and chemicals reveals a promising but challenging pathway to cost-competitiveness with traditional petroleum-based sources and other advanced biofuels like isobutanol. While this compound offers advantages in energy density and potential for conversion to high-value products such as jet fuel, current production costs remain a significant hurdle. This guide provides a comprehensive cost-benefit analysis, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

This compound, a five-carbon alcohol, has emerged as a promising candidate in the quest for sustainable alternatives to fossil fuels. Produced through microbial fermentation, it can be utilized as a blend-in biofuel or as a precursor for a variety of chemicals, including synthetic rubber and high-performance jet fuel. This analysis delves into the economic and performance metrics of this compound, comparing it with established and emerging alternatives.

Performance and Cost Comparison of this compound and Alternatives

A direct comparison of this compound with other fuel sources is essential for evaluating its market potential. The following tables summarize key performance indicators and economic data.

Table 1: Physicochemical Properties of this compound and Competing Fuels

PropertyThis compoundIsobutanolEthanolGasoline
Chemical Formula C5H10OC4H10OC2H6OC4-C12 Hydrocarbons
Molar Mass ( g/mol ) 86.1374.1246.07~100-105
Density (g/cm³) ~0.8290.8020.789~0.71-0.77
Boiling Point (°C) 131-13210878.3725-215
Water Solubility (g/L at 20°C) ~8585Miscible<0.1
Research Octane Number (RON) ~100~113~10891-98
Energy Density (MJ/L) ~27.5~29.8~21.2~32.0

Table 2: Techno-economic Comparison of this compound, Isobutanol, and Petroleum-Derived Jet Fuel

ParameterThis compound (Current)This compound (Optimized Future)Isobutanol (Cellulosic)Petroleum-Derived Jet Fuel
Feedstock Lignocellulosic BiomassLignocellulosic BiomassLignocellulosic BiomassCrude Oil
Production Method Microbial FermentationMicrobial FermentationMicrobial FermentationFractional Distillation
Minimum Selling Price ($/GGE) ~
19.46(19.46 (19.46(
5.14/L-gasoline equivalent)
~
2.35(2.35 (2.35(
0.62/L-gasoline equivalent)[1][2]
~$3.62~$2.39/gallon (as of July 2024)[3]
Greenhouse Gas Emissions (gCO₂e/MJ) >94 (exceeds gasoline)~9.4 (90% reduction vs. gasoline)[1][2]~5.0 kg CO₂-eq/GGE~89
Production Yield ( g/100g sugar) ~14>35~23.7% of theoreticalN/A

Microbial Production of this compound: Signaling Pathways

The biological production of this compound in engineered microorganisms, primarily Escherichia coli, relies on the diversion of central carbon metabolism through one of two key isoprenoid biosynthesis pathways: the Mevalonate (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The MVA pathway , which is heterologously expressed in E. coli, converts acetyl-CoA to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through a series of enzymatic steps. In contrast, the MEP pathway is native to E. coli and synthesizes IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate. In both pathways, the final step to produce this compound involves the dephosphorylation of IPP and DMAPP by a phosphatase.

MVA_Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AtoB HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P MK Mevalonate-PP Mevalonate-PP Mevalonate-P->Mevalonate-PP PMK IPP IPP Mevalonate-PP->IPP PMD DMAPP DMAPP IPP->DMAPP Idi This compound This compound IPP->this compound Phosphatase DMAPP->this compound Phosphatase

Figure 1: Mevalonate (MVA) Pathway for this compound Production.

MEP_Pathway Pyruvate + G3P Pyruvate + G3P DXP DXP Pyruvate + G3P->DXP DXS MEP MEP DXP->MEP DXR CDP-ME CDP-ME MEP->CDP-ME IspD CDP-MEP CDP-MEP CDP-ME->CDP-MEP IspE ME-cPP ME-cPP CDP-MEP->ME-cPP IspF HMBPP HMBPP ME-cPP->HMBPP IspG IPP + DMAPP IPP + DMAPP HMBPP->IPP + DMAPP IspH This compound This compound IPP + DMAPP->this compound Phosphatase

Figure 2: 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway.

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production in E. coli

This protocol outlines a standard procedure for the production of this compound in a laboratory setting using engineered E. coli.

1. Media Preparation (M9 Minimal Medium, 1 L):

  • To 750 mL of sterile deionized water, aseptically add:

    • 200 mL of 5x M9 minimal salts solution (autoclaved).

    • 20 mL of 20% glucose solution (filter-sterilized).

    • 2 mL of 1 M MgSO₄ solution (autoclaved).

    • 0.1 mL of 1 M CaCl₂ solution (autoclaved).

  • Add sterile deionized water to a final volume of 1 L.

  • Supplement with appropriate antibiotics (e.g., kanamycin at 50 µg/mL).

2. Inoculum Preparation:

  • Inoculate 5 mL of LB medium with a single colony of the engineered E. coli strain from a fresh agar plate.

  • Incubate overnight at 37°C with shaking at 250 rpm.

3. Shake Flask Cultivation:

  • Inoculate 50 mL of M9 minimal medium in a 250 mL baffled shake flask with the overnight culture to an initial OD₆₀₀ of 0.05.

  • Incubate at 30°C with shaking at 250 rpm.

  • Induce gene expression at an OD₆₀₀ of 0.6-0.8 with an appropriate inducer (e.g., 0.1 mM IPTG).

  • Continue incubation for 48-72 hours, collecting samples periodically for analysis.

4. Product Extraction and Quantification:

  • Mix 1 mL of culture broth with 1 mL of ethyl acetate containing an internal standard (e.g., 1-butanol).

  • Vortex vigorously for 2 minutes and centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).

    • GC Column: DB-5ms or similar.

    • Injector Temperature: 250°C.

    • Oven Program: 40°C for 3 min, ramp to 250°C at 10°C/min, hold for 2 min.

    • MS Detector: Scan mode from m/z 35 to 350.

Protocol 2: Conversion of this compound to Jet Fuel (Alcohol-to-Jet)

This protocol provides a general overview of the catalytic upgrading of this compound to a sustainable aviation fuel blendstock.

1. Dehydration:

  • This compound is vaporized and passed over a solid acid catalyst (e.g., γ-alumina or a zeolite) at elevated temperatures (300-400°C) to produce isoprene and other olefins.

2. Oligomerization:

  • The resulting olefins are then passed over a second catalyst (e.g., a solid phosphoric acid or zeolite catalyst) at high pressure (20-50 bar) and moderate temperature (150-250°C) to form longer-chain hydrocarbons in the jet fuel range (C8-C16).

3. Hydrogenation:

  • The oligomerized product is then hydrotreated over a noble metal catalyst (e.g., Pd/C or Pt/Al₂O₃) in the presence of hydrogen to saturate the double bonds and remove any remaining oxygen, resulting in a stable paraffinic kerosene.

4. Fractionation:

  • The final product is distilled to separate the jet fuel fraction from lighter and heavier hydrocarbons.

Experimental and Logical Workflows

The development of a microbial strain for this compound production and its subsequent analysis follows a structured workflow.

Experimental_Workflow cluster_strain Strain Engineering cluster_production Production cluster_analysis Analysis Plasmid Construction Plasmid Construction Host Transformation Host Transformation Plasmid Construction->Host Transformation Inoculum Prep Inoculum Prep Host Transformation->Inoculum Prep Shake Flask Fermentation Shake Flask Fermentation Inoculum Prep->Shake Flask Fermentation Extraction Extraction Shake Flask Fermentation->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Figure 3: Experimental Workflow for this compound Production.

Conclusion

This compound presents a viable, albeit currently expensive, alternative to conventional feedstocks. Its higher energy density compared to ethanol and its potential as a precursor to high-value chemicals like jet fuel are significant advantages. However, for this compound to become a cost-competitive feedstock, substantial improvements in production efficiency are required. Future research should focus on optimizing microbial strains, fermentation processes, and recovery methods to increase yields and reduce overall production costs. The projected future cost of $2.35/GGE demonstrates that with continued research and development, this compound could play a significant role in a sustainable bio-economy.[1][2]

References

Isopentenol vs. Geraniol: A Comparative Guide to Monoterpenoid Synthesis Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic biology and metabolic engineering, the efficient production of monoterpenoids—a diverse class of natural products with applications in pharmaceuticals, fragrances, and biofuels—is a significant goal. The choice of precursor is a critical determinant of yield, efficiency, and economic viability. This guide provides a comprehensive comparison of two key precursors: isopentenol, a substrate for the novel this compound Utilization Pathway (IUP), and geraniol, a central intermediate in traditional monoterpenoid biosynthesis.

Core Concepts: Biosynthetic Routes to Monoterpenoids

All terpenoids, including monoterpenoids, are synthesized from the fundamental five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] The primary distinction between using this compound versus geraniol as a precursor lies in the metabolic pathways employed to generate these C5 units and subsequently the C10 monoterpenoid backbone.

This compound as a Precursor: The use of isopentenols (prenol and isoprenol) leverages a synthetic metabolic pathway known as the this compound Utilization Pathway (IUP).[1][3] This pathway is notable for being decoupled from the host organism's central metabolism.[1] It involves the sequential phosphorylation of isopentenols to yield IPP and DMAPP.[2][3] This approach offers a potentially more direct and efficient route to the core C5 precursors.

Geraniol as a Precursor and Intermediate: Geraniol is an acyclic monoterpenoid that serves as a crucial intermediate in the natural biosynthesis of many other monoterpenoids.[4][5] Its own synthesis originates from the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), which is then converted to geraniol.[6][7] In engineered microbes, geraniol can be either the target product or a starting material for further enzymatic conversions to other monoterpenoids.[8] The IPP and DMAPP required for this pathway are typically produced through the native mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[2][9]

Quantitative Comparison of Production Titers

The following table summarizes representative production titers of monoterpenoids achieved using either the this compound Utilization Pathway or pathways involving geraniol synthesis from central metabolism.

Precursor PathwayHost OrganismTarget Monoterpenoid(s)Titer (mg/L)Substrate(s)Reference
This compound Utilization Pathway (IUP)Escherichia coliGeraniol750Isopentenols (isoprenol and prenol)[10]
This compound Utilization Pathway (IUP)Escherichia coliGeranate764Isopentenols (isoprenol and prenol)[10][11]
This compound Utilization Pathway (IUP)Chlamydomonas reinhardtiiLimonene0.117Isoprenol[12]
MVA Pathway EnhancementSaccharomyces cerevisiaeGeraniol293Not specified[6]
MVA Pathway EngineeringYarrowia lipolyticaGeraniol~1000Glucose[4]
MVA Pathway EngineeringEscherichia coliGeranoids (geraniol and isomers)600Glycerol[1]

Note: Direct comparison is challenging due to variations in host organisms, cultivation conditions, and target molecules. However, the data indicates that both approaches can achieve significant titers. The IUP offers a promising route using exogenous C5 alcohols, while engineering central metabolic pathways like the MVA pathway has also yielded high titers of geraniol.

Biosynthetic and Experimental Workflow Diagrams

To visualize the distinct approaches, the following diagrams illustrate the key metabolic pathways and a general experimental workflow for microbial monoterpenoid production.

Caption: The this compound Utilization Pathway (IUP) for monoterpenoid synthesis.

Caption: Geraniol as a central intermediate in monoterpenoid biosynthesis.

Experimental_Workflow Strain_Engineering Strain Engineering (Plasmid Construction, Transformation) Fermentation Microbial Fermentation (Culture Growth, Induction) Strain_Engineering->Fermentation Extraction Product Extraction (e.g., Solvent Overlay, Lysis) Fermentation->Extraction Analysis Quantification (GC-MS) Extraction->Analysis Optimization Process Optimization Analysis->Optimization Optimization->Fermentation

Caption: General experimental workflow for microbial monoterpenoid production.

Experimental Protocols

This section details generalized methodologies for key experiments in monoterpenoid synthesis using both this compound and geraniol-centric pathways.

Protocol 1: Monoterpenoid Production via the this compound Utilization Pathway in E. coli

This protocol is a composite based on the methodology described for geraniol and geranate production.[10][13]

  • Strain Construction:

    • The host organism is typically E. coli BL21(DE3).

    • Genes for the IUP are cloned into expression vectors. This includes a promiscuous choline kinase (e.g., from Saccharomyces cerevisiae), an isopentenyl phosphate kinase (e.g., from Methanococcus vannielii), and an IPP isomerase (e.g., native E. coliidi).

    • Downstream pathway genes are also co-expressed, such as a GPP synthase and a target monoterpene synthase (e.g., geraniol synthase).

    • Plasmids are transformed into the E. coli host strain via electroporation.

  • Two-Stage Fermentation:

    • Growth Stage: A single colony is inoculated into LB medium with appropriate antibiotics and grown overnight at 37°C. This seed culture is then used to inoculate a larger volume of terrific broth. Cells are grown at 37°C until the optical density at 600 nm (OD600) reaches approximately 0.6-0.8.

    • Production Stage: Protein expression is induced with IPTG. The culture temperature is lowered (e.g., to 30°C). Isopentenols (a mixture of isoprenol and prenol, e.g., at a 3:1 molar ratio) are added to the culture medium to a final concentration of, for example, 2 g/L.[10] An organic overlay (e.g., hexadecane) is often added to the culture to capture the volatile monoterpenoid products and reduce cytotoxicity.

  • Extraction and Quantification:

    • A sample of the culture, including the organic layer, is collected.

    • For quantification of products in the organic phase, the sample is centrifuged, and the top organic layer is diluted with a suitable solvent (e.g., ethyl acetate) containing an internal standard.

    • For products in the aqueous phase, the supernatant is extracted with an equal volume of ethyl acetate.

    • The ethyl acetate phase is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the monoterpenoid products.[10]

Protocol 2: Geraniol Production via MVA Pathway Engineering in Yeast

This protocol is a generalized representation based on approaches used in Saccharomyces cerevisiae and Yarrowia lipolytica.[4][6]

  • Strain Construction:

    • The host is typically an engineered yeast strain (e.g., S. cerevisiae or Y. lipolytica).

    • Key genes of the mevalonate (MVA) pathway are overexpressed to increase the precursor supply of IPP and DMAPP. This often includes genes for truncated HMG-CoA reductase (tHMG1) and IPP isomerase (IDI1).[4]

    • A heterologous geraniol synthase (GES), often truncated to remove plastid-targeting peptides (e.g., tCrGES from Catharanthus roseus), is expressed.[4]

    • To further boost production, genes involved in acetyl-CoA synthesis (e.g., ERG10, HMGS) may also be overexpressed.[4]

    • Gene cassettes are integrated into the yeast genome or expressed from plasmids.

  • Fed-Batch Fermentation:

    • A seed culture is prepared by growing the engineered yeast strain in a suitable defined medium.

    • The seed culture is used to inoculate a bioreactor containing a batch medium with a carbon source like glucose.

    • The fermentation is maintained at controlled temperature (e.g., 30°C) and pH.

    • A fed-batch strategy is employed where a concentrated feed medium (containing glucose and other nutrients) is supplied to the culture to maintain growth and productivity.

    • A biphasic fermentation system is often used, where an organic solvent (e.g., isopropyl myristate) is added to the culture (e.g., 10% v/v) to sequester the toxic geraniol product.[4]

  • Extraction and Quantification:

    • Samples are taken from both the aqueous culture medium and the organic overlay.

    • The organic phase is separated by centrifugation and can be directly analyzed or diluted with a solvent like methanol.

    • The aqueous phase can be extracted with a solvent such as ethyl acetate.

    • Quantification of geraniol is performed using GC-MS, with calibration curves generated from authentic standards.

Conclusion

Both this compound and geraniol represent viable precursors for monoterpenoid synthesis, each with distinct advantages and contexts for application.

  • This compound (via IUP): This approach offers a streamlined, synthetic pathway that is decoupled from the complexities and regulatory feedback of central metabolism.[1][3] It provides a direct route to IPP and DMAPP from externally supplied C5 alcohols, which can simplify metabolic engineering efforts. The IUP has demonstrated high efficiency in converting isopentenols to products like geraniol and geranate.[10] This makes it an attractive option for processes where the cost and availability of isopentenols are favorable.

  • Geraniol (via MVA/MEP): This traditional approach leverages the host's natural ability to produce IPP and DMAPP from common carbon sources like glucose.[14] Significant progress has been made in engineering these central pathways to achieve high titers of geraniol, which can then be used as a platform molecule for the synthesis of other valuable monoterpenoids.[4][8] This strategy is well-suited for large-scale fermentations using inexpensive feedstocks.

The optimal choice of precursor will depend on the specific target monoterpenoid, the chosen production host, economic considerations of the feedstock, and the overall process design. The this compound Utilization Pathway represents a powerful tool in the synthetic biology arsenal, while the continued optimization of central metabolic pathways ensures that geraniol remains a cornerstone of microbial monoterpenoid production.

References

Harnessing Isotopic Labeling with Isopentenol for Advanced Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The elucidation of metabolic pathways is fundamental to understanding cellular physiology and identifying novel targets for drug development. Isotopic labeling is a powerful technique to trace the metabolic fate of molecules and quantify fluxes through various pathways. Isopentenol, a C5 alcohol, has emerged as a valuable substrate for enhancing the production of isoprenoids, a diverse class of natural products with numerous pharmaceutical applications. This guide provides a comparative analysis of using isotopically labeled this compound to trace metabolic pathways, particularly through the synthetic this compound Utilization Pathway (IUP), and contrasts it with conventional tracers used for the native mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

Comparative Analysis of this compound and Native Isoprenoid Precursors

The use of this compound as a substrate for isoprenoid biosynthesis offers distinct advantages over relying solely on the native MVA and MEP pathways, which are tightly regulated and linked to central carbon metabolism. The IUP is a synthetic, two-step pathway that converts this compound isomers (isoprenol or prenol) into the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This decouples isoprenoid production from the complex native metabolic regulation, potentially allowing for higher flux towards the desired product.

Isotopically labeled this compound can be a powerful tool to probe the efficiency of the IUP and its interaction with native metabolic networks. By tracing the incorporation of labeled carbon or hydrogen atoms from this compound into downstream isoprenoids, researchers can quantify the flux through the IUP and assess its contribution relative to the endogenous MVA and MEP pathways.

Parameter Isotopically Labeled this compound (via IUP) Isotopically Labeled Glucose (via MEP/MVA) Isotopically Labeled Acetate (via MVA)
Primary Pathway Traced This compound Utilization Pathway (IUP)MEP and MVA pathwaysMVA pathway
Point of Entry This compound -> Isopentenyl Phosphate -> IPP/DMAPPCentral Carbon Metabolism -> Acetyl-CoA / Pyruvate & G3PAcetyl-CoA
Decoupling from Central Metabolism High. Allows for specific analysis of the synthetic pathway's efficiency.Low. The label is distributed through many connected pathways.Moderate. Primarily traces cytosolic isoprenoid biosynthesis in organisms with a compartmentalized MVA pathway.
Labeling Specificity High for isoprenoids synthesized via the IUP.Low. Labels a wide range of cellular metabolites.Moderate. More specific to isoprenoids and fatty acids than glucose.
Potential for Flux Quantification Excellent for quantifying the flux through the IUP.Complex, requires extensive modeling to deconvolve fluxes from various pathways.Good for quantifying flux through the MVA pathway.
Reported Production Enhancement Strains engineered with the IUP have shown significant increases in terpenoid production. For example, the introduction of the IUP in Chlamydomonas reinhardtii resulted in an 8.6-fold increase in IPP compared to the wild type.[1]Serves as the baseline for native production.Can enhance production in engineered strains but is subject to native regulation of the MVA pathway.

Experimental Protocols

The following protocols are based on methodologies for isotopic labeling of isoprenoid precursors and can be adapted for studies using isotopically labeled this compound.

1. Cell Culture and Isotope Labeling

  • Organism: Escherichia coli strain engineered with the this compound Utilization Pathway (IUP) and a downstream pathway for a reporter isoprenoid (e.g., lycopene, limonene).

  • Media: M9 minimal medium supplemented with a primary carbon source (e.g., 10 g/L glucose) and necessary antibiotics.

  • Isotopic Tracer: U-13C5-Isopentenol (or another desired isotopologue).

  • Procedure:

    • Grow cells to mid-log phase (OD600 ≈ 0.6-0.8).

    • Induce the expression of the IUP and downstream pathway genes (e.g., with IPTG).

    • Add the isotopically labeled this compound to the culture at a final concentration of 5-20 mM.

    • Collect cell pellets at various time points (e.g., 0, 1, 4, 8, 24 hours) post-labeling by centrifugation at 4°C.

    • Quench metabolism by flash-freezing the cell pellets in liquid nitrogen.

    • Store pellets at -80°C until metabolite extraction.

2. Metabolite Extraction

  • Reagents: Pre-chilled (-20°C) extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Procedure:

    • Resuspend the frozen cell pellets in the cold extraction solvent.

    • Lyse the cells by probe sonication or bead beating while keeping the samples on ice.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis for Isotopic Enrichment

  • Instrumentation: High-performance liquid chromatography (HPLC) coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Use a suitable column for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry:

    • Perform full scan analysis to identify the masses of the labeled and unlabeled metabolites of interest (e.g., IPP, DMAPP, and the final isoprenoid product).

    • Use tandem MS (MS/MS) to confirm the identity of the metabolites by comparing their fragmentation patterns to known standards.

    • Quantify the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) for each metabolite.

  • Data Analysis: Correct the raw isotopic distribution data for the natural abundance of 13C to determine the true level of isotopic enrichment from the labeled this compound.

Visualizing Metabolic Pathways and Workflows

Metabolic Pathways for Isoprenoid Biosynthesis

The following diagram illustrates the entry of this compound into the isoprenoid biosynthesis pathway via the synthetic this compound Utilization Pathway (IUP) and its relationship to the native MEP and MVA pathways.

Isoprenoid_Pathways cluster_central Central Carbon Metabolism cluster_mep MEP Pathway cluster_mva MVA Pathway cluster_iup This compound Utilization Pathway (IUP) cluster_common Common Isoprenoid Pathway string string Pyruvate Pyruvate Glyceraldehyde-3-P Glyceraldehyde -3-Phosphate DXP DXP Glyceraldehyde-3-P->DXP Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA MEP MEP DXP->MEP HMB-PP HMB-PP MEP->HMB-PP IPP IPP HMB-PP->IPP DMAPP DMAPP HMB-PP->DMAPP HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P Mevalonate-PP Mevalonate-PP Mevalonate-P->Mevalonate-PP Mevalonate-PP->IPP This compound This compound Isopentenyl-P Isopentenyl-P This compound->Isopentenyl-P Kinase Isopentenyl-P->IPP IPK IPP->DMAPP IDI GPP GPP IPP->GPP DMAPP->GPP FPP FPP GPP->FPP Isoprenoids Isoprenoids GPP->Isoprenoids Monoterpenes GGPP GGPP FPP->GGPP FPP->Isoprenoids Sesquiterpenes Squalene GGPP->Isoprenoids Diterpenes Carotenoids

Caption: Isoprenoid biosynthesis pathways, including the synthetic IUP.

Experimental Workflow for Isotopic Labeling with this compound

The following diagram outlines the key steps in an isotopic labeling experiment using this compound to trace metabolic pathways.

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling & Quenching cluster_analysis Analysis cluster_data Data Interpretation culture 1. Cell Culture (Engineered Strain) induction 2. Induction of Gene Expression culture->induction add_label 3. Add 13C-Isopentenol induction->add_label sampling 4. Time-Course Sampling add_label->sampling quench 5. Quench Metabolism (Liquid Nitrogen) sampling->quench extraction 6. Metabolite Extraction quench->extraction lcms 7. LC-MS/MS Analysis extraction->lcms isotopologue 8. Isotopologue Distribution Analysis lcms->isotopologue flux 9. Metabolic Flux Calculation isotopologue->flux

Caption: Workflow for an this compound isotopic labeling experiment.

References

A "deuterium-scanning" method for terpene cyclase investigations using isopentenol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate cyclization cascades catalyzed by terpene cyclases are a focal point of natural product biosynthesis research. Elucidating these mechanisms is crucial for understanding the generation of vast terpenoid diversity and for the bioengineering of novel compounds. This guide provides a comparative overview of the innovative "deuterium-scanning" method utilizing isopentenol and other established techniques for investigating terpene cyclase mechanisms.

Comparison of Investigative Methods

The selection of a method for studying terpene cyclase mechanisms depends on various factors, including the specific questions being addressed, available resources, and the desired level of detail. Below is a comparison of the deuterium-scanning method with two common alternatives: ¹³C-labeling with NMR analysis and computational modeling.

FeatureDeuterium-Scanning using this compound¹³C-Labeling with NMR AnalysisComputational Modeling
Principle In vivo incorporation of deuterium-labeled this compound into terpenes in engineered E. coli. The position of deuterium in the final product is determined by mass spectrometry to infer cyclization pathways.In vitro or in vivo incorporation of ¹³C-labeled precursors (e.g., acetate, mevalonate). The location and coupling of ¹³C atoms are determined by NMR spectroscopy to trace the carbon skeleton rearrangement.In silico simulation of the enzymatic reaction using quantum mechanics (QM) and molecular mechanics (MM) to predict reaction pathways, intermediates, and transition states.[1][2]
Key Advantages - In vivo approach reflects cellular conditions.- Relatively simple and cost-effective labeling strategy with deuterated this compound.- High sensitivity of mass spectrometry detection.- Provides detailed structural information, including carbon-carbon bond formations and rearrangements.[3]- Well-established and widely used technique.[3]- Can model highly unstable intermediates and transition states that are difficult to observe experimentally.[1][2]- Allows for the systematic exploration of multiple reaction pathways.[1][2]
Limitations - Indirectly infers the mechanism from the final product.- Potential for deuterium scrambling or loss.- Requires genetically engineered microbial hosts.- Lower sensitivity of NMR requires larger amounts of purified product.- Synthesis of complex ¹³C-labeled substrates can be challenging and expensive.- Data analysis can be complex.[4]- Accuracy is highly dependent on the quality of the force fields and computational methods used.- Requires significant computational resources and expertise.- Predictions must be validated by experimental data.
Typical Data Output Mass spectra showing the mass shift of the terpene product due to deuterium incorporation.¹³C NMR spectra, including ¹³C-¹³C COSY, revealing the connectivity of the carbon skeleton.[3]Predicted energy profiles of reaction pathways, structures of intermediates and transition states.[1]

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized methodologies for the key techniques discussed.

Deuterium-Scanning Method using this compound

This in vivo method leverages an engineered E. coli strain capable of utilizing exogenous this compound for terpene biosynthesis.

  • Strain Engineering: An E. coli strain is engineered to express the desired terpene cyclase and the necessary enzymes for the this compound utilization pathway. This typically involves cloning the relevant genes into expression plasmids.

  • Culture and Induction: The engineered E. coli is cultured in a suitable medium. Gene expression is induced at the appropriate cell density.

  • Labeling: Deuterium-labeled this compound (e.g., [1,1-²H₂]this compound) is added to the culture medium. The cells take up the labeled precursor and incorporate it into the terpene backbone.

  • Extraction: After a sufficient incubation period, the terpene products are extracted from the culture using an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis: The extracted terpenes are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass of the products and the extent of deuterium incorporation. The mass shift compared to the unlabeled product provides information about the number and location of incorporated deuterium atoms, which in turn helps to deduce the cyclization mechanism.

¹³C-Labeling and NMR Analysis

This method can be performed in vitro with purified enzymes or in vivo with whole cells.

  • Precursor Synthesis: A ¹³C-labeled precursor, such as [U-¹³C₆]glucose or specifically labeled mevalonate, is synthesized or purchased.

  • In Vitro Enzymatic Reaction: The purified terpene cyclase is incubated with its substrate (e.g., geranyl pyrophosphate) and the ¹³C-labeled precursor in a suitable buffer.

  • In Vivo Labeling: The organism (e.g., bacteria, yeast, or plant cells) is cultured in a medium containing the ¹³C-labeled precursor.

  • Extraction and Purification: The resulting terpene products are extracted and purified using chromatographic techniques (e.g., silica gel chromatography, HPLC).

  • NMR Analysis: The purified, ¹³C-enriched terpene is analyzed by one- and two-dimensional NMR spectroscopy. Techniques like ¹³C-¹³C COSY are particularly powerful for tracing the connectivity of the carbon skeleton and identifying bond formations and rearrangements that occurred during the cyclization process.[3]

Computational Modeling

Computational investigation of terpene cyclase mechanisms typically involves the following steps:

  • Model Building: A high-resolution crystal structure of the terpene cyclase is used as a starting point. If a crystal structure is not available, a homology model can be built based on related structures.

  • Substrate Docking: The substrate (e.g., geranyl pyrophosphate) is docked into the active site of the enzyme model to determine its binding orientation.

  • Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations: The reaction is simulated using a QM/MM approach. The active site, including the substrate and key amino acid residues, is treated with a high level of quantum mechanics, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field.[2]

  • Reaction Pathway Exploration: The potential energy surface of the reaction is explored to identify the most likely reaction pathways, intermediates, and transition states.

  • Analysis: The calculated energy barriers and geometries of intermediates provide insights into the catalytic mechanism and the factors that control product specificity.

Visualizing the Workflow and Concepts

Diagrams can effectively illustrate complex experimental workflows and conceptual relationships.

experimental_workflow cluster_DeuteriumScanning Deuterium-Scanning Method cluster_13CLabeling ¹³C-Labeling Method A Engineered E. coli (Terpene Cyclase + IUP) B Culture & Induction A->B C Add Deuterated This compound B->C D Terpene Extraction C->D E GC-MS Analysis D->E F ¹³C-Labeled Precursor G In Vitro Reaction or In Vivo Culture F->G H Extraction & Purification G->H I NMR Analysis (e.g., ¹³C-¹³C COSY) H->I

Caption: Experimental workflows for deuterium-scanning and ¹³C-labeling methods.

terpene_cyclase_investigation_logic cluster_Experimental Experimental Approaches cluster_Computational Computational Approaches TC Terpene Cyclase Mechanism Deuterium Deuterium Scanning (Isotopologue distribution) TC->Deuterium C13 ¹³C-Labeling (Carbon skeleton rearrangement) TC->C13 QM_MM QM/MM Simulations (Energy landscapes, intermediates) TC->QM_MM Deuterium->TC C13->TC QM_MM->TC

References

A Comparative Guide to the Environmental Performance of Isopentenol-Based Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to transition towards a more sustainable economy has catalyzed significant research into bio-based alternatives for fuels and chemicals. Isopentenol, a promising C5 alcohol, has emerged as a viable renewable substitute for traditional petroleum-based products. This guide provides a quantitative comparison of the environmental benefits of this compound production against key alternatives, including corn ethanol, cellulosic ethanol, bio-butanol, and conventional gasoline. The data presented is based on life cycle assessments (LCA), which provide a comprehensive "cradle-to-grave" analysis of environmental impacts.

Data Presentation: A Quantitative Comparison

The following tables summarize the key environmental performance indicators for this compound and its alternatives. It is important to note that the values for this compound are presented for both the current state of technology and a projected future, optimized scenario. This highlights the potential for significant environmental gains with technological advancement.

Table 1: Life Cycle Greenhouse Gas (GHG) Emissions

Fuel TypeGHG Emissions (g CO₂e / MJ)GHG Reduction vs. Gasoline (%)
This compound (Current) > 94Negative
This compound (Future, Optimized) 9.4 ~90%
Corn Ethanol45 - 5838% - 52%
Cellulosic Ethanol-26 - 28128% - 69%
Bio-butanol (from corn)35 - 5047% - 63%
Gasoline940%

Note: Negative GHG emissions for cellulosic ethanol can occur due to factors like co-product credits and carbon sequestration in the soil.

Table 2: Life Cycle Water Consumption

Fuel TypeWater Consumption (Liters of water / Liter of fuel)
This compound Comparable to other cellulosic biofuels
Corn Ethanol10 - 17
Cellulosic Ethanol1.9 - 9.8
Bio-butanolData not readily available, expected to be similar to corn ethanol
Gasoline2.8 - 6.6

Table 3: Net Energy Balance (NEB)

The Net Energy Balance is a crucial metric that compares the energy content of the fuel to the fossil energy required for its production. A ratio greater than 1 indicates a net energy gain.

Fuel TypeNet Energy Ratio (Energy Output / Fossil Energy Input)
This compound Data not readily available
Corn Ethanol1.24 - 2.8
Cellulosic Ethanol~5.4 (from switchgrass)
Bio-butanolData not readily available
Gasoline~0.8 (requires more energy to produce than it contains)

Experimental Protocols: A Life Cycle Assessment (LCA) Approach

The quantitative data presented in this guide are derived from Life Cycle Assessment (LCA), a standardized methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle. The key stages of an LCA, as applied to biofuel production, are outlined below.

Goal and Scope Definition

This initial stage defines the purpose of the assessment, the functional unit for comparison (e.g., 1 MJ of energy from the fuel), and the system boundaries. The system boundary for a "well-to-wheels" analysis, for instance, encompasses all processes from feedstock cultivation and transportation, through fuel production and distribution, to final combustion in a vehicle.

Life Cycle Inventory (LCI)

The LCI phase involves the meticulous collection of data on all inputs and outputs for each process within the system boundary. This includes:

  • Inputs: Raw materials (e.g., biomass, fertilizers, chemicals), energy (e.g., electricity, natural gas), and water.

  • Outputs: The main product (e.g., this compound), co-products (e.g., animal feed), and environmental emissions (e.g., greenhouse gases, air and water pollutants).

A prominent tool utilized for this analysis in the context of transportation fuels is the Greenhouse gases, Regulated Emissions, and Energy use in Technologies (GREET) model, developed by Argonne National Laboratory.[1] This model provides a comprehensive database of LCI data for various fuel production pathways.

Life Cycle Impact Assessment (LCIA)

In this stage, the LCI data is translated into potential environmental impacts. This involves:

  • Classification: Grouping the inventory data into specific environmental impact categories (e.g., global warming potential, water depletion, fossil fuel depletion).

  • Characterization: Applying characterization factors to quantify the contribution of each input and output to the different impact categories. For example, the global warming potential of methane is significantly higher than that of carbon dioxide over a given timeframe.

Life Cycle Interpretation

Mandatory Visualization

This compound Production Pathway

isopentenol_production cluster_feedstock Feedstock Preparation cluster_conversion Bioconversion cluster_purification Product Recovery Biomass Lignocellulosic Biomass (e.g., Sorghum) Pretreatment Ionic Liquid Pretreatment Biomass->Pretreatment Hydrolysis Enzymatic Hydrolysis Pretreatment->Hydrolysis Cellulose & Hemicellulose Fermentation Aerobic Fermentation (Engineered E. coli) Hydrolysis->Fermentation Sugars Separation Separation & Purification Fermentation->Separation This compound This compound Separation->this compound

Caption: this compound production from lignocellulosic biomass.

Comparative Production Workflow

comparative_workflow cluster_this compound This compound cluster_ethanol Ethanol cluster_butanol Bio-butanol cluster_gasoline Gasoline I_Feedstock Lignocellulosic Biomass I_Process Pretreatment & Fermentation I_Feedstock->I_Process I_Product This compound I_Process->I_Product E_Feedstock Corn / Cellulosic Biomass E_Process Milling/Pretreatment, Fermentation, Distillation E_Feedstock->E_Process E_Product Ethanol E_Process->E_Product B_Feedstock Corn / Biomass B_Process ABE Fermentation, Distillation B_Feedstock->B_Process B_Product Butanol B_Process->B_Product G_Feedstock Crude Oil G_Process Extraction & Refining G_Feedstock->G_Process G_Product Gasoline G_Process->G_Product

Caption: Simplified workflows for this compound and alternative fuels.

Concluding Remarks

The data clearly indicates that this compound, particularly when produced through an optimized future pathway, holds the potential for substantial environmental benefits over conventional gasoline and even some first-generation biofuels. With a projected 90% reduction in greenhouse gas emissions compared to gasoline, this compound stands out as a promising next-generation biofuel.[2][3][4] While current production methods show a higher GHG footprint than gasoline, the trajectory for improvement is significant.[2][3][4]

Water consumption for this compound is expected to be in a similar range to other cellulosic biofuels, which can be significantly lower than that for corn ethanol, a major first-generation biofuel.[5] The net energy balance for biofuels like cellulosic ethanol is markedly positive, indicating a favorable return on the fossil energy invested.[6] While specific data for this compound's net energy balance is not yet widely available, its production from lignocellulosic feedstocks suggests a similarly positive outcome.

For researchers, scientists, and professionals in drug development, the shift towards bio-based platform chemicals like this compound is not just an environmental consideration but also a strategic one. As the global economy continues to decarbonize, sourcing materials from renewable and sustainable feedstocks will become increasingly critical. The environmental profile of this compound, especially its potential for a low carbon footprint, positions it as a key molecule in the development of sustainable products and processes. Further research and development to optimize the this compound production process will be crucial in realizing its full environmental and economic potential.

References

Revolutionizing Isopentenol Production: A Comparative Guide to High-Titer Microbial Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and biofuels, this guide provides a comprehensive benchmark of isopentenol production titers. We delve into the metabolic engineering strategies and detailed experimental protocols that have achieved leading published results in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. This objective comparison, supported by experimental data, aims to inform and guide future research in optimizing the production of this valuable platform chemical and advanced biofuel.

Isopentenols, including prenol and isoprenol, are five-carbon alcohols with superior properties to ethanol as a biofuel, such as higher energy density and better combustion efficiency.[1][2] They also serve as important precursors for a variety of commodity chemicals.[3] The microbial production of isopentenols has been a key focus of metabolic engineering, with significant strides made in enhancing production titers through the optimization of native and heterologous biosynthetic pathways.[2][4]

Comparative Analysis of this compound Production

The following table summarizes the key performance metrics for this compound production in engineered E. coli and S. cerevisiae as reported in leading scientific publications. This data highlights the remarkable titers achieved through advanced metabolic engineering and process optimization.

MicroorganismPathwayKey Genetic ModificationsCultivation MethodThis compound TiterYield (g/g glucose)Productivity (g/L/h)Reference
Escherichia coliIPP-Bypass MevalonateMultiplex CRISPRi (downregulation of adhE, fabH, ldhA)2-L Fed-Batch12.4 ± 1.3 g/LNot ReportedNot ReportedKim, J. et al. (2023)[5][6][7]
Escherichia coliIPP-Bypass MevalonatePathway optimizationFed-Batch10.8 g/L0.1050.157Kang, A. et al. (2019)[8][9]
Saccharomyces cerevisiaeIPP-Bypass MevalonateOverexpression of a promiscuous alkaline phosphatase, deletion of a promiscuous endogenous kinaseShake Flask383.1 ± 31.62 mg/LNot ReportedNot ReportedGeorge, K.W. et al. (2021)[2][3]
Escherichia coliMEPOverexpression of dxs and ispG, activation of PPP and ED pathways5-L Batch61.9 mg/LNot ReportedNot ReportedLiu, W. et al. (2014)[10]

Engineered Metabolic Pathways for this compound Production

The biosynthesis of isopentenols in engineered microbes is primarily achieved through three main pathways: the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in E. coli, the heterologous mevalonate (MVA) pathway, and a novel IPP-bypass MVA pathway designed to overcome limitations of the traditional MVA route.[4][8]

The Mevalonate (MVA) Pathway

The MVA pathway, typically found in eukaryotes and archaea, is a common choice for engineering isoprenoid production in bacteria.[4] It starts from acetyl-CoA and proceeds through the key intermediate mevalonate to produce isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids.[3]

MVA_Pathway Acetyl-CoA Acetyl-CoA AtoB AtoB Acetyl-CoA->AtoB Acetoacetyl-CoA Acetoacetyl-CoA AtoB->Acetoacetyl-CoA HMGS HMGS Acetoacetyl-CoA->HMGS HMG-CoA HMG-CoA HMGS->HMG-CoA HMGR HMGR HMG-CoA->HMGR Mevalonate Mevalonate HMGR->Mevalonate MK MK Mevalonate->MK Mevalonate-P Mevalonate-P MK->Mevalonate-P PMK PMK Mevalonate-P->PMK Mevalonate-PP Mevalonate-PP PMK->Mevalonate-PP PMD PMD Mevalonate-PP->PMD IPP IPP PMD->IPP IDI IDI IPP->IDI Phosphatase Phosphatase IPP->Phosphatase DMAPP DMAPP IDI->DMAPP DMAPP->Phosphatase This compound This compound Phosphatase->this compound

Figure 1: Heterologous Mevalonate (MVA) Pathway for this compound Production.
The IPP-Bypass Mevalonate Pathway

A significant challenge in the MVA pathway is the accumulation of the intermediate IPP, which can be toxic to host cells.[8] To circumvent this, an "IPP-bypass" pathway was developed. This pathway utilizes the promiscuous activity of phosphomevalonate decarboxylase (PMD) to directly convert mevalonate monophosphate (MVAP) to this compound, thus avoiding the formation of IPP.[9][11]

IPP_Bypass_Pathway Acetyl-CoA Acetyl-CoA AtoB AtoB Acetyl-CoA->AtoB Acetoacetyl-CoA Acetoacetyl-CoA AtoB->Acetoacetyl-CoA HMGS HMGS Acetoacetyl-CoA->HMGS HMG-CoA HMG-CoA HMGS->HMG-CoA HMGR HMGR HMG-CoA->HMGR Mevalonate Mevalonate HMGR->Mevalonate MK MK Mevalonate->MK Mevalonate-P Mevalonate-P MK->Mevalonate-P PMD PMD (promiscuous) Mevalonate-P->PMD This compound This compound PMD->this compound

Figure 2: The IPP-Bypass Mevalonate Pathway.
The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway

E. coli naturally produces isoprenoid precursors via the MEP pathway. This pathway has also been a target for metabolic engineering to enhance this compound production. The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.[10]

MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXS DXP DXP DXS->DXP DXR DXR DXP->DXR MEP MEP DXR->MEP IspD IspD MEP->IspD CDP-ME CDP-ME IspD->CDP-ME IspE IspE CDP-ME->IspE CDP-MEP CDP-MEP IspE->CDP-MEP IspF IspF CDP-MEP->IspF MEcPP MEcPP IspF->MEcPP IspG IspG MEcPP->IspG HMBPP HMBPP IspG->HMBPP IspH IspH HMBPP->IspH IPP IPP IspH->IPP DMAPP DMAPP IspH->DMAPP Phosphatase Phosphatase IPP->Phosphatase DMAPP->Phosphatase This compound This compound Phosphatase->this compound

Figure 3: The Native 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway.

Detailed Experimental Protocols

Achieving high titers of this compound requires meticulous optimization of experimental conditions. Below are summaries of the protocols used to achieve the leading results in E. coli and S. cerevisiae.

High-Titer this compound Production in E. coli (12.4 g/L)

This protocol, adapted from Kim, J. et al. (2023), utilizes a multiplex CRISPRi system to downregulate competing metabolic pathways, thereby funneling more carbon flux towards this compound production via the IPP-bypass mevalonate pathway.[5][6][7]

  • Host Strain: E. coli DH1.[11]

  • Plasmids: Plasmids carrying the IPP-bypass mevalonate pathway genes and a multiplexed gRNA array targeting adhE, fabH, and ldhA for downregulation.[5][11]

  • Cultivation Medium: M9-MOPS minimal medium supplemented with 20 g/L glucose as the sole carbon source.[5][12]

  • Cultivation Conditions:

    • Seed Culture: Grown overnight in LB medium with appropriate antibiotics.

    • Production Culture (Shake Flask): 5 mL M9-MOPS minimal medium in a culture tube at 37°C with shaking.

    • Fed-Batch Fermentation (2-L Bioreactor): A fed-batch strategy was employed to maintain optimal growth and production conditions, leading to the high titer of 12.4 g/L.[5][6] Specific feeding profiles and process parameters are detailed in the original publication.

  • Induction: Protein expression and CRISPRi-mediated downregulation are typically induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density.

  • Analytical Method: this compound quantification was performed using Gas Chromatography with a Flame Ionization Detector (GC-FID).[12] Samples from the culture broth were extracted with an organic solvent (e.g., ethyl acetate) containing an internal standard, and the organic phase was analyzed by GC-FID.[13]

High-Titer this compound Production in S. cerevisiae (383.1 mg/L)

This protocol, from George, K.W. et al. (2021), focuses on optimizing the IPP-bypass mevalonate pathway in yeast by identifying and overcoming pathway bottlenecks.[2][3]

  • Host Strain: Engineered Saccharomyces cerevisiae.

  • Genetic Modifications:

    • Expression of the IPP-bypass mevalonate pathway.

    • Deletion of a promiscuous endogenous kinase that diverts flux away from the desired pathway.[3]

    • Overexpression of a promiscuous alkaline phosphatase to relieve a key pathway bottleneck.[2][3]

  • Cultivation Medium: Standard yeast synthetic complete medium with glucose.

  • Cultivation Conditions: Shake flask cultivation at 30°C with agitation.

  • Analytical Method: this compound quantification was likely performed using GC-FID or GC-MS after solvent extraction from the culture medium.

Experimental Workflow

The general workflow for developing and evaluating high-titer this compound producing strains involves several key steps from strain construction to final product quantification.

Experimental_Workflow A Strain Engineering (Plasmid Construction, Genomic Integration) B Transformation into Host (E. coli or S. cerevisiae) A->B C Seed Culture Preparation B->C D Production Culture (Shake Flask or Bioreactor) C->D E Induction of Gene Expression D->E F Sampling and Cell Growth Monitoring (OD600) E->F G This compound Extraction (Solvent Extraction) F->G H Quantification (GC-FID) G->H I Data Analysis and Titer Calculation H->I

References

Safety Operating Guide

Proper Disposal of Isopentenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of isopentenol is critical for maintaining a secure laboratory environment and protecting the ecosystem. this compound, a flammable and irritant chemical, requires careful handling and adherence to specific disposal protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1][2] Keep this compound away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[3][4]

Quantitative Data for Disposal Considerations

Proper disposal decisions often depend on the physical and chemical properties of the substance. The following table summarizes key data for this compound (and its close isomer, isopentyl alcohol) relevant to waste management.

PropertyValueSignificance for Disposal
Synonyms 3-Methyl-3-buten-1-ol, IsoprenolIdentification of the chemical waste.
Molecular Formula C5H10OInforms on the basic composition.
Flash Point 42°C - 43°C (closed cup)Classified as a flammable liquid, dictating the need for storage away from ignition sources and specific disposal as flammable waste.[2][3]
Flammability Limits Lower: 1.2%, Upper: 9.0%Indicates the concentration range in air at which it can ignite.
Autoignition Temperature 350°CThe temperature at which it will ignite without an external ignition source.[3]
Solubility Miscible with water and most organic solventsIts miscibility with water is a key factor in considering aqueous waste streams.[2]

Step-by-Step Disposal Protocol

The primary and most recommended method for this compound disposal is to treat it as a hazardous chemical waste.

Step 1: Waste Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be made of a compatible material (e.g., glass or a suitable plastic) and have a tightly fitting cap.[5]

  • Do not mix this compound with incompatible wastes, such as strong oxidizers, acid chlorides, and anhydrides.[3]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be cool, well-ventilated, and away from ignition sources.[2][3] A dedicated flammables cabinet is recommended.[3]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Disposal must be in accordance with all local, regional, and national regulations.[2]

Alternative Considerations (Use with Extreme Caution):

While some general guidelines for alcohols suggest that highly diluted aqueous solutions may be permissible for drain disposal, this is often not the case for laboratory-grade chemicals.[6] The U.S. Environmental Protection Agency (EPA) has an "alcohol exemption" for aqueous solutions containing less than 24% alcohol, but this is primarily intended for certain industrial and commercial wastes, not for pure chemical disposal in a laboratory setting.[7][8] Crucially, many institutions, such as Stanford University, explicitly prohibit the drain disposal of ethanol at any concentration. [6] Given the flammable and irritant nature of this compound, the most prudent approach is to avoid drain disposal altogether unless you have explicit permission from your local water treatment authority and EHS office. Intentional dilution of hazardous waste as a substitute for proper disposal is illegal in many jurisdictions.[6]

Spill Management

In the event of a small spill:

  • Remove all ignition sources from the area.[3]

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material, such as sand or vermiculite.[2][3]

  • Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.[3]

For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

IsopentenolDisposal start This compound Waste Generated is_pure_or_concentrated Is the waste pure or a concentrated solution? start->is_pure_or_concentrated collect_hazardous Collect in a labeled, sealed hazardous waste container. is_pure_or_concentrated->collect_hazardous Yes is_dilute_aqueous Is it a very dilute aqueous solution? is_pure_or_concentrated->is_dilute_aqueous No store_safely Store in a designated hazardous waste area. collect_hazardous->store_safely professional_disposal Arrange for professional hazardous waste disposal. store_safely->professional_disposal end Disposal Complete professional_disposal->end is_dilute_aqueous->collect_hazardous No (e.g., mixed with other solvents) check_regulations Consult institutional EHS and local regulations for drain disposal permissibility. is_dilute_aqueous->check_regulations Yes drain_disposal_allowed Is drain disposal explicitly permitted? check_regulations->drain_disposal_allowed drain_disposal_allowed->collect_hazardous No drain_disposal Follow specific institutional protocol for drain disposal (if allowed). drain_disposal_allowed->drain_disposal Yes drain_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling Isopentenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isopentenol

This guide provides critical safety, logistical, and operational information for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. The following procedures are designed to ensure safe laboratory operations and minimize risks associated with this chemical.

Personal Protective Equipment (PPE)

When handling this compound, wearing appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation of vapors.

Recommended Personal Protective Equipment:

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[1]
Skin Protection Chemically resistant glovesInspect gloves prior to use. Nitrile, neoprene, or butyl rubber gloves are generally suitable for short-term handling.[2][3]
Lab coat or protective clothingA standard lab coat is required to prevent skin contact.[4][5] For significant exposure risk, flame-resistant clothing may be necessary.[1]
Respiratory Protection Use in a well-ventilated area or fume hoodIf exposure limits are exceeded or in case of insufficient ventilation, a NIOSH-approved respirator is required.[1][5]
Safe Handling and Operational Plan

Adherence to good industrial hygiene and safety practices is essential when working with this compound.[1]

Procedural Steps for Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1][5]

  • Avoid Contact: Take all necessary precautions to prevent direct contact with skin and eyes.[1][6] Avoid the formation of mists or aerosols.[1][6]

  • Tools: Use non-sparking tools to prevent ignition sources, as this compound is a flammable liquid.[1]

  • Grounding: Prevent fires caused by electrostatic discharge by properly grounding equipment.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[4] Do not eat, drink, or smoke in areas where this compound is handled.

Storage Procedures

Proper storage is crucial for maintaining the stability of this compound and ensuring laboratory safety.

  • Conditions: Store containers in a dry, cool, and well-ventilated place.[1] Keep containers tightly closed to prevent the escape of vapors.[1][7]

  • Incompatibilities: Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides.[7]

  • Labeling: Ensure all containers are clearly and accurately labeled.

Accidental Release and Exposure Plan

Immediate and appropriate action is critical in the event of an accidental release or exposure.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Wear appropriate PPE and contain the spill using an inert absorbent material, such as sand or earth.[5][7]

  • Collection: Collect the absorbed material into a suitable, sealed container for disposal.[5][7]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][6] Remove contaminated clothing.[1][5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6]

Disposal Plan

This compound and its containers must be disposed of in accordance with local, regional, and national regulations.[5] Do not dispose of it into drains or the environment.[1][5]

  • Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container.[8]

  • Disposal Method: Dispose of the chemical waste through a licensed and certified waste disposal service.[8][9]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the necessary procedural flows for safely handling and disposing of this compound.

cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow prep Preparation - Review SDS - Don PPE handling Handling - Use in fume hood - Avoid contact prep->handling storage Storage - Cool, dry, ventilated area - Tightly sealed container handling->storage If not all is used end_use Completion of Use handling->end_use If all is used storage->handling For subsequent use collect Collect Waste - Designated, labeled container seal Seal Container collect->seal store_waste Store Temporarily - Safe, designated area seal->store_waste dispose Professional Disposal - Certified waste service store_waste->dispose

Workflow for the safe handling and disposal of this compound.

cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill - Use inert absorbent ppe->contain collect Collect Waste contain->collect dispose Dispose of Waste - Follow hazardous waste protocol collect->dispose

Procedural flow for responding to an this compound spill.

References

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